molecular formula C7H6O3S B1612925 Methyl 2-formylthiophene-3-carboxylate CAS No. 24647-82-3

Methyl 2-formylthiophene-3-carboxylate

Cat. No.: B1612925
CAS No.: 24647-82-3
M. Wt: 170.19 g/mol
InChI Key: ADAAURCEFZTYJX-UHFFFAOYSA-N
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Description

Methyl 2-formylthiophene-3-carboxylate (CAS 24647-82-3) is a high-purity bifunctional heterocyclic building block essential for advanced organic synthesis and pharmaceutical research. This compound features both an aldehyde and an ester group on the thiophene ring, providing two distinct reactive sites for constructing complex molecular architectures. With a molecular formula of C7H6O3S and a molecular weight of 170.19 g/mol , it serves as a versatile precursor in medicinal chemistry. A significant application of this compound is its use in the synthesis of thiophene-containing heterocyclic systems. Its derivative, 2-(methoxycarbonyl)thiophen-3-yldiazonium salt, can be employed in Meerwein reactions for the halothienylation of α,β-unsaturated compounds, leading to bifunctional intermediates that undergo cyclization with bisnucleophiles. This synthetic route efficiently produces valuable structures such as substituted 2,3'-bithiophenes and thiophene-3-yl derivatives of 2-aminothiazole, 2-aminoselenazole, thiazolidine, and selenazolidine . Thiophene derivatives are crucial scaffolds in drug discovery, found in compounds with diverse therapeutic activities including antitumor, antibacterial, anti-inflammatory, and antiviral properties . The reactive aldehyde group in this compound is a key handle for further functionalization, allowing researchers to explore novel chemical space in the development of new active molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-formylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-10-7(9)5-2-3-11-6(5)4-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADAAURCEFZTYJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00631712
Record name Methyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24647-82-3
Record name Methyl 2-formylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00631712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to Methyl 2-formylthiophene-3-carboxylate, a key intermediate in the development of novel therapeutics and functional organic materials. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It delves into the mechanistic underpinnings, practical execution, and comparative analysis of the primary synthetic methodologies: the Vilsmeier-Haack reaction and formylation via directed ortho-lithiation. Emphasis is placed on the principles of regioselectivity, reaction optimization, and safety considerations. Detailed experimental protocols, data interpretation, and visual aids are provided to ensure the successful and safe execution of these synthetic transformations.

Introduction: The Significance of this compound

Thiophene-containing molecules are a cornerstone of medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1] The thiophene scaffold, a five-membered aromatic heterocycle containing a sulfur atom, is valued for its ability to mimic a benzene ring while possessing distinct electronic properties and metabolic profiles. This compound is a particularly valuable building block due to the orthogonal reactivity of its formyl and ester functionalities. This allows for sequential and selective chemical modifications, making it a versatile precursor for the synthesis of complex molecular architectures, including fused heterocyclic systems with diverse pharmacological activities.

This guide will provide a detailed exploration of the two most reliable and widely employed methods for the synthesis of this important intermediate.

Synthetic Strategies: A Tale of Two Pathways

The synthesis of this compound primarily relies on the regioselective introduction of a formyl group onto the pre-existing methyl thiophene-3-carboxylate backbone. The two most prominent and effective strategies to achieve this are the Vilsmeier-Haack reaction and formylation via a directed ortho-lithiation-formylation sequence. The choice between these methods often depends on factors such as scale, available reagents, and desired purity profile.

The Vilsmeier-Haack Reaction: An Electrophilic Aromatic Substitution Approach

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][4]

The reaction proceeds through the formation of the electrophilic chloroiminium ion, also known as the Vilsmeier reagent. This electrophile then attacks the electron-rich thiophene ring in a classic electrophilic aromatic substitution manner. Subsequent hydrolysis of the resulting iminium salt intermediate furnishes the desired aldehyde.

Diagram 1: Mechanism of the Vilsmeier-Haack Reaction

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Chloroiminium Ion (Vilsmeier Reagent) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Thiophene Methyl thiophene-3-carboxylate Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Product Methyl 2-formyl- thiophene-3-carboxylate Intermediate->Product + H2O (workup)

Caption: Formation of the Vilsmeier reagent and its subsequent reaction with the thiophene substrate.

A critical aspect of this synthesis is the regioselectivity of the formylation. For 3-substituted thiophenes, electrophilic attack can occur at either the C2 or C5 position. The directing effect of the substituent at C3 and the nature of the electrophile play a crucial role in determining the product distribution. The methoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic substitution. However, the lone pairs on the sulfur atom still provide sufficient electron density for the reaction to proceed. Studies on the Vilsmeier formylation of 3-substituted thiophenes have shown that the use of smaller Vilsmeier reagents, such as the one derived from DMF and POCl₃, favors formylation at the less sterically hindered C2 position.[5][6] This is the desired outcome for the synthesis of this compound.

The following protocol is a representative procedure for the Vilsmeier-Haack formylation of a thiophene derivative and can be adapted for methyl thiophene-3-carboxylate.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl thiophene-3-carboxylate142.18(To be determined)1.01.0
Phosphorus oxychloride (POCl₃)153.33(To be determined)1.11.1
N,N-Dimethylformamide (DMF)73.09(To be determined)3.03.0
Dichloromethane (DCM)84.93(As solvent)--
Crushed Ice-(For quenching)--
Saturated Sodium Bicarbonate (NaHCO₃) solution-(For neutralization)--
Brine-(For washing)--
Anhydrous Magnesium Sulfate (MgSO₄)120.37(For drying)--

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3.0 eq.). Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Formylation Reaction: Dissolve methyl thiophene-3-carboxylate (1.0 eq.) in anhydrous dichloromethane. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material. The reaction can be gently heated (e.g., to 40-50 °C) to drive it to completion if necessary.[4]

  • Work-up and Isolation: Carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water. This quenching step is exothermic and should be performed in a well-ventilated fume hood. Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by vacuum distillation.

Diagram 2: Experimental Workflow for Vilsmeier-Haack Formylation

Vilsmeier_Workflow Start Start Reagent_Formation Vilsmeier Reagent Formation (DMF + POCl3 @ 0°C) Start->Reagent_Formation Formylation Formylation (Addition of Substrate, RT to 50°C) Reagent_Formation->Formylation Quenching Quenching (Crushed Ice/Water) Formylation->Quenching Neutralization Neutralization (Sat. NaHCO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Drying Drying (Anhydrous MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography or Vacuum Distillation) Concentration->Purification End Pure Product Purification->End

Caption: A stepwise representation of the Vilsmeier-Haack synthesis of this compound.

Directed ortho-Lithiation: A Regioselective Alternative

An alternative and highly regioselective method for the synthesis of this compound involves a directed ortho-lithiation-formylation sequence.[7] This method leverages the ability of a directing group to guide a strong base to deprotonate a specific ortho-position, followed by quenching the resulting organolithium species with an electrophile, in this case, DMF.

In this approach, the ester group at the 3-position of the thiophene ring can act as a directing group. However, the acidity of the proton at the 2-position of the thiophene ring is inherently high, and in the presence of a strong base like n-butyllithium (n-BuLi), deprotonation occurs preferentially at this position.[8] This highly regioselective lithiation generates a thienyllithium intermediate, which is then quenched with DMF to introduce the formyl group.

Diagram 3: Mechanism of Directed ortho-Lithiation and Formylation

Lithiation_Mechanism cluster_0 Lithiation cluster_1 Formylation cluster_2 Hydrolysis Thiophene Methyl thiophene-3-carboxylate Thienyllithium 2-Thienyllithium Intermediate Thiophene->Thienyllithium + n-BuLi, THF, -78°C nBuLi n-BuLi Intermediate Tetrahedral Intermediate Thienyllithium->Intermediate + DMF DMF DMF Product Methyl 2-formyl- thiophene-3-carboxylate Intermediate->Product + H2O (workup)

Caption: Regioselective lithiation of the thiophene substrate followed by formylation with DMF.

This method offers excellent regioselectivity and often proceeds under milder conditions than the Vilsmeier-Haack reaction. However, it requires the use of pyrophoric organolithium reagents and strictly anhydrous conditions, which may be a consideration for scale-up.

The following is a general protocol for the lithiation and formylation of a thiophene derivative.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
Methyl thiophene-3-carboxylate142.18(To be determined)1.01.0
n-Butyllithium (n-BuLi) in hexanes64.06(To be determined)1.11.1
N,N-Dimethylformamide (DMF)73.09(To be determined)1.21.2
Anhydrous Tetrahydrofuran (THF)72.11(As solvent)--
Saturated Ammonium Chloride (NH₄Cl) solution-(For quenching)--
Diethyl Ether74.12(For extraction)--
Brine-(For washing)--
Anhydrous Sodium Sulfate (Na₂SO₄)142.04(For drying)--

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve methyl thiophene-3-carboxylate (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add a solution of n-butyllithium (1.1 eq.) in hexanes dropwise to the cooled solution, maintaining the temperature at -78 °C. Stir the mixture at this temperature for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise to the reaction mixture at -78 °C. Stir at this temperature for an additional 1-2 hours, then allow the reaction to slowly warm to room temperature.

  • Work-up and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel as described for the Vilsmeier-Haack protocol.

Characterization of this compound

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.8-10.0 ppm), the two thiophene protons (as doublets in the aromatic region), the methyl ester protons (as a singlet around 3.9 ppm).

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum should display signals for the aldehyde carbonyl carbon (around 180-190 ppm), the ester carbonyl carbon (around 160-165 ppm), and the carbons of the thiophene ring and the methyl ester.

  • Infrared (IR) Spectroscopy: The IR spectrum will show strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde (around 1670-1690 cm⁻¹) and the ester (around 1710-1730 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product (C₇H₆O₃S, MW: 170.19 g/mol ).

Safety Considerations

Both synthetic routes described herein involve hazardous reagents and require careful handling in a well-ventilated fume hood.

  • Vilsmeier-Haack Reaction:

    • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water.[9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

    • The formation of the Vilsmeier reagent and the quenching of the reaction are exothermic and can release corrosive vapors.[9]

  • Directed ortho-Lithiation:

    • n-Butyllithium is a pyrophoric reagent and will ignite on contact with air. It should be handled under an inert atmosphere (nitrogen or argon) using proper syringe techniques.

    • Reactions at low temperatures require the use of appropriate cooling baths (e.g., dry ice/acetone).

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound can be reliably achieved through two primary methods: the Vilsmeier-Haack reaction and directed ortho-lithiation. The Vilsmeier-Haack approach is a robust and scalable method that utilizes common laboratory reagents, with regioselectivity favoring the desired 2-formyl isomer. The directed ortho-lithiation pathway offers excellent regioselectivity under milder temperature conditions but requires the handling of pyrophoric reagents. The choice of synthetic route will depend on the specific requirements of the research or development project. This guide provides the foundational knowledge and practical protocols for the successful synthesis, purification, and characterization of this important chemical intermediate, thereby empowering further innovation in drug discovery and materials science.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. Retrieved from [Link]

  • Organic-Reaction.com. (n.d.). Formylation. Retrieved from [Link]

  • ResearchGate. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • MDPI. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

  • ResearchGate. (2000). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2015). Direct arylation of methyl 3-amino-4-methylthiophene-2-carboxylate with.... Retrieved from [Link]

  • Monatshefte für Chemie / Chemical Monthly. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Retrieved from [Link]

  • MDPI. (2017). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Methoxycarbonyl-formylthiophenes: A Comparative Analysis of Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Thiophene Chemistry

The thiophene nucleus is a cornerstone in medicinal chemistry and materials science, offering a versatile scaffold for the design of novel therapeutic agents and functional materials. Specific substitution patterns on the thiophene ring can profoundly influence the molecule's electronic properties, reactivity, and biological activity. This guide focuses on the physical properties of methyl 2-formylthiophene-3-carboxylate and its isomers, compounds of significant interest in organic synthesis and drug discovery.

It is important to note that while the synthesis and properties of several isomers of methyl formylthiophene carboxylate are documented in scientific literature, comprehensive data for This compound is notably scarce. This guide will therefore provide a detailed comparative analysis of its closely related and well-characterized isomers: Methyl 3-formylthiophene-2-carboxylate and Methyl 2-formyl-4-thiophenecarboxylate . By examining the established physicochemical properties of these isomers, we can extrapolate valuable insights and predictive understanding for the broader class of methoxycarbonyl-formylthiophenes.

Molecular Structure and Isomerism

The core structure of these compounds consists of a thiophene ring bearing both a formyl (-CHO) group and a methyl carboxylate (-COOCH₃) group. The relative positions of these substituents on the five-membered ring define their isomerism and, consequently, their distinct physical and chemical characteristics.

Fig. 1: Molecular structures of methyl formylthiophene carboxylate isomers.

Physicochemical Properties: A Comparative Overview

The physical properties of these isomers are summarized below. It is crucial to underscore that the data for this compound is largely unavailable, and the presented information is for its documented isomers.

PropertyMethyl 3-formylthiophene-2-carboxylateMethyl 2-formyl-4-thiophenecarboxylate
Molecular Formula C₇H₆O₃SC₇H₆O₃S
Molecular Weight 170.19 g/mol 170.19 g/mol
CAS Number 67808-71-367808-66-6
Appearance Not explicitly reported, likely a solidOff-white to yellow solid
Melting Point Not explicitly reported113-116 °C
Boiling Point Not explicitly reported296.0±25.0 °C (Predicted)
Density Not explicitly reported1.324±0.06 g/cm³ (Predicted)

Expert Insights: The significant difference in the reported melting point of Methyl 2-formyl-4-thiophenecarboxylate, a solid, suggests that the other isomers are also likely to be solids at room temperature. The polarity induced by the carbonyl and ester functionalities, coupled with the planar thiophene ring, can facilitate strong intermolecular interactions, leading to higher melting points compared to unsubstituted or less functionalized thiophenes.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomers. While a complete dataset for this compound is not available, we can predict its spectral features based on the analysis of its isomers and related thiophene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the chemical environment of the hydrogen atoms in the molecule. For the thiophene ring protons, the chemical shifts and coupling constants are highly dependent on the substituent positions.

  • Methyl 3-formylthiophene-2-carboxylate (Predicted): One would expect two doublets in the aromatic region for the thiophene protons, with a coupling constant characteristic of ortho-coupling in a thiophene ring (typically 5-6 Hz). The aldehyde proton would appear as a singlet significantly downfield (around 10 ppm), and the methyl ester protons would be a singlet around 3.9 ppm.

  • Methyl 2-formyl-4-thiophenecarboxylate (Predicted): This isomer would also show two doublets for the thiophene protons, but their chemical shifts would differ from the 3-formyl-2-carboxylate isomer due to the different electronic effects of the substituents. The aldehyde and methyl ester proton signals would be in similar regions as the other isomer.

¹³C NMR: The carbon NMR spectrum provides information about the carbon framework of the molecule.

  • Key Resonances: The carbonyl carbons of the aldehyde and the ester groups are expected to resonate at the downfield end of the spectrum (typically 160-190 ppm). The thiophene ring carbons will appear in the aromatic region (120-150 ppm), with their specific chemical shifts being highly sensitive to the positions of the electron-withdrawing formyl and carboxylate groups. The methyl carbon of the ester will appear upfield (around 50-55 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of the key functional groups.

  • C=O Stretching: Strong absorption bands are expected for the carbonyl stretching vibrations of the aldehyde and the ester groups. The aldehyde C=O stretch typically appears around 1680-1700 cm⁻¹, while the ester C=O stretch is usually found at a higher frequency, around 1720-1740 cm⁻¹.

  • C-H Stretching: The aldehyde C-H stretch will show a characteristic, often weak, pair of bands around 2720 and 2820 cm⁻¹.

  • Thiophene Ring Vibrations: Absorptions corresponding to the C=C and C-S stretching vibrations of the thiophene ring will be present in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): A prominent molecular ion peak at m/z = 170 would be expected, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃) from the ester, leading to a fragment at m/z = 139, and the loss of the formyl group (-CHO), resulting in a fragment at m/z = 141.

Experimental Protocols: A Guideline for Characterization

For researchers synthesizing or working with these compounds, the following are standard protocols for determining their physical properties.

Melting Point Determination

Methodology:

  • A small, dry sample of the crystalline compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) as the melting point is approached.

  • The temperature range over which the sample melts is recorded. A sharp melting point range (1-2 °C) is indicative of a pure compound.

Causality: The melting point is a measure of the energy required to overcome the crystal lattice forces. Impurities disrupt the crystal lattice, typically leading to a lower and broader melting point range.

NMR Sample Preparation and Analysis

Methodology:

  • Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The NMR tube is placed in the spectrometer.

  • ¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences and parameters.

Causality: Deuterated solvents are used to avoid large solvent signals that would obscure the analyte's signals. TMS provides a zero reference point for the chemical shift scale.

G cluster_workflow General Workflow for Physicochemical Characterization Synthesis Synthesis of Isomer Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification MP Melting Point Determination Purification->MP NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data Data Analysis and Structure Confirmation MP->Data NMR->Data IR->Data MS->Data

Fig. 2: A generalized workflow for the synthesis and characterization of thiophene derivatives.

Synthesis of Methoxycarbonyl-formylthiophene Isomers

The synthesis of these isomers typically involves multi-step reaction sequences. For instance, the synthesis of related thiophene derivatives often utilizes cyclization reactions of appropriately functionalized starting materials. The specific starting materials and reaction conditions will dictate the final substitution pattern on the thiophene ring.

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the physical properties of key isomers of methyl formylthiophene carboxylate. While direct experimental data for this compound remains elusive, the comparative analysis of its isomers offers a valuable framework for predicting its behavior and guiding future research.

For scientists and researchers in drug development, a thorough understanding of these physicochemical properties is paramount for lead optimization, formulation development, and understanding structure-activity relationships. Further synthetic exploration and characterization of the less-documented isomers, including the title compound, are warranted to fully unlock the potential of this class of thiophene derivatives.

References

Due to the limited direct literature on this compound, this reference list includes resources for related compounds and general analytical techniques.

  • PubChem Compound Summary for CID 255849, Methyl 3-formylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

An In-depth Technical Guide to Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Thiophene Scaffold

Thiophene and its derivatives are cornerstone heterocyclic compounds in medicinal chemistry and materials science.[1][2] The thiophene ring is considered a bioisostere of the benzene ring, offering similar aromatic characteristics while possessing unique electronic properties and potential for diverse biological interactions.[3] Functionalized thiophenes are integral components of numerous FDA-approved drugs, exhibiting a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][4] The introduction of multiple, distinct functional groups onto the thiophene core, such as a formyl and a carboxylate group, creates a highly versatile scaffold for further chemical elaboration, making compounds like Methyl 2-formylthiophene-3-carboxylate of significant interest to researchers in drug discovery and organic synthesis.

Molecular Identity and Physicochemical Properties

While a specific CAS number for this compound is not found, we can define its structure and predict its properties based on its constituent parts and closely related analogs like Methyl 3-formylthiophene-2-carboxylate.

Structure and Nomenclature:

  • IUPAC Name: this compound

  • Chemical Formula: C₇H₆O₃S

  • Molecular Weight: 170.19 g/mol

  • Structure: A five-membered thiophene ring substituted at the 2-position with a formyl group (-CHO) and at the 3-position with a methyl carboxylate group (-COOCH₃).

Predicted Physicochemical and Spectroscopic Data:

The following table summarizes the predicted physicochemical and spectroscopic properties. These are estimations based on data from analogous compounds and general principles of organic chemistry.

PropertyPredicted Value/CharacteristicRationale and Comparative Data
Appearance Pale yellow to brown solid or oilFunctionalized thiophenes are often colored solids or oils.
Boiling Point > 200 °CSimilar to related substituted thiophenes.[5]
Solubility Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone). Insoluble in water.Polarity of the functional groups suggests solubility in polar aprotic solvents.
¹H NMR * δ ~9.8-10.0 ppm (s, 1H, -CHO) * δ ~7.5-7.8 ppm (d, 1H, Thiophene-H) * δ ~7.2-7.5 ppm (d, 1H, Thiophene-H) * δ ~3.9 ppm (s, 3H, -OCH₃)The aldehyde proton is expected to be significantly downfield.[6] The thiophene protons will appear as doublets, with their chemical shifts influenced by the electron-withdrawing nature of the substituents. The methyl ester protons will be a singlet around 3.9 ppm.
¹³C NMR * δ ~185-190 ppm (C=O, aldehyde) * δ ~160-165 ppm (C=O, ester) * δ ~125-145 ppm (Thiophene ring carbons) * δ ~52 ppm (-OCH₃)The carbonyl carbons of the aldehyde and ester will be the most downfield signals.[6] The four thiophene carbons will resonate in the aromatic region. The methyl carbon of the ester will be the most upfield signal.
IR Spectroscopy * ~1720-1730 cm⁻¹ (C=O stretch, ester) * ~1670-1690 cm⁻¹ (C=O stretch, aldehyde) * ~2820 and ~2720 cm⁻¹ (C-H stretch, aldehyde) * ~3100 cm⁻¹ (C-H stretch, aromatic)The two distinct carbonyl groups will show characteristic strong absorption bands. The aldehyde C-H stretch often appears as a pair of weaker bands (Fermi resonance).[6]
Mass Spectrometry Molecular ion (M⁺) at m/z = 170. Fragmentation may involve loss of -OCH₃ (m/z = 139) and -CHO (m/z = 141).The mass spectrum of substituted thiophene-2-carboxylic acids shows characteristic fragmentation patterns.[7]

Synthesis and Reaction Pathways

The synthesis of polysubstituted thiophenes can be achieved through various established methods, including the Gewald aminothiophene synthesis and subsequent functional group transformations.[8][9] A plausible synthetic route to this compound would likely involve the construction of a suitably substituted thiophene ring followed by the introduction or modification of the formyl and carboxylate functionalities.

Proposed Synthetic Workflow

A hypothetical, yet chemically sound, multi-step synthesis is outlined below. This pathway leverages the versatile Gewald reaction to construct the thiophene core, followed by functional group interconversions.

Step 1: Gewald Aminothiophene Synthesis The reaction of a β-keto ester with an activated nitrile in the presence of elemental sulfur and a base provides a highly substituted 2-aminothiophene.

Step 2: Sandmeyer-type Reaction for Diazotization and Formylation The amino group at the 2-position can be converted to a formyl group via a Sandmeyer-type reaction. This involves diazotization of the amine followed by reaction with a formylating agent.

Step 3: Esterification The carboxylic acid at the 3-position can be esterified to the methyl ester using standard conditions, such as reaction with methanol in the presence of an acid catalyst.

Synthetic Workflow for this compound start β-Keto Ester + Activated Nitrile gewald Gewald Reaction (Sulfur, Base) start->gewald aminothiophene 2-Aminothiophene-3-carboxylate Derivative gewald->aminothiophene diazotization Diazotization (NaNO₂, HCl) aminothiophene->diazotization formylation Formylation (e.g., HCHO, Cu catalyst) diazotization->formylation formyl_acid 2-Formylthiophene-3-carboxylic Acid formylation->formyl_acid esterification Esterification (Methanol, Acid catalyst) formyl_acid->esterification product This compound esterification->product

A proposed synthetic pathway to this compound.
Key Reactions and Mechanistic Considerations
  • Gewald Reaction: This multicomponent reaction is a powerful tool for the one-pot synthesis of highly functionalized 2-aminothiophenes. The mechanism involves an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[10]

  • Formylation of Thiophenes: The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings like thiophene.[11] Alternatively, for substrates with directing groups, other formylation methods can be employed. The selective formylation at the 2-position is generally favored in thiophene chemistry.[12]

Applications in Research and Drug Discovery

The unique arrangement of an aldehyde and an ester on a thiophene ring in this compound makes it a valuable intermediate for the synthesis of more complex molecules.

  • Pharmaceutical Scaffolds: The aldehyde can serve as a handle for reductive amination to introduce diverse amine-containing side chains, a common strategy in drug design. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, another important functional group in pharmaceuticals.

  • Fused Heterocyclic Systems: The adjacent formyl and ester groups are ideally positioned for condensation reactions to form fused heterocyclic systems, such as thieno[2,3-c]pyridines or other related structures, which are of interest for their potential biological activities.[11]

  • Probes and Materials: The thiophene core is known for its electronic and photophysical properties.[13] Further elaboration of this molecule could lead to the development of novel fluorescent probes or organic electronic materials.

Potential Applications start This compound reductive_amination Reductive Amination (on Aldehyde) start->reductive_amination amide_coupling Hydrolysis & Amide Coupling (on Ester) start->amide_coupling condensation Condensation Reactions start->condensation pharma_scaffolds Diverse Pharmaceutical Scaffolds reductive_amination->pharma_scaffolds amide_coupling->pharma_scaffolds fused_heterocycles Fused Heterocyclic Systems condensation->fused_heterocycles probes_materials Fluorescent Probes & Organic Materials condensation->probes_materials

Potential synthetic elaborations and applications.

Conclusion

While this compound is not a commercially cataloged chemical, its structure represents a valuable and synthetically accessible building block for medicinal chemistry and materials science. Based on the rich chemistry of thiophene derivatives, this guide provides a comprehensive overview of its predicted properties, a plausible synthetic strategy, and its potential applications. The exploration and characterization of such novel functionalized heterocycles are crucial for the advancement of drug discovery and the development of new functional materials.

References

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  • Process for production of 2-thiophene aldehydes. (1994).
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  • Yadav, G., Singh, P., & Singh, J. (2022). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 13(10), 1169-1192.
  • Kumar, A., & Ahmad, I. (2021). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Chemical and Pharmaceutical Research, 13(6), 1-8.
  • King, W. J., & Nord, F. F. (1949). PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES. The Journal of Organic Chemistry, 14(4), 638–642.
  • 2-Thiophenecarboxaldehyde. (n.d.). In NIST Chemistry WebBook. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Substituted Thiophene Derivatives. (2018). Journal of Heterocyclic Chemistry, 55(5), 1163-1170.
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  • Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile. (1987).
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2022). RSC Medicinal Chemistry, 13(10), 1169-1192.
  • Synthesis of 2-(Substituted-silyl)thiophene-3-carboxylates via a Facile [3+2] Cycloaddition Reaction Catalyzed by Potassium tert-Butoxide. (2016). Letters in Organic Chemistry, 13(8), 603-608.
  • The Ultraviolet Spectra of the Thiophene Derivatives. (1956). Yakugaku Zasshi, 76(8), 803-807.
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  • Synthesis of New Substituted Thiophene Derivatives and Evaluating their Antibacterial and Antioxidant Activities. (2022).
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  • Differential reactivity of thiophene-2-carboxylic and thiophene-3-carboxylic acids Results from DFT and Hartree-Fock theory. (2010). Journal of Molecular Structure: THEOCHEM, 942(1-3), 88-92.
  • Biological Activities of Thiophenes. (2021). Molecules, 26(1), 136.
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  • Synthesis, Stereochemical and Photophysical Properties of Functionalized Thiahelicenes. (2021). Molecules, 26(18), 5585.
  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2021). The Journal of Organic Chemistry, 86(2), 1599–1608.
  • FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (2020).
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  • The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2023). Cognizance Journal of Multidisciplinary Studies, 3(10), 1-13.
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  • THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. (1982).
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  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2012). Beilstein Journal of Organic Chemistry, 8, 1625–1634.
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A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Methyl 2-formylthiophene-3-carboxylate is a substituted thiophene derivative of significant interest as a versatile building block in medicinal chemistry and materials science.[1][2][3] Its utility in the synthesis of more complex molecular architectures necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a detailed examination of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. We offer not only the expected spectral data but also the underlying scientific rationale for the experimental choices and data interpretation, empowering researchers to conduct self-validating analyses.

Molecular Structure and Physicochemical Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The arrangement of functional groups—an aldehyde at the C2 position and a methyl ester at the C3 position of the thiophene ring—creates a unique electronic environment that dictates the spectroscopic fingerprint of the compound.

Caption: Molecular structure with atom numbering for spectroscopic assignment.

Table 1: Physicochemical Properties

Property Value Source
Molecular Formula C₇H₆O₃S PubChem
Molecular Weight 170.19 g/mol PubChem
Appearance Expected to be a solid or oil N/A

| CAS Number | 32544-24-0 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

Expertise & Experience: The Rationale Behind NMR The choice of NMR as the primary characterization tool is deliberate. For a molecule like this compound, ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR confirms the carbon backbone. The distinct chemical environments of the aldehyde, ester, and thiophene ring protons and carbons provide a unique, high-resolution fingerprint. We recommend using deuterated chloroform (CDCl₃) as the initial solvent of choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Cap the tube and gently invert it several times until the sample is fully dissolved. A brief sonication may be used if necessary.

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A standard pulse program is typically sufficient. Ensure an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

Data Interpretation: ¹H NMR Spectrum (400 MHz, CDCl₃)

The proton NMR spectrum is expected to show four distinct signals corresponding to the four unique proton environments.

Table 2: Expected ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Assignment
~10.05 Singlet (s) 1H N/A H (Formyl, C6-H)
~7.70 Doublet (d) 1H ~5.2 Hz H5
~7.20 Doublet (d) 1H ~5.2 Hz H4

| ~3.90 | Singlet (s) | 3H | N/A | -OCH₃ (C8-H₃) |

Causality Behind Assignments:

  • The formyl proton is significantly deshielded by the anisotropic effect of the C=O bond and the electron-withdrawing nature of the oxygen, placing its signal far downfield.

  • The thiophene protons (H4, H5) appear in the aromatic region. They are expected to couple to each other, resulting in a pair of doublets with a typical thiophene coupling constant of approximately 5 Hz. H5 is generally further downfield than H4 due to its proximity to the sulfur atom and the deshielding effect of the adjacent formyl group.

  • The methyl ester protons are in a shielded environment and appear as a sharp singlet, integrating to three protons.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on the same spectrometer, typically at 101 MHz for a 400 MHz instrument. A larger number of scans is required (e.g., 1024 or more) due to the low natural abundance of the ¹³C isotope.

Data Interpretation: ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will display seven distinct signals, one for each unique carbon atom.

Table 3: Expected ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm) Assignment
~183.0 C6 (Formyl C=O)
~162.5 C7 (Ester C=O)
~145.0 C2
~140.0 C3
~135.0 C5
~128.0 C4

| ~52.5 | C8 (-OCH₃) |

Causality Behind Assignments:

  • Carbonyl Carbons: The two carbonyl carbons are the most deshielded. Aldehyde carbonyls typically appear further downfield than ester carbonyls.[4][5]

  • Thiophene Ring Carbons: The carbons directly attached to the electron-withdrawing substituents (C2 and C3) are expected to be the most downfield of the ring carbons. The specific assignments can be definitively confirmed using 2D NMR techniques like HSQC and HMBC.

  • Methoxy Carbon: The sp³ hybridized methyl carbon of the ester group is the most shielded, appearing furthest upfield.[6]

Caption: A self-validating workflow for NMR-based structure confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expertise & Experience: The Diagnostic Power of IR For this specific target, IR spectroscopy serves as an excellent orthogonal technique to NMR. Its primary value is the unambiguous confirmation of the two distinct carbonyl functionalities (aldehyde and ester). The presence and position of these strong absorption bands provide immediate, trustworthy evidence of the molecule's core structural features.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

  • Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract any atmospheric (CO₂, H₂O) or instrumental interference.

  • Sample Application: Place a small drop of the neat liquid sample (or a small amount of the solid) directly onto the ATR crystal.

  • Data Acquisition: Lower the press arm to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation: IR Spectrum

The IR spectrum is dominated by strong absorptions from the carbonyl groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3100 Medium Aromatic C-H Stretch (Thiophene ring)
~2820, ~2720 Medium, weak Aldehydic C-H Stretch (Fermi doublet)
~1720 Strong C=O Stretch (Ester)
~1685 Strong C=O Stretch (Aldehyde, conjugated)
~1520 Medium C=C Stretch (Thiophene ring)

| ~1250 | Strong | C-O Stretch (Ester) |

Causality Behind Assignments:

  • Carbonyl Region: The presence of two strong bands in the 1800-1650 cm⁻¹ region is definitive proof of two carbonyl groups. Conjugation of the aldehyde with the thiophene ring lowers its stretching frequency compared to a saturated aldehyde.[7] The ester carbonyl appears at a slightly higher frequency.

  • Aldehydic C-H Stretch: A key diagnostic feature for aldehydes is the presence of one or two medium-intensity bands between 2850 and 2700 cm⁻¹.[7] Their presence is a strong confirmation of the formyl group.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Expertise & Experience: Confirming Identity with MS While NMR and IR elucidate the structure, MS confirms the molecular formula. We recommend Electron Ionization (EI) as the initial method. EI is a "hard" ionization technique that not only provides the molecular ion peak but also induces reproducible fragmentation, creating a unique mass "fingerprint" that can be compared against libraries or used for structural verification.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer, often via a direct insertion probe or through a Gas Chromatography (GC) inlet.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: The abundance of each ion is measured, generating the mass spectrum.

Data Interpretation: Mass Spectrum

The mass spectrum provides the molecular weight and key fragments.

Table 5: Expected Key Ions in EI-MS

m/z Proposed Fragment Formula of Fragment
170 Molecular Ion [M]⁺ [C₇H₆O₃S]⁺
141 [M - CHO]⁺ [C₆H₅O₂S]⁺
139 [M - OCH₃]⁺ [C₆H₃O₂S]⁺

| 111 | [M - COOCH₃]⁺ | [C₅H₃OS]⁺ |

Causality Behind Fragmentation:

  • Molecular Ion: The peak at m/z 170 corresponds to the intact molecule with one electron removed, confirming the molecular weight.

  • Fragmentation Pathways: The observed fragments arise from the cleavage of the weakest bonds. The loss of the formyl radical (-CHO, 29 amu) and the methoxy radical (-OCH₃, 31 amu) are common and logical fragmentation pathways for this structure, providing further validation of the proposed connectivity.

Conclusion

The structural characterization of this compound is reliably achieved through a synergistic application of NMR, IR, and MS. NMR spectroscopy defines the precise C-H framework, IR spectroscopy provides rapid confirmation of critical functional groups, and mass spectrometry validates the molecular weight and formula. This guide outlines the standard protocols and expected data, providing researchers and drug development professionals with a robust, self-validating framework for the comprehensive analysis of this important chemical entity.

References

  • Synthesis and Characterization of the Novel Thiophene Derivatives. (2019). ResearchGate. [Link]

  • Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). International Journal of Scientific Research in Science and Technology. [Link]

  • Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). Scientific Reports. [Link]

  • PubChem Compound Summary for CID 79911, 3-Methyl-2-thiophenecarboxaldehyde. National Center for Biotechnology Information. [Link]

  • Synthesis of methyl thiophene-2-carboxylates from acetylenic ketones. (2018). ResearchGate. [Link]

  • 3-Methyl-2-thiophenecarboxaldehyde. NIST WebBook, SRD 69. [Link]

  • PubChem Compound Summary for CID 580757, Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. [Link]

  • NMR Spectroscopy: ¹³C NMR Chemical Shifts. University of Wisconsin/ACS Division of Organic Chemistry. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • Methyl-2-thiophene carboxylate. NIST WebBook, SRD 69. [Link]

  • ¹³C NMR Chemical Shift Table. Various Sources. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

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A Technical Guide to the ¹H NMR Spectrum of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 2-formylthiophene-3-carboxylate. It serves as a technical resource for the structural elucidation and purity assessment of this and structurally related heterocyclic compounds. The document is structured to deliver foundational theory, practical experimental guidance, and detailed spectral interpretation, reflecting field-proven insights.

Introduction and Molecular Structure Analysis

This compound is a disubstituted thiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Accurate characterization is critical, and ¹H NMR spectroscopy is the primary analytical method for confirming its molecular structure.

The molecule contains four distinct proton environments, which will give rise to four unique signals in the ¹H NMR spectrum:

  • Two Aromatic Protons on the thiophene ring (H-4 and H-5).

  • One Aldehyde Proton (-CHO).

  • Three Methyl Protons of the ester group (-OCH₃).

The positions of the electron-withdrawing formyl (-CHO) and methoxycarbonyl (-COOCH₃) groups are key to predicting the spectrum. Both groups deshield the adjacent ring protons, causing their signals to appear at a lower field (higher ppm) than those of unsubstituted thiophene, which typically resonate around 7.0-7.3 ppm[1]. The formyl group at position 2 will strongly influence the H-5 proton, while the carboxylate at position 3 will primarily affect the H-4 proton.

Predicted ¹H NMR Spectral Features

Based on the molecular structure and the electronic effects of the substituents, we can predict the characteristics of each proton signal.

  • Aldehyde Proton (H-CHO): This proton is directly attached to a carbonyl carbon and is highly deshielded. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5-10.5 ppm. For thiophene-2-carbaldehyde, this signal is observed at δ 9.95 ppm, providing a strong reference point[2][3].

  • Thiophene Ring Protons (H-4 and H-5): These two protons are on adjacent carbons and will exhibit spin-spin coupling, appearing as a pair of doublets.

    • H-5: This proton is ortho to the strongly electron-withdrawing formyl group. It is expected to be the most downfield of the ring protons.

    • H-4: This proton is ortho to the methoxycarbonyl group.

    • The coupling constant between these two protons, ³J(H4-H5), in a thiophene ring is typically around 5-6 Hz.

  • Methyl Ester Protons (-OCH₃): These three protons are equivalent and are attached to an oxygen atom. They will appear as a sharp singlet, typically in the region of δ 3.8-4.0 ppm.

The diagram below illustrates the influence of the electron-withdrawing groups (EWGs) on the chemical shifts of the thiophene ring protons.

Caption: Influence of substituents on thiophene proton chemical shifts.

Experimental Protocol for ¹H NMR Acquisition

This section provides a standardized, self-validating protocol for obtaining a high-quality ¹H NMR spectrum.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of this compound.

  • Solvent Selection: Use approximately 0.6-0.75 mL of deuterated chloroform (CDCl₃), a standard solvent for moderately polar organic compounds[4]. Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm)[5].

  • Dissolution: Dissolve the sample completely in the deuterated solvent within a clean vial. Gentle vortexing may be applied.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube. If any solid remains, filter the solution through a small cotton plug in the pipette[4].

NMR Instrument Setup and Data Acquisition

The following workflow outlines the key steps for data acquisition on a modern NMR spectrometer (e.g., 400 MHz).

NMR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis SamplePrep Prepare Sample (5-10 mg in 0.7 mL CDCl3) InsertSample Insert Sample & Lock SamplePrep->InsertSample Shim Shim Magnetic Field InsertSample->Shim Lock on Deuterium Signal TuneProbe Tune and Match Probe Shim->TuneProbe SetParams Set Acquisition Parameters TuneProbe->SetParams Acquire Acquire FID SetParams->Acquire Process Fourier Transform & Phasing Acquire->Process Reference Reference to TMS (0 ppm) Process->Reference Integrate Integrate Peaks Reference->Integrate Analyze Assign Peaks & Analyze Integrate->Analyze

Caption: Standard workflow for ¹H NMR data acquisition and processing.

Key Acquisition Parameters:

  • Pulse Angle: 30-90°

  • Acquisition Time: ~2-4 seconds

  • Relaxation Delay (D1): 1-2 seconds for routine spectra; increase to >5 seconds for accurate quantitative analysis[5].

  • Number of Scans: 8-16 scans, should be a multiple of 4 for optimal phasing.

  • Spectral Width: 0-12 ppm

Data Interpretation and Spectrum Analysis

The acquired spectrum should be processed (Fourier transform, phase correction, and baseline correction) and referenced to the TMS signal at 0 ppm.

Peak Assignment

The following table summarizes the expected signals in the ¹H NMR spectrum of this compound in CDCl₃.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~9.95Singlet (s)-1HAldehyde (-CHO)
2~8.10Doublet (d)~5.51HThiophene H-5
3~7.65Doublet (d)~5.51HThiophene H-4
4~3.90Singlet (s)-3HMethyl (-OCH₃)

Note: The exact chemical shifts can vary slightly depending on sample concentration and solvent purity.

Detailed Analysis
  • Signal 1 (δ ~9.95): The singlet integrating to one proton in the far downfield region is unequivocally assigned to the aldehyde proton . Its lack of coupling confirms it has no adjacent protons. This chemical shift is consistent with other 2-formylthiophenes[2][3].

  • Signals 2 & 3 (δ ~8.10 and ~7.65): These two signals, each integrating to one proton, appear as doublets with an identical coupling constant of approximately 5.5 Hz. This pattern is characteristic of two adjacent protons on a thiophene ring.

    • The downfield signal at ~8.10 ppm is assigned to H-5 , as it is ortho to the highly electron-withdrawing formyl group, experiencing the greatest deshielding effect.

    • The signal at ~7.65 ppm is assigned to H-4 , which is ortho to the less strongly withdrawing methoxycarbonyl group.

  • Signal 4 (δ ~3.90): The sharp singlet integrating to three protons is characteristic of the methyl ester protons .

The diagram below illustrates the coupling interaction between the thiophene ring protons.

Caption: Spin-spin coupling between H-4 and H-5 protons.

The integration ratio of the peaks (1:1:1:3) serves as a self-validating check, perfectly matching the number of protons in each unique chemical environment of the molecule.

Conclusion

The ¹H NMR spectrum provides a definitive fingerprint for this compound. The four distinct signals—a downfield aldehyde singlet, two coupled aromatic doublets, and an upfield methyl singlet—and their respective chemical shifts, multiplicities, and integrations are fully consistent with the assigned structure. This guide provides the necessary theoretical and practical framework for researchers to confidently acquire and interpret the ¹H NMR spectrum of this compound, ensuring structural integrity and purity in research and development applications.

References

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Inform
  • Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
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An In-depth Technical Guide to the Reactivity of the Formyl Group in Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiophene Moiety as a Privileged Scaffold

In the landscape of medicinal chemistry and materials science, the thiophene ring stands out as a "privileged pharmacophore."[1][2] Its unique electronic properties and ability to serve as a bioisosteric replacement for benzene have cemented its importance in drug discovery, leading to numerous FDA-approved therapeutics.[1][3] At the heart of thiophene's synthetic versatility lies thiophenecarboxaldehyde, a pivotal building block whose formyl group is a gateway to a vast array of molecular complexity.[4][5]

This guide provides an in-depth exploration of the formyl group's reactivity when attached to a thiophene nucleus. We will move beyond simple reaction lists to dissect the underlying principles, offering field-proven insights into why certain experimental choices are made. The narrative is structured to empower researchers, scientists, and drug development professionals with a robust understanding of how to manipulate this versatile functional group to achieve their synthetic goals.

Electronic Landscape: How the Thiophene Ring Governs Reactivity

The reactivity of the formyl group (-CHO) is fundamentally dictated by the electrophilicity of its carbonyl carbon. The thiophene ring, an electron-rich aromatic system, modulates this reactivity in a nuanced manner. While the ring itself is electron-rich, its sulfur atom can participate in π-electron delocalization, influencing the attached aldehyde.[6] For thiophene-2-carboxaldehyde, the proximity of the sulfur atom and the electron-withdrawing nature of the aldehyde group create a highly polarized C=O bond, making the carbonyl carbon an excellent target for nucleophiles.[7] This inherent reactivity is further amplified by substituents on the thiophene ring; electron-withdrawing groups enhance the aldehyde's electrophilicity, accelerating reactions, while electron-donating groups have the opposite effect.[8][9]

Gateway to Functionality: The Vilsmeier-Haack Formylation

Before manipulating the formyl group, one must first introduce it. The most prevalent and efficient method for the formylation of electron-rich heterocycles like thiophene is the Vilsmeier-Haack reaction.[10] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which acts as the electrophile in an electrophilic aromatic substitution.[11][12]

The reaction proceeds through the formation of an electrophilic iminium salt (the Vilsmeier reagent), which is then attacked by the electron-rich thiophene ring.[11] A subsequent hydrolysis step during aqueous workup liberates the desired aldehyde.[13] The reliability and mild conditions of this reaction make it a cornerstone of thiophene chemistry.[12]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_substitution Electrophilic Aromatic Substitution DMF DMF intermediate1 Chloroiminium Ion (Vilsmeier Reagent) DMF->intermediate1 attacks POCl3 POCl₃ POCl3->intermediate1 Sigma Sigma Complex Thiophene Thiophene Thiophene->Sigma attacks Vilsmeier Reagent Iminium Iminium Salt Intermediate Sigma->Iminium -H⁺ Aldehyde Thiophene-2-carboxaldehyde Iminium->Aldehyde H₂O Workup

Caption: Mechanism of the Vilsmeier-Haack formylation of thiophene.

Key Transformations of the Thiophene Formyl Group

The true synthetic power of thiophenecarboxaldehydes is unlocked through the diverse reactions of the formyl group. This section details the core transformations, providing not just the "how" but the "why" for each methodological choice.

Oxidation to Thiophenecarboxylic Acids

The conversion of the aldehyde to a carboxylic acid is a fundamental step for creating amides, esters, and other acid derivatives. The primary challenge is to achieve this transformation without oxidizing the sensitive thiophene ring.

Causality Behind Experimental Choices: The choice of oxidant is critical. Strong oxidants can lead to ring degradation. Therefore, milder, more selective agents are preferred. Pyridinium chlorochromate (PCC) is an effective choice for this transformation under anhydrous conditions, preventing over-oxidation.[14][15] An even milder and more environmentally benign option is the use of sodium chlorite buffered with a phosphate salt in the presence of a chlorine scavenger like hydrogen peroxide.[16] This system generates chlorous acid in situ, which selectively oxidizes the aldehyde.

Experimental Protocol: Oxidation using Sodium Chlorite

  • Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv) in a suitable solvent like tert-butanol or THF.

  • Buffering: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) to maintain a slightly acidic pH.

  • Oxidant Addition: Cool the mixture in an ice bath. Add an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equiv) dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Add a solution of 30% hydrogen peroxide (H₂O₂, ~1.2 equiv) dropwise. Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Workup: Once the starting material is consumed, quench the reaction by adding sodium sulfite (Na₂SO₃) to destroy excess oxidant. Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude thiophenecarboxylic acid, which can be purified by recrystallization.

OxidantSolventTemperature (°C)Typical Yield (%)Reference
Pyridinium Chlorochromate (PCC)DichloromethaneRoom TempNot Specified[14]
Manganese Dioxide (MnO₂)DichloromethaneRefluxNot Specified[14]
Sodium Chlorite / H₂O₂t-BuOH / H₂O0 to Room TempHigh[16]
Caption: Comparison of common methods for oxidizing thiophene alcohols/aldehydes.
Reduction to Thiophenemethanols

Reducing the formyl group to a hydroxymethyl group provides a nucleophilic handle for further elaboration, such as ether or ester formation, or as a precursor for halogenation.

Causality Behind Experimental Choices: For this transformation, selectivity is key. Sodium borohydride (NaBH₄) is the reagent of choice for its exceptional chemoselectivity.[17] It readily reduces aldehydes and ketones but typically does not affect esters, amides, or the aromatic thiophene ring. Its operational simplicity and safety profile, especially when compared to stronger reducing agents like lithium aluminum hydride (LiAlH₄), make it ideal for this purpose. The reaction is typically run in alcoholic solvents like methanol or ethanol, which serve to protonate the resulting alkoxide intermediate.[17]

Reduction_Workflow start Start: Thiophene-2-carboxaldehyde in Methanol step1 Cool to 0°C (Ice Bath) start->step1 step2 Portion-wise addition of Sodium Borohydride (NaBH₄) step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Quench with Water & Remove Methanol step3->step4 step5 Extract with Ethyl Acetate step4->step5 step6 Dry, Filter, Concentrate step5->step6 end Product: 2-Thiophenemethanol step6->end

Caption: Workflow for the reduction of thiophene-2-carboxaldehyde.

Experimental Protocol: Reduction using Sodium Borohydride [17]

  • Setup: Dissolve thiophene-2-carboxaldehyde (1.0 equiv) in methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, ~1.1 equiv) slowly in small portions.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours until TLC analysis shows complete consumption of the aldehyde.

  • Workup: Carefully add water to quench any remaining NaBH₄. Remove the methanol under reduced pressure.

  • Extraction: Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude 2-thiophenemethanol, which is often pure enough for subsequent steps or can be purified by vacuum distillation.[17]

For complete reduction of the formyl group to a methyl group, harsher conditions are required, such as the Wolff-Kishner reduction, which involves heating the corresponding hydrazone with a strong base.[18]

Condensation Reactions for Carbon-Carbon Bond Formation

The electrophilic nature of the formyl carbon makes it an excellent partner in condensation reactions, which are vital for extending carbon chains and building complex molecular architectures.

This reaction involves the condensation of the aldehyde with an active methylene compound (a compound with two electron-withdrawing groups flanking a CH₂ group) catalyzed by a weak base.[19] It is a powerful method for synthesizing α,β-unsaturated systems.

Causality Behind Experimental Choices: The reaction is driven by the formation of a stable, conjugated product. The base (e.g., piperidine, potassium hydroxide) deprotonates the active methylene compound to form a stabilized carbanion (enolate), which then acts as the nucleophile.[7][19] The electron-withdrawing character of the thiophene ring enhances the aldehyde's electrophilicity, facilitating the nucleophilic attack and often allowing the reaction to proceed under mild conditions.[7][9] Microwave-assisted protocols have also been developed to accelerate the reaction, aligning with green chemistry principles.[20][21]

Experimental Protocol: Knoevenagel Condensation with Malononitrile [9]

  • Setup: In a round-bottom flask, dissolve thiophene-2-carboxaldehyde (1.0 equiv) and malononitrile (1.1 equiv) in ethanol.

  • Catalyst: Add a catalytic amount of a basic catalyst, such as piperidine (~0.1 equiv).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 1-2 hours. Monitor the reaction's progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove impurities, and dry under vacuum.

Active MethyleneCatalystSolventConditionsTypical Yield (%)Reference
Cyanoacetic AcidKOH (20 mol%)Water75°C (Microwave)>95[19]
MalononitrilePiperidineEthanolRefluxHigh[9]
Nitromethaneβ-AlanineN/AMicrowaveHigh[21]
Caption: Representative conditions for Knoevenagel condensations with thiophene aldehydes.

The Wittig reaction is an indispensable tool for converting aldehydes into alkenes with high regio- and stereocontrol. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent).[22][23]

Causality Behind Experimental Choices: The reaction's outcome, particularly the E/Z stereochemistry of the resulting alkene, is heavily influenced by the nature of the ylide.[24]

  • Non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.

  • Stabilized ylides (with an adjacent electron-withdrawing group like an ester or ketone) are less reactive and thermodynamically controlled, predominantly forming (E)-alkenes.

The ylide is generated in situ by deprotonating the corresponding phosphonium salt with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH).[25] The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct.[24]

Wittig_Workflow cluster_ylide Ylide Preparation (Inert Atmosphere) cluster_reaction Wittig Reaction start_ylide Phosphonium Salt in Anhydrous THF step1_ylide Cool to 0°C start_ylide->step1_ylide step2_ylide Add Strong Base (e.g., n-BuLi) step1_ylide->step2_ylide end_ylide Ylide Formed (Color Change) step2_ylide->end_ylide step1_wittig Add Aldehyde solution to Ylide at 0°C start_wittig Thiophene Aldehyde in Anhydrous THF start_wittig->step1_wittig step2_wittig Warm to RT, Stir step1_wittig->step2_wittig step3_wittig Quench (e.g., aq. NH₄Cl) step2_wittig->step3_wittig end_wittig Crude Alkene + Ph₃P=O step3_wittig->end_wittig purification Final Alkene Product end_wittig->purification Purify by Chromatography

Caption: General workflow for a Wittig reaction with thiophenecarboxaldehyde.

Chalcones, or α,β-unsaturated ketones, are important synthetic intermediates and possess a wide range of biological activities.[26][27][28] Thiophene-containing chalcones are synthesized via the Claisen-Schmidt condensation, which is a base-catalyzed reaction between an aldehyde (in this case, thiophenecarboxaldehyde) and a ketone.[26][29]

Causality Behind Experimental Choices: The reaction requires a base, such as sodium hydroxide or potassium hydroxide, to deprotonate the α-carbon of the ketone partner, forming an enolate. This enolate then attacks the electrophilic carbonyl of the thiophenecarboxaldehyde. The resulting aldol adduct readily dehydrates under the reaction conditions to yield the stable, conjugated chalcone system.[26] The choice of solvent is often an alcohol-water mixture to ensure solubility of both the organic substrates and the inorganic base.

Conclusion

The formyl group on a thiophene ring is not merely a static functional group but a dynamic and highly versatile synthetic handle. Its reactivity, governed by the electronic nature of the thiophene nucleus, opens doors to a vast chemical space. From simple oxidations and reductions to complex carbon-carbon bond-forming condensations, a systematic understanding of the underlying mechanisms and the rationale behind protocol design is paramount. The methodologies and insights presented in this guide are intended to equip researchers with the knowledge to confidently and efficiently utilize thiophenecarboxaldehydes as key building blocks in the pursuit of novel medicines and materials.

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An In-Depth Technical Guide to the Solubility of Methyl 2-formylthiophene-3-carboxylate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Solubility in Drug Discovery and Development

Methyl 2-formylthiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a thiophene derivative, it serves as a versatile building block in the synthesis of novel therapeutic agents and functional organic materials.[1] The physicochemical properties of such intermediates are paramount, with solubility being a critical parameter that dictates their utility in various applications. A thorough understanding of the solubility of this compound in organic solvents is essential for researchers, scientists, and drug development professionals to enable efficient process development, formulation, and chemical synthesis.

Theoretical Framework: Predicting and Understanding Solubility

The solubility of a solid compound in a liquid solvent is governed by the principle "like dissolves like," which qualitatively relates the polarity of the solute and solvent.[2] The dissolution process involves overcoming the intermolecular forces within the solute's crystal lattice and the intermolecular forces within the solvent to allow for the formation of new solute-solvent interactions. Several factors inherent to the molecular structure of this compound and the chosen organic solvent influence this process.

Molecular Structure and Polarity

This compound possesses a moderately polar structure. The key functional groups contributing to its polarity are:

  • Thiophene Ring: A sulfur-containing aromatic heterocycle which contributes to the molecule's overall aromaticity and provides a site for π-π stacking interactions.

  • Formyl Group (-CHO): An aldehyde group that is polar and can act as a hydrogen bond acceptor.

  • Carboxylate Group (-COOCH₃): An ester group that is also polar and can accept hydrogen bonds.

The presence of these polar functional groups suggests that this compound will exhibit favorable solubility in polar organic solvents. Conversely, its solubility is expected to be limited in non-polar solvents such as alkanes. A product information page for the compound states it is "insoluble in water; soluble in organic solvents (e.g., DCM, THF)," which aligns with these theoretical principles.

Factors Influencing Solubility

Several key factors can be manipulated to influence the solubility of this compound:

  • Solvent Polarity: As a moderately polar compound, its solubility is expected to be highest in solvents with similar polarity. A range of solvents from polar aprotic (e.g., acetone, ethyl acetate) to polar protic (e.g., ethanol, methanol) should be considered for dissolution.

  • Temperature: For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2][3][4] This is because the additional thermal energy helps to overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules.

  • Molecular Size: Larger molecules can be more difficult to solvate.[4] While not excessively large, the molecular size of this compound will influence its interaction with solvent molecules.

  • Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the solid state is a significant barrier to dissolution. A higher lattice energy will generally lead to lower solubility.

Quantitative and Qualitative Solubility Profile

As previously mentioned, a comprehensive, publicly available dataset of quantitative solubility values for this compound in a wide array of organic solvents is limited. However, based on its chemical structure, a qualitative solubility profile can be predicted.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Good to HighThe polarity of these solvents is well-suited to interact with the polar functional groups of the solute.
Polar Protic Methanol, Ethanol, IsopropanolModerate to GoodThese solvents can engage in hydrogen bonding with the formyl and carboxylate groups, although the non-polar thiophene ring may limit very high solubility.
Non-Polar Hexane, Heptane, Toluene, Diethyl EtherLow to InsolubleThe significant difference in polarity between the solute and these solvents will hinder effective solvation.

It is crucial for researchers to experimentally determine the solubility in their specific solvent of interest to obtain accurate quantitative data for their applications.

Experimental Determination of Solubility: A Step-by-Step Protocol

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent.[5] This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.

Objective

To quantitatively determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent(s) (analytical grade)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G A 1. Preparation of Supersaturated Solution Add excess solute to a known volume of solvent in a vial. B 2. Equilibration Agitate the vial in a constant temperature shaker for 24-72 hours. A->B Incubate C 3. Phase Separation Allow the solution to stand. Filter an aliquot of the supernatant. B->C Reach Equilibrium D 4. Sample Preparation Dilute the filtered saturated solution with the solvent to a known concentration. C->D Prepare for Analysis E 5. Quantitative Analysis Analyze the diluted sample using a calibrated HPLC or UV-Vis method. D->E Measure Concentration F 6. Calculation of Solubility Determine the concentration in the saturated solution and express as g/L or mol/L. E->F Calculate

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of the Supersaturated Solution:

    • Accurately weigh an amount of this compound that is in clear excess of its expected solubility and add it to a vial.

    • Pipette a precise volume of the chosen organic solvent into the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. A duration of 24 to 72 hours is typically recommended, and the optimal time should be determined experimentally.

  • Phase Separation:

    • Remove the vial from the shaker and allow it to stand at the same constant temperature to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

  • Sample Preparation for Analysis:

    • Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound. A calibration curve prepared with standards of known concentrations is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

Modern Approaches: Computational Solubility Prediction

In recent years, computational methods have emerged as valuable tools for predicting the solubility of organic compounds, offering a faster and less resource-intensive alternative to experimental measurements, especially in the early stages of drug discovery.[6] These methods can be broadly categorized into physics-based and data-driven approaches.

  • Physics-Based Methods: These approaches calculate solubility from fundamental thermodynamic principles by computing the free energies of the solid and solvated states of the molecule.[7]

  • Data-Driven (Machine Learning) Methods: These models use statistical algorithms to learn the relationship between molecular descriptors (features) and experimentally determined solubility from large datasets.[8][9][10]

While these computational tools can provide valuable estimations, they are often most reliable for aqueous solubility and may have limitations in predicting solubility in a wide range of organic solvents.[8] Experimental validation remains the gold standard for obtaining precise solubility data.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By combining a theoretical understanding of the factors influencing solubility with a robust experimental protocol, researchers can generate the critical data needed to advance their work in drug development and materials science. The continued development of computational prediction models will undoubtedly further enhance our ability to efficiently screen and select compounds with optimal physicochemical properties.

References

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A Comprehensive Technical Guide to Methyl 2-formylthiophene-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of Methyl 2-formylthiophene-3-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific literature on this compound is emerging, this document synthesizes information from related thiophene derivatives to present a comprehensive overview of its chemical properties, plausible synthetic routes, and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural and electronic features of substituted thiophenes in their work.

Introduction: The Significance of Substituted Thiophenes

The thiophene nucleus is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Its electron-rich nature and bioisosteric relationship with the benzene ring make it a valuable component in the design of novel therapeutic agents.[1][2] Thiophene derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[3][4] The strategic functionalization of the thiophene ring allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets.[2]

This compound, a bifunctional thiophene derivative, presents a unique combination of an electrophilic aldehyde and a nucleophilicly activatable ester group. This arrangement of functional groups on the thiophene core makes it a versatile intermediate for the synthesis of more complex heterocyclic systems, particularly those of interest in drug discovery.

Physicochemical Properties

PropertyPredicted Value/InformationSource
IUPAC Name This compound-
Molecular Formula C₇H₆O₃S-
Molecular Weight 170.19 g/mol -
Appearance Likely a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.Inferred from functional groups
SMILES O=Cc1sccc1C(=O)OC-
InChI InChI=1S/C7H6O3S/c1-10-7(9)5-3-2-11-6(5)4-8/h2-4H,1H3-

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in readily available literature. However, two primary retrosynthetic pathways can be proposed based on established methods for the formylation of aromatic and heteroaromatic systems: electrophilic formylation of a pre-existing thiophene ring and cyclization strategies to construct the thiophene ring with the desired substituents.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to Methyl thiophene-3-carboxylate as a key starting material. The introduction of the formyl group at the C2 position can be achieved through electrophilic substitution.

G target This compound intermediate Methyl thiophene-3-carboxylate target->intermediate Formylation reagent Formylating Agent intermediate->reagent Electrophilic Substitution

Caption: Retrosynthetic approach for this compound.

Proposed Synthetic Protocols

The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5] The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Workflow:

G start Methyl thiophene-3-carboxylate reagents DMF, POCl₃ start->reagents Step 1 intermediate Vilsmeier Complex Formation workup Aqueous Workup (e.g., NaOAc solution) intermediate->workup Step 2 product This compound workup->product Step 3

Caption: Proposed Vilsmeier-Haack synthesis workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve Methyl thiophene-3-carboxylate in anhydrous DMF.

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. The ester group at the 3-position of the thiophene ring can direct lithiation to the adjacent 2-position.

Workflow:

G start Methyl thiophene-3-carboxylate base LDA or n-BuLi in THF start->base Step 1 lithiation Lithiation at C2 formylating_agent Anhydrous DMF lithiation->formylating_agent Step 2 quench Quench with Electrophile workup Aqueous Workup quench->workup Step 3 product This compound workup->product Step 4

Caption: Proposed ortho-lithiation and formylation workflow.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve Methyl thiophene-3-carboxylate in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) in hexanes dropwise. Stir the mixture at -78 °C for 1-2 hours.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) dropwise to the reaction mixture at -78 °C.

  • Quenching and Work-up: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.

Spectroscopic Characterization (Predicted)

While experimental spectra are not widely published, the expected spectroscopic data can be predicted based on the structure.

Technique Expected Features
¹H NMR - A singlet for the methyl ester protons (~3.9 ppm).- Two doublets for the thiophene ring protons.- A singlet for the aldehyde proton (~9.8-10.0 ppm).
¹³C NMR - A signal for the methyl ester carbon (~52 ppm).- Signals for the thiophene ring carbons.- A signal for the ester carbonyl carbon (~162 ppm).- A signal for the aldehyde carbonyl carbon (~185 ppm).
IR (Infrared) Spectroscopy - A strong C=O stretching band for the ester (~1720 cm⁻¹).- A strong C=O stretching band for the aldehyde (~1680 cm⁻¹).- C-H stretching bands for the aromatic ring.
Mass Spectrometry (MS) - A molecular ion peak (M⁺) corresponding to the molecular weight of 170.19.

Chemical Reactivity and Synthetic Utility

The dual functionality of this compound makes it a valuable intermediate for the synthesis of complex heterocyclic systems.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of chemical transformations:

  • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can introduce diverse amino functionalities.

  • Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

  • Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) in Knoevenagel or similar condensations can lead to the formation of new ring systems.[6]

  • Oxidation: The aldehyde can be oxidized to a carboxylic acid, yielding a thiophene-2,3-dicarboxylic acid derivative.

  • Reduction: The aldehyde can be reduced to a primary alcohol.

Reactions Involving Both Functional Groups

The proximity of the formyl and ester groups allows for cyclization reactions to form fused thiophene systems, such as thieno[2,3-c]pyridines or thieno[3,2-c]pyridines, which are of interest in medicinal chemistry.

Reaction Pathway Example:

G start This compound reagents Amine + Acid/Base Catalyst start->reagents Step 1 cyclization Condensation and Cyclization product Fused Heterocycle (e.g., Thienopyridine) cyclization->product Step 2

Caption: General scheme for the synthesis of fused heterocycles.

Applications in Drug Discovery and Materials Science

Thiophene-based compounds are integral to the development of new pharmaceuticals and functional materials.[3]

  • Medicinal Chemistry: As a versatile building block, this compound can be used in the synthesis of compounds targeting a wide range of diseases. The thiophene core is a known pharmacophore in drugs for inflammatory conditions, infectious diseases, and cancer.[1][4] The ability to readily modify both the aldehyde and ester functionalities allows for the creation of diverse chemical libraries for high-throughput screening.

  • Materials Science: Thiophene derivatives are fundamental components of organic electronics, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[3] The functional groups on this compound provide handles for polymerization or for linking to other molecular components to create novel materials with tailored electronic and optical properties.

Safety and Handling

Specific safety data for this compound is not available. However, based on the safety profiles of structurally related thiophene aldehydes and esters, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its unique arrangement of functional groups on a privileged thiophene scaffold offers significant opportunities for the development of novel compounds in medicinal chemistry and materials science. This technical guide provides a foundational understanding of its properties, potential synthetic routes, and applications, with the aim of stimulating further research and development with this versatile molecule.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. Retrieved from [Link]

  • Yadav, G., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, Advance Article.
  • Solubility of Things. (n.d.). Thiophene-2-carbaldehyde. Retrieved from [Link]

  • Puterová, Z., et al. (2010). Applications substituted 2-aminothiophenes in drug design. Mini-Reviews in Medicinal Chemistry, 10(6), 470-483.
  • Alexandru, V., et al. (2011). Condensation of thiopheneanils or thiophene-2-carboxaldehyde with guaiazulene. Revue Roumaine de Chimie, 56(1), 39-44.
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Navigating the Thiophene Scaffold: A Technical Guide to Methyl Formylthiophene Carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isomeric Substitution in Thiophene Chemistry

The thiophene ring, a sulfur-containing five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry and materials science. Its derivatives are integral to a wide array of pharmaceuticals, agrochemicals, and organic electronic materials. The precise arrangement of functional groups on this scaffold dictates the molecule's physicochemical properties, reactivity, and biological activity. This guide delves into the technical details of methyl formylthiophene carboxylates, with a primary focus on the well-documented and commercially significant isomer, Methyl 3-formylthiophene-2-carboxylate , while also addressing the landscape of its closely related isomers. While the specific isomer, Methyl 2-formylthiophene-3-carboxylate, is not widely reported in scientific literature or commercial inventories, understanding its structural isomer provides a robust foundation for researchers in this field.

Core Compound Analysis: Methyl 3-formylthiophene-2-carboxylate

Methyl 3-formylthiophene-2-carboxylate (CAS No. 67808-71-3) is a key synthetic intermediate. Its bifunctional nature, possessing both an electrophilic aldehyde and a nucleophilically susceptible ester, allows for a diverse range of chemical transformations.

Physicochemical Properties

A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development.

PropertyValueReference
Molecular Formula C₇H₆O₃S[1]
Molecular Weight 170.19 g/mol [1]
Appearance Not specified in readily available sources
Purity Typically ≥95%[2]
Synthesis Strategies

The synthesis of substituted thiophenes often relies on classical condensation reactions. For instance, the Gewald reaction provides a versatile route to 2-aminothiophenes, which can be further modified. While a specific, detailed synthesis for Methyl 3-formylthiophene-2-carboxylate is not explicitly outlined in the provided search results, related syntheses suggest that it can be prepared from appropriate precursors through multi-step reaction sequences. One plausible approach involves the formylation of a pre-existing methyl thiophene-2-carboxylate derivative.

A generalized workflow for the synthesis of functionalized thiophenes is depicted below.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_modification Functional Group Interconversion cluster_product Final Product Starting_Material_1 α-Halo Ketone/Aldehyde Gewald_Reaction Gewald Aminothiophene Synthesis Starting_Material_1->Gewald_Reaction Starting_Material_2 β-Ketoester or Malononitrile Starting_Material_2->Gewald_Reaction Starting_Material_3 Sulfur Source (e.g., Na₂S) Starting_Material_3->Gewald_Reaction Diazotization Diazotization of Amino Group Gewald_Reaction->Diazotization Produces 2-aminothiophene intermediate Sandmeyer_Reaction Sandmeyer-type Reaction (e.g., introduction of formyl precursor) Diazotization->Sandmeyer_Reaction Esterification Esterification Sandmeyer_Reaction->Esterification Final_Product Methyl Formylthiophene Carboxylate Isomer Esterification->Final_Product

Caption: Generalized synthetic workflow for substituted thiophenes.

The Isomeric Landscape: A Comparative Overview

The positioning of the formyl and methyl carboxylate groups on the thiophene ring significantly influences the molecule's electronic properties and steric environment, thereby affecting its reactivity and potential applications.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Methyl 3-formylthiophene-2-carboxylate 67808-71-3C₇H₆O₃S170.19Aldehyde at C3, Ester at C2
Thiophene-2-carboxaldehyde 98-03-3C₅H₄OS112.15Formyl group at C2
3-Methylthiophene-2-carboxaldehyde 5834-16-2C₆H₆OS126.18Methyl at C3, Formyl at C2
Methyl 3-methylthiophene-2-carboxylate 81452-54-2C₇H₈O₂S156.20Methyl at C3, Ester at C2
Methyl 2-aminothiophene-3-carboxylate 4651-81-4C₆H₇NO₂S157.19Amino at C2, Ester at C3

Applications in Research and Drug Development

Thiophene derivatives are prevalent in pharmaceuticals due to their ability to act as bioisosteres for benzene rings, often improving metabolic stability and pharmacokinetic profiles. Methyl formylthiophene carboxylates serve as versatile building blocks for more complex heterocyclic systems.

  • Scaffolds for Thienopyrimidines: The 2-amino-3-carboxylate derivatives are crucial precursors for thienopyrimidines, a class of compounds investigated for their activity as kinase inhibitors in cancer therapy, calcium receptor antagonists, and antiviral agents.

  • Intermediates for Bioactive Molecules: The aldehyde functionality allows for the construction of Schiff bases, chalcones, and other intermediates that are precursors to a wide range of biologically active molecules.

The logical flow from a versatile intermediate to a potential therapeutic agent is illustrated below.

G Intermediate Methyl Formylthiophene Carboxylate Derivative Reaction Multi-step Synthesis (e.g., cyclocondensation, functional group modification) Intermediate->Reaction Target Complex Heterocyclic System (e.g., Thienopyrimidine) Reaction->Target Application Therapeutic Candidate (e.g., Kinase Inhibitor) Target->Application

Caption: Pathway from intermediate to therapeutic application.

Experimental Protocols: Safety and Handling

Working with substituted thiophenes requires adherence to standard laboratory safety protocols.

General Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Use only in a well-ventilated area.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[2]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Respiratory Protection: A NIOSH-approved respirator is recommended when ventilation is inadequate.

First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Conclusion

Methyl 3-formylthiophene-2-carboxylate and its isomers are valuable tools in the arsenal of medicinal and materials chemists. Their synthetic versatility allows for the creation of diverse molecular architectures with a wide range of potential applications. A thorough understanding of their physicochemical properties, synthesis, and safe handling is paramount for their effective utilization in the laboratory and beyond. As research continues to uncover novel applications for thiophene derivatives, the importance of these fundamental building blocks will undoubtedly continue to grow.

References

  • AK Scientific, Inc. (n.d.).
  • PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-formylthiophene-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (n.d.). Thiophene-2-carboxaldehyde. Retrieved from [Link]

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An In-depth Technical Guide to the Discovery and Synthetic History of Thiophene Carboxaldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Importance of a Heterocyclic Aldehyde

Within the landscape of medicinal chemistry and materials science, the thiophene ring stands as a privileged scaffold.[1][2] This five-membered, sulfur-containing aromatic heterocycle is a cornerstone in the design of a multitude of pharmacologically active agents and advanced organic materials.[3][4][5] Its derivatives are integral to drugs ranging from anticancer agents to antidepressants and anticoagulants.[4][5] At the heart of this molecular diversity lie the thiophene carboxaldehydes, particularly thiophene-2-carboxaldehyde and its 3-isomer. These compounds are not merely derivatives; they are fundamental building blocks, versatile intermediates from which complex molecular architectures are constructed.[6][7]

This guide provides a comprehensive exploration of the discovery and history of thiophene carboxaldehydes, designed for researchers, scientists, and professionals in drug development. We will journey from the serendipitous discovery of the parent thiophene nucleus to the elucidation of robust, regioselective synthetic methodologies that have enabled its widespread application. The narrative will focus on the causality behind experimental choices, the mechanisms that govern these transformations, and the practical protocols that have become standards in the field.

Part 1: The Discovery of the Thiophene Nucleus

The story of thiophene begins not with a targeted synthesis, but with a puzzle in the chemistry of benzene. For years, a vibrant blue color, known as the indophenin reaction, was considered a hallmark of benzene when mixed with isatin and sulfuric acid.[1][8] However, in 1882, the German chemist Viktor Meyer encountered a batch of benzene, purified by sodium fusion, that failed to produce this characteristic blue dye.

Following its discovery, early synthetic methods were developed to access the thiophene ring system, moving beyond simple isolation. Meyer himself reported its synthesis from acetylene and elemental sulfur.[8][10] Other classical methods, such as the Paal-Knorr synthesis, which involves the reaction of 1,4-dicarbonyl compounds with a sulfidizing agent like phosphorus pentasulfide, further established the fundamental chemistry of this new heterocycle.[1][2]

Part 2: The Formylation of Thiophene: Installing the Aldehyde

With the thiophene nucleus identified, the next challenge was its functionalization. The introduction of a formyl (-CHO) group, or formylation, is a critical transformation, converting the relatively inert heterocycle into a versatile intermediate ready for further elaboration.[11][12] The electron-rich nature of the thiophene ring makes it highly susceptible to electrophilic aromatic substitution, the primary mechanism for formylation.[2]

A key principle governing the formylation of thiophene is regioselectivity. The positions adjacent to the sulfur atom (C2 and C5, the α-positions) are significantly more reactive towards electrophiles than the C3 and C4 positions (the β-positions). This is due to the superior ability of the sulfur atom to stabilize the cationic intermediate (the sigma complex) when the attack occurs at an α-position. Consequently, most direct formylation methods overwhelmingly yield thiophene-2-carboxaldehyde. The synthesis of the 3-isomer requires more nuanced strategies, which will be discussed separately.

The Vilsmeier-Haack Reaction: The Industrial Workhorse

The most prevalent and industrially significant method for the synthesis of thiophene-2-carboxaldehyde is the Vilsmeier-Haack reaction.[6] This reaction is exceptionally effective for formylating electron-rich aromatic and heteroaromatic compounds.[13][14]

Causality and Mechanism: The reaction's efficacy stems from the in-situ generation of a moderately reactive, yet highly effective, electrophile known as the Vilsmeier reagent (a chloroiminium ion). This avoids the use of harsher, less selective formylating agents. The process unfolds in three distinct stages:

  • Formation of the Vilsmeier Reagent: A substituted amide, most commonly N,N-dimethylformamide (DMF), reacts with an acid halide like phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt.[13][14]

  • Electrophilic Attack: The electron-rich thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of a cationic sigma complex, which is stabilized by resonance.

  • Hydrolysis: The resulting iminium salt intermediate is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product.[13]

Vilsmeier_Haack cluster_reagents Reagent Formation cluster_reaction Electrophilic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent [Cl-CH=N⁺(CH₃)₂] DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Thiophene Intermediate Iminium Salt Intermediate Thiophene->Intermediate + Vilsmeier Reagent Aldehyde Thiophene-2-carboxaldehyde Intermediate->Aldehyde Hydrolysis (H₂O) Rieche_Formylation A Thiophene + Dichloromethyl methyl ether B Add Lewis Acid (e.g., TiCl₄) at 0°C A->B C Formation of Electrophilic Cation [CH(Cl)OCH₃]⁺ B->C Generates D Electrophilic Attack on Thiophene Ring C->D E Intermediate Formation D->E F Aqueous Quench (Ice H₂O) E->F G Hydrolysis to Aldehyde F->G H Thiophene-2-carboxaldehyde G->H

Caption: Experimental workflow for the Rieche Formylation.

Experimental Protocol: Rieche Formylation of an Aromatic Substrate [15]

  • Setup: Dissolve the aromatic substrate (1.0 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere and cool to 0°C.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄, 1.8 eq) to the cooled solution.

  • Reagent Addition: After stirring for 5 minutes, slowly add dichloromethyl methyl ether (1.1 eq).

  • Reaction: Stir the resulting mixture at 0°C for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly quench the mixture by adding it to ice water.

  • Extraction and Purification: Extract the aqueous mixture with DCM. Dry the combined organic layers over sodium sulfate, concentrate under reduced pressure, and purify the residue by silica gel flash chromatography.

The Sommelet Reaction: An Indirect Route

The Sommelet reaction, first reported by Marcel Sommelet in 1913, provides an indirect pathway to aldehydes from benzylic-type halides. [16]For thiophene, this involves the conversion of a 2-(halomethyl)thiophene into the corresponding aldehyde using hexamine (hexamethylenetetramine). [16][17] Causality and Mechanism: This method is particularly useful when direct formylation is problematic. The reaction proceeds through the formation of a quaternary ammonium salt by alkylating one of the nitrogen atoms of hexamine with the halomethylthiophene. [16]This salt is then hydrolyzed under acidic conditions. The mechanism involves a hydride transfer, leading to an imine which is subsequently hydrolyzed to the aldehyde. [17]

Sommelet_Reaction Start 2-(Chloromethyl)thiophene Salt Quaternary Ammonium Salt Start->Salt + Reagent Hexamine (C₆H₁₂N₄) Product Thiophene-2- carboxaldehyde Salt->Product via Iminium Intermediate Hydrolysis Acidic Hydrolysis (H₂O, H⁺)

Caption: Logical steps of the Sommelet Reaction.

Experimental Protocol: Synthesis of Thiophene-2-carboxaldehyde via Sommelet Reaction [16]

  • Salt Formation: React 2-(chloromethyl)thiophene with an equimolar amount of hexamine in a suitable solvent like chloroform or aqueous ethanol. The quaternary ammonium salt often precipitates and can be isolated.

  • Hydrolysis: Heat the isolated hexaminium salt in water or aqueous acetic acid. The hydrolysis reaction proceeds, breaking down the hexamine structure and oxidizing the methylene group to a formyl group.

  • Isolation: After the reaction is complete, cool the mixture and extract the product with a suitable organic solvent. Purify the aldehyde by distillation or chromatography.

Synthesis of 3-Thiophenecarboxaldehyde: A Regiochemical Challenge

Direct electrophilic formylation of unsubstituted thiophene at the 3-position is not feasible due to the overwhelming electronic preference for the 2-position. Therefore, synthesizing 3-thiophenecarboxaldehyde requires strategies that either block the reactive α-positions or utilize alternative synthetic routes. [18] One effective modern approach involves a two-step process starting from acrolein and the dimer of α-mercaptoacetaldehyde (1,4-dithiane-2,5-diol). [19][20]

  • Condensation: Acrolein reacts with 1,4-dithiane-2,5-diol in an aqueous medium to form 2,5-dihydrothiophene-3-carboxaldehyde. [20]2. Oxidation/Aromatization: The dihydrothiophene intermediate is then treated with an oxidizing agent like sulfuryl chloride to induce dehydrogenation, yielding the aromatic 3-thiophenecarboxaldehyde. [19] This route cleverly constructs the ring and installs the aldehyde in the desired position simultaneously, bypassing the regioselectivity issue of direct formylation.

Part 3: Comparative Analysis and Modern Significance

The choice of formylation method depends on the substrate's reactivity, desired regioselectivity, and scale of the reaction.

Reaction Reagents Key Intermediate Regioselectivity (on Thiophene) Advantages Disadvantages
Vilsmeier-Haack DMF, POCl₃ (or other acid halides)Vilsmeier Reagent (Chloroiminium ion)Almost exclusively 2-positionMild conditions, high yield, reliable, industrially scalable [21]
Rieche Formylation Dichloromethyl methyl ether, Lewis Acid (e.g., TiCl₄)Chloromethoxymethyl cationPrimarily 2-positionGood for certain substratesRequires strong, moisture-sensitive Lewis acids; reagent toxicity
Sommelet Reaction Halomethylthiophene, HexamineQuaternary Ammonium SaltDepends on starting materialIndirect route, useful for specific precursorsRequires pre-functionalized starting material
Gattermann Reaction HCN, HCl, Lewis AcidFormimidoyl chloride cationPrimarily 2-positionClassic methodHighly toxic and hazardous reagents (HCN) [22][23]

For the production of thiophene-2-carboxaldehyde, the Vilsmeier-Haack reaction remains the method of choice due to its operational simplicity, cost-effectiveness, high yields, and proven scalability. [21] The resulting thiophene carboxaldehydes are invaluable precursors in modern science. They serve as the starting point for the synthesis of thiophene-2-carboxylic acid (via oxidation),[24] and are used to build complex heterocyclic systems for pharmaceuticals and organic electronics. [7][25]The ability to reliably produce both the 2- and 3-isomers of thiophene carboxaldehyde has been a critical enabler for innovation across the chemical sciences.

Conclusion

The journey of thiophene carboxaldehydes from a laboratory curiosity to indispensable chemical building blocks is a testament to over a century of chemical discovery. It began with Viktor Meyer's insightful investigation of a contaminated benzene sample, leading to the discovery of the thiophene ring. This was followed by the systematic development of formylation reactions, each with its own mechanistic elegance and practical utility. The Vilsmeier-Haack reaction, in particular, provided a robust and scalable solution for accessing the crucial 2-carboxaldehyde isomer, while other innovative methods addressed the challenge of synthesizing the 3-carboxaldehyde. Today, these foundational synthetic methods continue to empower researchers and drug development professionals to construct novel molecules that address critical needs in medicine and technology.

References

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Methodological & Application

Application Note: Synthesis of Fused Thieno[3,2-b]thiophene Scaffolds via the Gewald Reaction Using Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Gewald three-component reaction is a cornerstone of heterocyclic chemistry, providing efficient access to highly substituted 2-aminothiophenes, which are privileged structures in medicinal chemistry.[1] This application note details the strategic use of a specialized aldehyde, Methyl 2-formylthiophene-3-carboxylate, as a carbonyl component in the Gewald reaction. This approach deviates from the synthesis of simple thiophenes, instead constructing a more complex and medicinally relevant thieno[3,2-b]thiophene scaffold. Such fused heterocyclic systems are of significant interest in drug discovery due to their unique electronic and steric properties. This document provides a detailed reaction mechanism, a comprehensive step-by-step protocol, optimization parameters, and a discussion of the scaffold's application in pharmaceutical research.

Reaction Overview & Significance

The protocol described herein outlines the one-pot synthesis of Methyl 5-amino-6-cyanothieno[3,2-b]thiophene-2-carboxylate. The reaction condenses this compound with an active methylene nitrile (malononitrile) and elemental sulfur, catalyzed by a mild base.[2]

The resulting thieno[3,2-b]thiophene core is a bioisostere of naphthalene and other fused aromatic systems, offering a unique scaffold for interacting with biological targets.[3] Its rigid, planar structure and electron-rich nature make it a valuable building block for developing novel therapeutics, including kinase inhibitors and G protein-coupled receptor (GPR35) agonists.[4][5]

Figure 1. Overall scheme for the Gewald synthesis of a thieno[3,2-b]thiophene.

Mechanistic Deep Dive

The reaction proceeds through a well-established sequence of three key steps, initiated by a base catalyst.[6]

  • Knoevenagel Condensation: The reaction begins with the base (e.g., morpholine) deprotonating the active methylene group of malononitrile to form a carbanion.[7] This nucleophile then attacks the electrophilic carbonyl carbon of the this compound. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate, (E)-methyl 2-(2,2-dicyanovinyl)thiophene-3-carboxylate.

  • Michael Addition of Sulfur: The base catalyst opens the S₈ ring, and a sulfur anion is formed. This sulfur species then acts as a nucleophile in a Michael-type addition to the β-carbon of the unsaturated intermediate.[8]

  • Intramolecular Cyclization & Tautomerization: The newly formed sulfur-containing intermediate undergoes an intramolecular cyclization. The sulfur attacks one of the nitrile groups, forming a five-membered imine ring. A subsequent tautomerization ( aromatization) leads to the final, stable 2-aminothiophene product.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Gewald reaction methodologies.[9][10] Researchers should perform initial small-scale trials to optimize conditions for their specific setup.

3.1 Materials and Reagents

  • This compound (1.0 equiv.)

  • Malononitrile (1.0 equiv.)

  • Elemental Sulfur (1.1 equiv.)

  • Morpholine (0.2 equiv., catalyst)

  • Ethanol (Reagent grade)

  • Ethyl Acetate (For extraction/crystallization)

  • Hexanes (For crystallization)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • TLC plates (Silica gel 60 F254)

  • Rotary evaporator

3.2 Step-by-Step Procedure

  • Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.84 g, 10 mmol, 1.0 equiv.) and ethanol (40 mL).

  • Reagent Addition: To the stirring solution, add malononitrile (0.66 g, 10 mmol, 1.0 equiv.), elemental sulfur (0.35 g, 11 mmol, 1.1 equiv.), and morpholine (0.17 mL, 2 mmol, 0.2 equiv.).

  • Reaction: Heat the reaction mixture to a gentle reflux (approx. 78-80 °C) with vigorous stirring.[11]

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 2-4 hours, indicated by the consumption of the starting aldehyde.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product may form.

  • Isolation: Concentrate the reaction mixture to approximately half its volume using a rotary evaporator. Cool the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol to remove residual impurities. The crude product can be further purified by recrystallization from an ethyl acetate/hexanes mixture to yield the final product as a crystalline solid.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental_Workflow A 1. Reagent Addition - Thiophene Aldehyde - Malononitrile - Sulfur - Morpholine - Ethanol B 2. Reaction - Heat to reflux (78-80 °C) - Stir for 2-4 hours A->B C 3. Monitoring - TLC Analysis (3:1 Hexanes:EtOAc) B->C Sample periodically C->B Reaction incomplete D 4. Work-up - Cool to room temp - Reduce volume (Rotovap) C->D Reaction complete E 5. Isolation & Purification - Vacuum filtration - Recrystallization D->E F 6. Analysis - NMR, MS, IR - Yield & Purity Check E->F

Figure 2. Step-by-step experimental workflow for the synthesis protocol.

Data Summary and Optimization Insights

The success of the Gewald reaction is highly dependent on the chosen conditions. The following table summarizes key parameters and their typical ranges, providing a starting point for optimization.

ParameterRecommended ConditionRationale & Optimization Insight
Catalyst Morpholine, Piperidine, Triethylamine (0.1-0.3 equiv.)A mild organic base is crucial for the initial Knoevenagel condensation. Stronger bases (e.g., alkoxides) can lead to side reactions.[11] The catalyst loading should be sufficient to ensure a reasonable reaction rate without promoting dimerization or decomposition.
Solvent Ethanol, DMF, AcetonitrilePolar protic (Ethanol) or aprotic (DMF) solvents are generally effective at dissolving all reactants, including elemental sulfur, especially upon heating.[12] The choice of solvent can influence reaction rate and product solubility.
Temperature 40 - 80 °CHeating is typically required to drive the reaction to completion in a reasonable timeframe.[11] However, temperatures above 100 °C may lead to decomposition of reactants or products, reducing the overall yield.
Time 2 - 6 hoursReaction time is substrate-dependent. Regular monitoring by TLC is essential to determine the point of maximum product formation and avoid potential degradation from prolonged heating.
Typical Yield 60 - 85%Yields are contingent on the purity of starting materials and optimized reaction conditions. Purification via recrystallization is often sufficient to obtain a high-purity product.

Applications in Drug Development

The 2-aminothiophene moiety is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs.[1][13] By using this compound as a starting material, we generate the more complex thieno[3,2-b]thiophene scaffold, which has demonstrated significant potential in modern drug discovery programs.

  • G Protein-Coupled Receptor (GPR) Modulation: Derivatives of thieno[3,2-b]thiophene-2-carboxylic acid have been identified as potent and selective agonists for GPR35, an orphan receptor implicated in inflammatory bowel disease and metabolic disorders.[5][14] The scaffold provides a rigid framework for orienting functional groups to achieve high-affinity binding.

  • Anticancer and Kinase Inhibition: Fused thiophene systems, including thienopyrimidines derived from Gewald products, are frequently explored as kinase inhibitors for oncology applications.[15] The planarity and potential for diverse functionalization of the thieno[3,2-b]thiophene core make it an attractive starting point for designing ATP-competitive inhibitors.

  • Antimicrobial Agents: The inherent biological activity of the thiophene nucleus extends to antimicrobial applications.[16] The novel scaffold produced by this protocol can be further elaborated to generate libraries of compounds for screening against bacterial and fungal pathogens.

Conclusion

The application of this compound in the Gewald reaction is a powerful and efficient strategy for the synthesis of highly functionalized thieno[3,2-b]thiophene derivatives. This one-pot protocol offers a direct route to a scaffold of high value for drug discovery and medicinal chemistry. The resulting products serve as versatile intermediates for creating novel therapeutics targeting a range of diseases, from cancer to inflammatory conditions.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Dangi, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of the appropriate solvent and temperature. [Table]. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]

  • Castanedo, G. M., Sutherlin, D. P. (2001). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(40), 7181-7184. [Link]

  • Khan, I., et al. (2016). Therapeutic importance of synthetic thiophene. Journal of Chemistry. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Al-Otaibi, Y. A., et al. (2014). Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules, 19(8), 12796-12807. [Link]

  • Der Pharma Chemica. (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica, 3(6), 444-449. [Link]

  • Ibrahim, S. R. M., et al. (2024). Biological Activities of Thiophenes. Encyclopedia.pub. [Link]

  • Khan, K. M., et al. (2014). Synthesis of Thieno[2,3-b]thiophene Containing Bis-Heterocycles-Novel Pharmacophores. Molecules, 19(10), 15437-15453. [Link]

  • Ghorab, M. M., et al. (2013). Antiproliferative Activity of Novel Thiophene and Thienopyrimidine Derivatives. Archiv der Pharmazie, 346(10), 736-744. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Request PDF. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • Frolov, K., et al. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. ACS Omega, 3(11), 15935-15949. [Link]

  • Al-Mulla, A. (2017). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Arabian Journal of Chemistry, 10, S1674-S1697. [Link]

  • Ye, L., et al. (2011). Discovery of 2-(4-methylfuran-2(5H)-ylidene)malononitrile and thieno[3,2-b]thiophene-2-carboxylic acid derivatives as G protein-coupled receptor 35 (GPR35) agonists. Journal of Medicinal Chemistry, 54(20), 7385-7396. [Link]

  • Wang, Y., et al. (2011). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Request PDF. [Link]

  • Google Patents. (1987). Thiophene-3-carboxaldehyde derivatives, their preparation and their use in preparing 3-thienyl acetonitrile.

Sources

Application Notes & Protocols: Methyl 2-formylthiophene-3-carboxylate as a Versatile Precursor for the Synthesis of Thieno[2,3-d]pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the strategic use of methyl 2-formylthiophene-3-carboxylate as a key building block in the synthesis of thieno[2,3-d]pyrimidines. Thienopyrimidines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their structural similarity to endogenous purines, which allows them to interact with a wide array of biological targets.[1][2] This document details the underlying chemical principles, provides validated, step-by-step protocols for key synthetic transformations, and discusses the significance of this scaffold in drug discovery.

Introduction: The Significance of the Thienopyrimidine Scaffold

Thienopyrimidines are bicyclic heterocyclic systems resulting from the fusion of a thiophene ring with a pyrimidine ring. Three constitutional isomers exist—thieno[2,3-d]-, thieno[3,2-d]-, and thieno[3,4-d]pyrimidines—each offering a unique spatial arrangement of nitrogen and sulfur heteroatoms.[3][4] Their structural and electronic resemblance to purine bases like adenine and guanine makes them privileged scaffolds in the design of bioactive molecules.[1][3]

This bioisosterism has been successfully exploited to develop compounds with a broad spectrum of pharmacological activities, including:

  • Anticancer Agents: Targeting various kinases and cellular proliferation pathways.[1][5]

  • Anti-inflammatory Drugs: Modulating inflammatory responses.[6][7]

  • Antimicrobial and Antiviral Therapeutics: Inhibiting the growth of pathogenic microorganisms.[3][6]

  • Enzyme Inhibitors: Including potent inhibitors of phosphodiesterase 5 (PDE5).[8]

The synthesis of thienopyrimidines is typically achieved by one of two primary strategies: annulation of a pyrimidine ring onto a pre-existing thiophene core or, conversely, construction of a thiophene ring onto a pyrimidine scaffold.[4][9] This guide focuses on the former, highlighting the exceptional utility of this compound, a precursor perfectly functionalized for efficient pyrimidine ring formation.

The Precursor: this compound

The strategic value of this compound lies in the ortho-disposition of its two reactive functional groups: an electrophilic aldehyde (formyl group) at the C2 position and an ester (carboxylate) at the C3 position. This precise arrangement provides the necessary components to react with binucleophilic reagents to construct the fused pyrimidine ring in a regiocontrolled manner.

The synthesis of this precursor can be achieved through methods such as the Vilsmeier-Haack formylation of methyl 3-methylthiophene-2-carboxylate, which introduces the aldehyde group at the desired position.[10][11]

Caption: Structure of the key precursor.

Synthetic Pathway: From Precursor to Thienopyrimidine Core

A robust and widely applicable method for constructing the thieno[2,3-d]pyrimidin-4(3H)-one core from this compound is through a condensation-cyclization reaction with a suitable C-N-C or N-C-N building block. Reagents such as guanidine, urea, or thiourea are ideal for this transformation. The reaction proceeds via an initial condensation of the nitrogen nucleophile with the aldehyde, followed by an intramolecular cyclization involving the ester group to form the stable, fused heterocyclic system.

The following workflow illustrates the general synthetic strategy, from the precursor to a diverse library of potential drug candidates.

Caption: General workflow for thienopyrimidine synthesis.

Detailed Experimental Protocols

The protocols provided are designed to be self-validating, with clear endpoints and characterization guidance. Researchers should adapt these methods based on the specific reactivity of their chosen substrates and always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 2-Amino-5,6,7,8-tetrahydrobenzo[10][12]thieno[2,3-d]pyrimidin-4(3H)-one

This protocol describes a representative synthesis using a related, commercially available precursor, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, to illustrate the cyclization step with formamide, which is a common method for forming the pyrimidinone ring when starting from an ortho-amino ester.[6][7][12] A similar principle of cyclization applies when using this compound with reagents like guanidine.

Rationale: This reaction is a classic example of pyrimidine ring annulation. Formamide serves as the source for the C4 carbon and N3 nitrogen of the pyrimidine ring. The reaction is thermally driven, promoting the condensation and subsequent intramolecular cyclization with the elimination of ethanol and water.

Materials:

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (1.0 eq)

  • Formamide (20-30 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Combine the starting 2-aminothiophene-3-carboxylate (1.0 eq) and an excess of formamide (e.g., 20 mL per 2 mmol of starting material) in a round-bottom flask equipped with a magnetic stir bar.[13]

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 190-210°C) with vigorous stirring.

  • Causality Check: The high temperature is necessary to overcome the activation energy for both the initial condensation and the final cyclization step. The excess formamide acts as both a reagent and a high-boiling solvent.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes). The disappearance of the starting material spot indicates reaction completion. The reaction typically requires 1.5 to 3 hours.[13][14]

  • Once the reaction is complete, allow the mixture to cool to room temperature overnight.

  • A solid precipitate will form. Add crushed ice or cold water to the flask to facilitate complete precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove residual formamide.

  • Dry the product under vacuum. If necessary, the crude product can be recrystallized from a suitable solvent like ethanol or an ethanol/chloroform mixture to yield the pure thienopyrimidinone.[13]

Characterization:

  • ¹H-NMR: Expect the disappearance of the amino (-NH₂) protons and the ethyl ester signals (a quartet and a triplet) from the starting material. New signals will appear, including a singlet for the H2 proton of the pyrimidine ring (around 8.0 ppm) and a broad singlet for the N-H proton (often >12 ppm).[13]

  • IR: Look for the appearance of a characteristic C=O stretching frequency for the amide carbonyl (around 1660-1695 cm⁻¹) and an N-H stretch (around 3200-3400 cm⁻¹).[13]

Data Summary and Reaction Parameters

The versatility of the thienopyrimidine synthesis allows for the creation of a wide range of derivatives by varying the cyclizing agent. The following table provides representative data for the annulation of ortho-substituted thiophenes.

EntryThiophene Precursor TypeCyclizing AgentConditionsProduct TypeTypical Yield (%)
12-Amino-3-carboxylateFormamideReflux, 190-210°C, 2-3 hThieno[2,3-d]pyrimidin-4(3H)-one75-95[3][13]
22-Amino-3-carboxylateUrea or ThioureaHeat, solvent-free, 180-220°CThieno[2,3-d]pyrimidine-2,4-dione or 2-thioxo70-90[3]
32-Amino-3-cyanothiopheneTriethyl orthoformateReflux, Ac₂O4-Aminothieno[2,3-d]pyrimidine70-85[15]
42-Amino-3-carboxylateIsothiocyanates (R-NCS)Reflux in pyridine or EtOH/KOH3-R-2-thioxo-thieno[2,3-d]pyrimidin-4-one60-85[13][16]
52-Formyl-3-carboxylateGuanidine HCl / NaOEtReflux in Ethanol2-Amino-thieno[2,3-d]pyrimidin-4(3H)-one65-80 (Estimated)

Conclusion and Outlook

This compound and its related amino-analogs are powerful and efficient precursors for the synthesis of the thieno[2,3-d]pyrimidine scaffold. The protocols outlined herein demonstrate reliable methods for constructing this medicinally important heterocyclic system. The resulting thienopyrimidinone core is not an endpoint but rather a versatile intermediate. For instance, the 4-oxo group can be readily converted to a 4-chloro substituent using reagents like phosphorus oxychloride (POCl₃).[7][12][17] This chloro derivative is an excellent electrophile for subsequent nucleophilic aromatic substitution reactions, allowing for the introduction of a vast array of side chains and the generation of large compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.[8][17]

References

  • PubMed. (n.d.). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery.
  • Wikipedia. (2023, December 10). Gewald reaction.
  • BenchChem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • ResearchGate. (2018, January). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • National Institutes of Health. (2010, May 27). Synthesis of Some Thienopyrimidine Derivatives.
  • Organic Chemistry Portal. (n.d.). Gewald Reaction.
  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes.
  • ResearchGate. (2020, December). Thienopyrimidines: Synthesis, Properties, and Biological Activity.
  • National Institutes of Health. (2021, July 1). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I.
  • National Institutes of Health. (2022, January 4). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents.
  • Journal of Chemical and Pharmaceutical Research. (2012). Synthesis of novel thienopyrimidines and evaluation for their anti- inflammatory activity.
  • Allied Academies. (n.d.). Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives.
  • National Institutes of Health. (2012, March 29). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives.
  • ResearchGate. (2024, October). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025).
  • ResearchGate. (2014, January). (PDF) Microwave Assisted Gould-Jacob Reaction in the Synthesis of Furopyrimidopyrimidines and Their Transformation via Ring Opening to Aminoesters.
  • MDPI. (2021, December 26). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological.
  • Wikipedia. (2023, April 23). Gould–Jacobs reaction.
  • ResearchGate. (2015, January). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings.
  • WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • MDPI. (2022, January 13). Thienopyrimidine.
  • ResearchGate. (2022, April). Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds.
  • PubMed. (2018, April 18). Design and synthesis of novel annulated thienopyrimidines as phosphodiesterase 5 (PDE5) inhibitors.
  • Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction.
  • PubMed Central. (2023, July 14). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs.
  • National Institutes of Health. (2022, June 28). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines.
  • ResearchGate. (2002, January). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction.
  • Smolecule. (n.d.). Buy Thiophene-2-carbaldehyde | 98-03-3.
  • Google Patents. (1983, November 30). EP0095340A1 - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Google Patents. (1984, October 9). US4476312A - Processes for making 3-methylthiophene-2-carboxaldehyde and intermediates therefor.
  • Beilstein Journals. (2018, February 12). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.

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Application Notes and Protocols for the Knoevenagel Condensation of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Thiophene Scaffolds in Medicinal Chemistry

The thiophene ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] Its bioisosteric relationship with the benzene ring, coupled with its unique electronic properties and ability to engage in a variety of molecular interactions, makes it a cornerstone of modern drug design.[1] The functionalization of the thiophene core is therefore a critical endeavor for researchers in drug discovery. The Knoevenagel condensation stands out as a robust and versatile C-C bond-forming reaction, providing an efficient route to α,β-unsaturated systems from aldehydes and active methylene compounds.[3][4] These products, in turn, are valuable intermediates for the synthesis of a diverse array of bioactive molecules and complex heterocyclic systems.

This guide provides a comprehensive overview and detailed protocols for the Knoevenagel condensation of Methyl 2-formylthiophene-3-carboxylate. This particular substrate is of significant interest due to the presence of both an aldehyde and an ester group on the thiophene ring, offering multiple points for synthetic diversification. The resulting Knoevenagel adducts are pivotal precursors for the synthesis of fused heterocyclic systems, such as thieno[3,2-c]pyridines, which are known to possess a wide range of pharmacological activities, including anticancer and antimicrobial properties.[5][6]

These application notes are designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for the experimental choices, ensuring both reproducibility and a deeper understanding of the reaction dynamics.

Reaction Mechanism and Key Considerations

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[3] The reaction is typically catalyzed by a weak base. The general mechanism involves the following key steps:

  • Enolate Formation: The basic catalyst abstracts a proton from the active methylene compound to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate anion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde.

  • Aldol-type Addition: This attack forms a tetrahedral intermediate.

  • Dehydration: The intermediate undergoes dehydration to yield the final α,β-unsaturated product.

The choice of catalyst, solvent, and reaction conditions can significantly influence the reaction rate and yield. For heterocyclic aldehydes like this compound, milder reaction conditions are often sufficient due to the inherent reactivity of the aldehyde group.

Experimental Protocols

Herein, we provide detailed protocols for the Knoevenagel condensation of this compound with various active methylene compounds, employing different catalytic systems and reaction conditions.

Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol

This classic and highly effective method is suitable for the synthesis of Methyl 2-(dicyanomethylene)thiophene-3-carboxylate. The use of a volatile organic solvent allows for easy work-up and purification.

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol (20-30 mL).

  • Add malononitrile (1.05 eq) to the solution and stir until fully dissolved.

  • To the stirred solution, add a catalytic amount of piperidine (0.1 eq).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:2 v/v).

  • Upon completion, allow the reaction mixture to cool to room temperature. The product is likely to precipitate out of the solution.

  • Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified Methyl 2-(dicyanomethylene)thiophene-3-carboxylate.

Protocol 2: Microwave-Assisted, Solvent-Free Condensation with Ethyl Cyanoacetate

This green chemistry approach significantly reduces reaction times and eliminates the need for organic solvents, making it an environmentally friendly and efficient alternative.[7][8]

Materials:

  • This compound

  • Ethyl cyanoacetate

  • Ammonium acetate

  • Microwave reactor

  • Mortar and pestle

Procedure:

  • In a clean, dry mortar, add this compound (1.0 eq), ethyl cyanoacetate (1.1 eq), and a catalytic amount of ammonium acetate (0.2 eq).

  • Grind the mixture gently with a pestle for 1-2 minutes to ensure homogeneity.

  • Transfer the solid mixture to a microwave-safe reaction vessel.

  • Place the vessel in the microwave reactor and irradiate at a power of 180-300 W for 3-5 minutes.

  • After the irradiation is complete, allow the vessel to cool to room temperature.

  • The resulting solid is the crude product. For purification, wash the solid with cold water followed by a small amount of cold ethanol.

  • The purified product, Methyl 2-(2-cyano-2-ethoxycarbonylvinyl)thiophene-3-carboxylate, can be obtained after drying under vacuum.

Data Presentation: A Comparative Overview

The choice of reaction conditions can significantly impact the outcome of the Knoevenagel condensation. The following table provides a summary of typical conditions and expected yields for the reaction of thiophene aldehydes with various active methylene compounds, which can serve as a guide for optimizing the reaction with this compound.

AldehydeActive Methylene CompoundCatalystSolventTemperature (°C)TimeYield (%)
2-ThiophenecarboxaldehydeCyanoacetic AcidKOH (20 mol%)Water75 (Microwave)20 min>95
3-Methyl-2-thiophenecarboxaldehydeEthyl CyanoacetatePiperidineEthanolReflux-90
Aromatic AldehydesMalononitrileDBUWaterRoom Temp5 min98
2-Nitrothiophene-3-carbaldehydeMalononitrilePiperidineEthanolReflux1-2 hHigh

Application in the Synthesis of Thieno[3,2-c]pyridines

The Knoevenagel adducts of this compound with active methylene nitriles are valuable precursors for the synthesis of thieno[3,2-c]pyridines, a class of fused heterocycles with significant therapeutic potential.[5][6] The intramolecular cyclization of these adducts provides a straightforward route to this important scaffold.

Protocol 3: Intramolecular Cyclization to a Thieno[3,2-c]pyridine Derivative

This protocol describes the base-catalyzed intramolecular cyclization of Methyl 2-(dicyanomethylene)thiophene-3-carboxylate to yield a substituted thieno[3,2-c]pyridine.

Materials:

  • Methyl 2-(dicyanomethylene)thiophene-3-carboxylate (from Protocol 1)

  • Sodium ethoxide

  • Ethanol (absolute)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Magnetic stirrer with heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Methyl 2-(dicyanomethylene)thiophene-3-carboxylate (1.0 eq) in absolute ethanol.

  • Add a solution of sodium ethoxide in ethanol (1.5 eq) dropwise to the suspension at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize with a dilute solution of acetic acid in water.

  • The precipitated solid is the crude product. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified thieno[3,2-c]pyridine derivative.

Visualization of Synthetic Pathways

The following diagrams illustrate the key reaction workflows described in this guide.

Knoevenagel_Condensation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Thiophene_Aldehyde Methyl 2-formyl- thiophene-3-carboxylate Reaction_Vessel Reaction Vessel (Solvent + Catalyst) Thiophene_Aldehyde->Reaction_Vessel Active_Methylene Active Methylene Compound Active_Methylene->Reaction_Vessel Cooling Cooling & Precipitation Reaction_Vessel->Cooling Reaction Completion Filtration Filtration Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Knoevenagel_Adduct Knoevenagel Adduct Purification->Knoevenagel_Adduct

Caption: Generalized workflow for the Knoevenagel condensation.

Intramolecular_Cyclization_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product Knoevenagel_Adduct Knoevenagel Adduct (from Protocol 1) Reaction_Vessel Reaction Vessel (Ethanol + NaOEt) Knoevenagel_Adduct->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Reaction Completion Filtration Filtration Neutralization->Filtration Recrystallization Recrystallization Filtration->Recrystallization Thienopyridine Thieno[3,2-c]pyridine Derivative Recrystallization->Thienopyridine

Caption: Workflow for the synthesis of Thieno[3,2-c]pyridines.

Conclusion and Future Perspectives

The Knoevenagel condensation of this compound is a powerful tool for the synthesis of highly functionalized thiophene derivatives. The protocols outlined in this guide offer a range of options, from traditional reflux conditions to modern microwave-assisted, solvent-free methods, allowing for flexibility and optimization based on available resources and green chemistry considerations. The resulting Knoevenagel adducts are not only interesting molecules in their own right but also serve as key intermediates for the construction of more complex heterocyclic systems with proven therapeutic potential. The continued exploration of these synthetic pathways and the biological evaluation of the resulting compounds will undoubtedly contribute to the advancement of drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Knoevenagel Condensation with 5-Methyl-2-thiophenecarboxaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A. BenchChem.
  • Cravotto, G., et al. (2010). Microwave-Assisted and Efficient Solvent-free Knoevenagel Condensation.
  • Abdel-Aziz, A. A., et al. (2015). Synthesis, Anticancer Activity and Effects on Cell Cycle Profile and Apoptosis of Novel thieno[2,3-d]pyrimidine and thieno[3,2-e] triazolo[4,3-c]pyrimidine Derivatives. European Journal of Medicinal Chemistry, 92, 743-754.
  • Santos, J. L., et al. (2018). Microwave Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Synthesis, 15(6), 803-813.
  • Al-Otaibi, A. M., et al. (2022). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Molecules, 27(19), 6649.
  • Singh, P. P., et al. (2021). Microwave-assisted multicomponent reactions in heterocyclic chemistry and mechanistic aspects. Beilstein Journal of Organic Chemistry, 17, 819-865.
  • El-Sayed, N. N. E., et al. (2018). Synthesis and anticancer activities of thieno[3,2-d]pyrimidines as novel HDAC inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2569-2574.
  • Pinheiro, A. C., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Current Trends in Fashion Technology & Textile Engineering, 2(5).
  • Bhuiyan, M. M. H., et al. (2020). Microwave-assisted urea catalyzed Knoevenagel condensation of aldehydes with active methylene compounds. Bangladesh Journal of Scientific and Industrial Research, 55(2), 159-164.
  • Al-Zahrani, F. A., et al. (2021). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. Bioorganic & Medicinal Chemistry, 30, 116001.
  • Bhuiyan, M. M. H., et al. (2016). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some Arylidene-malononitriles. International Journal of Green and Herbal Chemistry, 5(3), 233-240.
  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(15), 4991.
  • Li, J., et al. (2014). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Journal of the Chinese Chemical Society, 61(1), 101-105.
  • Alinaghizadeh, F., et al. (2015). Cascade Synthesis of Thieno[2,3-b]pyridines by Using Intramolecular Cyclization Reactions of 3-Cyano-2-(organylmethylthio)pyridines. Journal of the Brazilian Chemical Society, 26(10), 2136-2144.
  • de Oliveira, R. B., et al. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Journal of the Brazilian Chemical Society, 32(1), 164-177.
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  • Dotsenko, V. V., et al. (2019). Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Chemistry of Heterocyclic Compounds, 55(11), 1083-1094.
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  • González-González, A., et al. (2016). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model. American Journal of Organic Chemistry, 6(1), 17-28.
  • Pérez-Vásquez, A., et al. (2022). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives.
  • Yildirim, M., et al. (2021). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation. The Journal of Organic Chemistry, 86(17), 11849-11858.
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Application Notes & Protocols: A Researcher's Guide to the Vilsmeier-Haack Formylation of Thiophene Esters

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the Vilsmeier-Haack formylation of thiophene esters. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic rationale behind the protocol, ensuring a robust understanding for successful application and troubleshooting. The formylated thiophene scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for a multitude of pharmacologically active agents.[1][2][3][4]

Core Principles: Mechanism and Regioselectivity

The Vilsmeier-Haack (V-H) reaction is a powerful and reliable method for introducing a formyl group (-CHO) onto electron-rich aromatic and heteroaromatic rings using common laboratory reagents.[5][6][7] Its enduring utility lies in its operational simplicity and broad substrate scope.

The Reaction Mechanism

The reaction proceeds through two primary stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution, culminating in hydrolysis.

  • Formation of the Vilsmeier Reagent: The process begins with the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃). This reaction generates a highly electrophilic chloroiminium salt, known as the Vilsmeier reagent.[7][8][9][10][11] This species is the active formylating agent.

  • Electrophilic Attack: The electron-rich thiophene ring acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent.[9] This step follows the principles of electrophilic aromatic substitution. Thiophene is less reactive than furan or pyrrole in this context, often necessitating heat to drive the reaction to completion.[8]

  • Hydrolysis: The resulting iminium salt intermediate is stable until the aqueous work-up. During this final stage, water hydrolyzes the iminium salt to yield the desired aryl aldehyde.[7][8][12]

Vilsmeier_Mechanism cluster_reaction Electrophilic Aromatic Substitution DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent  Activation POCl3 POCl₃ POCl3->Vilsmeier_Reagent Iminium_Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Iminium_Intermediate ThiopheneEster Thiophene Ester ThiopheneEster->Iminium_Intermediate  Attack Product Formylated Thiophene Ester Iminium_Intermediate->Product  Hydrolysis H2O H₂O (Work-up) H2O->Product

Caption: The Vilsmeier-Haack reaction mechanism.

Causality of Regioselectivity

For substituted thiophenes, the position of formylation is dictated by the electronic and steric effects of the substituents. The sulfur heteroatom preferentially activates the α-positions (C2 and C5) towards electrophilic attack.[2] The ester group, being electron-withdrawing, deactivates the ring, making the reaction more challenging than with electron-rich thiophenes.

  • For 2-Thiophene Esters (e.g., Methyl thiophene-2-carboxylate): The ester group at C2 deactivates the adjacent C3 position. The primary directing effect of the sulfur atom therefore channels the electrophilic attack to the C5 position, which is the most electron-rich and sterically accessible site.

  • For 3-Thiophene Esters (e.g., Ethyl thiophene-3-carboxylate): The C2 position is the most electronically activated site. However, the outcome can be a mixture of 2-formyl and 5-formyl isomers. The ratio is influenced by the steric bulk of both the C3 substituent and the Vilsmeier reagent itself.[13][14] Larger, more complex Vilsmeier reagents can favor attack at the less hindered C5 position.[13]

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, with explanations for each critical step to empower the researcher to make informed decisions.

PART A: Reagent Preparation and Handling

Core Directive: The integrity of the Vilsmeier reagent is paramount for reaction success. It is prepared in situ and is highly sensitive to moisture.

  • Reagents & Equipment:

    • N,N-Dimethylformamide (DMF), anhydrous

    • Phosphorus oxychloride (POCl₃)

    • Thiophene ester substrate

    • Dichloromethane (DCM), anhydrous (optional solvent)

    • Flame-dried, two- or three-necked round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen/argon inlet.

    • Ice bath

  • Expertise & Experience:

    • Why Anhydrous Conditions? Water reacts violently with POCl₃ and will decompose the Vilsmeier reagent, halting the formylation.[12] Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere.

    • Why 0 °C for Reagent Formation? The reaction between DMF and POCl₃ is exothermic. Slow, dropwise addition of POCl₃ to DMF at 0 °C prevents thermal decomposition of the forming reagent and minimizes side reactions.[6][15]

PART B: Step-by-Step Formylation Procedure

This procedure is a general starting point for a 10 mmol scale reaction.

  • Vilsmeier Reagent Formation (Checkpoint 1):

    • To the reaction flask under an inert atmosphere, add anhydrous DMF (3.65 g, 50 mmol, 5 equiv.).

    • Cool the flask to 0 °C using an ice bath.

    • Slowly add POCl₃ (1.84 g, 1.1 mL, 12 mmol, 1.2 equiv.) dropwise via the dropping funnel over 20-30 minutes. Maintain the internal temperature below 10 °C.

    • Validation: A white, crystalline precipitate of the Vilsmeier reagent may form. Stir the resulting mixture at 0 °C for an additional 30-60 minutes to ensure complete formation.

  • Substrate Addition and Reaction (Checkpoint 2):

    • Dissolve the thiophene ester (10 mmol, 1.0 equiv.) in a minimal amount of anhydrous DCM or DMF, or add it neat if it is a liquid.

    • Add the substrate solution to the cold, stirred Vilsmeier reagent.

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction to 60-80 °C. The exact temperature and time depend on the substrate's reactivity.[8][16]

    • Validation: Monitor the reaction's progress by Thin Layer Chromatography (TLC), observing the consumption of the starting material. A typical reaction time is 2-6 hours.

PART C: Work-up and Purification

Core Directive: The work-up is not merely a purification step; it is the chemical step that hydrolyzes the intermediate to the final product and must be performed with care.

  • Quenching (Critical Step):

    • After the reaction is complete (as determined by TLC), cool the mixture back to room temperature.

    • In a separate, larger beaker, prepare a vigorously stirred mixture of crushed ice and water.

    • CAREFULLY and SLOWLY pour the reaction mixture onto the crushed ice.[5][12][16] This "reverse quench" is essential to dissipate the large exotherm from the hydrolysis of excess POCl₃.[12] A rapid addition can cause dangerous splashing and an uncontrolled temperature spike.

  • Neutralization and Isolation (Checkpoint 3):

    • The resulting aqueous solution will be highly acidic. Slowly add a saturated solution of sodium bicarbonate or a 2-4 M solution of sodium hydroxide until the pH is neutral to basic (pH 7-9).[6][12]

    • Validation: The desired product may precipitate out of the solution upon neutralization. If so, collect it by vacuum filtration. If no solid forms, transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or DCM, 3 x 50 mL).

  • Purification:

    • If the product was extracted, combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • The crude product (whether filtered or extracted) can be purified by recrystallization from a suitable solvent (e.g., ethanol, hexanes/ethyl acetate) or by column chromatography on silica gel.[5]

Workflow Start Start: Flame-dried glassware under N₂ Reagent_Formation 1. Vilsmeier Reagent Formation - Add POCl₃ to DMF at 0°C Start->Reagent_Formation Substrate_Addition 2. Substrate Addition - Add Thiophene Ester at 0°C Reagent_Formation->Substrate_Addition Reaction 3. Reaction - Warm to RT, then heat (60-80°C) - Monitor by TLC Substrate_Addition->Reaction Quench 4. Quenching (Critical) - Pour reaction mix onto ice Reaction->Quench Neutralize 5. Neutralize & Isolate - Adjust pH to 7-9 - Filter or Extract Quench->Neutralize Purify 6. Purification - Recrystallization or Column Chromatography Neutralize->Purify End End: Pure Formylated Product Purify->End

Caption: General experimental workflow for V-H formylation.

Data Analysis and Validation

Proper characterization is essential to confirm the identity and purity of the synthesized formyl-thiophene ester.

ParameterMethyl 2-thiophenecarboxylateMethyl 5-formyl-2-thiophenecarboxylate
Formylation Position N/AC5
Reaction Conditions Starting MaterialPOCl₃, DMF, 60-80°C
Typical Yield N/A60-85%
Appearance Colorless liquidWhite to pale yellow solid
Expected Spectroscopic Data

The following table provides representative data for the product Methyl 5-formyl-2-thiophenecarboxylate.

Analysis Expected Observation Rationale
¹H NMR Aldehyde proton (CHO) at δ 9.8-10.0 ppm (singlet). Two doublets for thiophene protons. Singlet for ester methyl group (-OCH₃) at δ ~3.9 ppm.The aldehyde proton is highly deshielded. Thiophene protons will show coupling.
IR Spectroscopy Strong C=O stretch for aldehyde at ~1685 cm⁻¹. Strong C=O stretch for ester at ~1720 cm⁻¹.[16]Carbonyl groups have characteristic, strong absorptions in the IR spectrum.
Mass Spectrometry Molecular ion peak (M⁺) corresponding to the calculated molecular weight (e.g., 170.01 for C₇H₆O₃S).[16]Confirms the molecular formula of the product.

Applications in Drug Discovery & Development

Thiophene-containing compounds are considered "privileged scaffolds" in medicinal chemistry due to their presence in a wide array of FDA-approved drugs and their ability to mimic a phenyl ring while offering unique electronic properties and metabolic profiles.[1][3][4]

The formyl group installed via the Vilsmeier-Haack reaction is a versatile synthetic handle, enabling a cascade of further chemical modifications:

  • Reductive Amination: To synthesize amines and build complex side chains.

  • Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.

  • Oxidation: To generate the corresponding carboxylic acid.

  • Condensation Reactions: To build larger heterocyclic systems.[17]

These transformations are crucial in the synthesis of compounds with potential anti-inflammatory, antimicrobial, anticancer, and antiviral activities.[3][4][18]

Troubleshooting

Problem Potential Cause Field-Proven Solution
No or Low Yield 1. Wet reagents/glassware. 2. Insufficient heating. 3. Deactivated substrate.1. Ensure strictly anhydrous conditions. 2. Increase reaction temperature or prolong reaction time. 3. For highly deactivated systems, consider alternative formylation methods like lithiation followed by quenching with DMF.
Formation of Side Products 1. Reaction temperature too high. 2. Incorrect stoichiometry.1. Under harsh conditions, chlorination of the ring can occur.[19] Maintain careful temperature control. 2. Use only a slight excess of the Vilsmeier reagent (1.1-1.5 equiv.).
Difficult Work-up 1. Uncontrolled quenching. 2. Emulsion during extraction.1. Always add the reaction mixture to ice slowly and with vigorous stirring.[12] 2. Add brine to the separatory funnel to break up emulsions.

References

  • The Vilsmeier-Haack Reaction: A Comprehensive Technical Guide to the Synthesis of 5-Formyluracil Deriv
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  • A Comparative Guide to the Formylation of 2-Methylthiophene: Benchmarking Synthesis of 5-Methyl-2-thiophenecarboxaldehyde - Benchchem.
  • The mechanism of the Vilsmeier–Haack reaction. Part II. A kinetic study of the formylation of thiophen derivatives with dimethylformamide and phosphorus oxychloride or carbonyl chloride in 1,2-dichloroethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Technical Support Center: Vilsmeier-Haack Reaction Workup - Benchchem.
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  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Form
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
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  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchG
  • ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study | Request PDF - ResearchG
  • Vilsmeier–Haack reaction - Wikipedia.
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  • Vilsmeier Reagent - Enamine.
  • VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3 - YouTube.
  • Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen - Journal of the Chemical Society C - RSC Publishing.
  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry.
  • 3 - Organic Syntheses Procedure.
  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7.
  • Vilsmeier–Haack Reagent‐Catalyzed C4(sp)
  • Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde via Vilsmeier-Haack Reaction - Benchchem.
  • Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formyl
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - NIH.
  • DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Deriv
  • PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES by Jayshri K.
  • Therapeutic importance of synthetic thiophene - PMC - PubMed Central.
  • Thiophene-based water-soluble fullerene derivatives as highly potent antiherpetic pharmaceuticals | Request PDF - ResearchG
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Application Notes and Protocols: Palladium-Catalyzed Reactions Involving Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-formylthiophene-3-carboxylate is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science. Its bifunctional nature, possessing both an aldehyde and a carboxylate ester on a thiophene core, allows for a diverse range of chemical transformations. Palladium-catalyzed cross-coupling reactions, in particular, have emerged as powerful tools for the selective functionalization of this scaffold, enabling the construction of complex molecular architectures.[1][2][3][4] These reactions are pivotal for forging new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[5][6]

This comprehensive guide provides detailed application notes and protocols for several key palladium-catalyzed reactions involving this compound. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these transformations and offers field-proven, step-by-step methodologies to ensure reproducible and high-yielding synthetic outcomes.

The Strategic Importance of Palladium Catalysis on the Thiophene Scaffold

The thiophene ring is a privileged scaffold in numerous pharmaceuticals and organic materials. Palladium-catalyzed reactions provide a direct and modular approach to introduce a wide array of substituents onto this core. The general catalytic cycle for many of these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7]

Understanding the General Catalytic Cycle

A generic palladium(0) catalyst initiates the cycle by undergoing oxidative addition with an organohalide (Ar-X). This is followed by transmetalation with an organometallic reagent (R-M), where the organic group R is transferred to the palladium center. The final step, reductive elimination, forms the new C-C or C-heteroatom bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[7]

Palladium Cross-Coupling Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-X Ar-Pd(II)(X)Ln Ar-Pd(II)(X)Ln Oxidative_Addition->Ar-Pd(II)(X)Ln Transmetalation Transmetalation Ar-Pd(II)(X)Ln->Transmetalation R-M Ar-Pd(II)(R)Ln Ar-Pd(II)(R)Ln Transmetalation->Ar-Pd(II)(R)Ln Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)Ln->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Key Palladium-Catalyzed Reactions and Protocols

Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its mild reaction conditions, broad substrate scope, and the commercial availability of a vast library of boronic acids and their derivatives.[2][3] This reaction is particularly effective for the arylation of thiophene scaffolds.[1][8]

Mechanistic Rationale

The reaction is initiated by the oxidative addition of a halo-thiophene derivative to a Pd(0) complex. Subsequent transmetalation with a boronic acid, activated by a base, transfers the aryl group to the palladium center. Reductive elimination then yields the desired biaryl product and regenerates the Pd(0) catalyst. The choice of ligand is crucial, with bulky, electron-rich phosphine ligands like SPhos often enhancing catalytic activity.[8]

Experimental Protocol: Synthesis of Methyl 2-formyl-5-phenylthiophene-3-carboxylate

This protocol details the Suzuki-Miyaura coupling of a brominated this compound derivative with phenylboronic acid.

Materials:

  • Methyl 5-bromo-2-formylthiophene-3-carboxylate

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon (or Nitrogen) gas

Procedure:

  • To a flame-dried Schlenk flask, add Methyl 5-bromo-2-formylthiophene-3-carboxylate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add 1,4-dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Summary:

ReagentMolar Equiv.Catalyst LoadingSolventTemp. (°C)Time (h)Typical Yield (%)
Phenylboronic acid1.2Pd(OAc)₂ (2 mol%)Dioxane/Water904-685-95
4-Methoxyphenylboronic acid1.2Pd(OAc)₂ (2 mol%)Dioxane/Water904-688-96
3-Pyridylboronic acid1.3Pd(OAc)₂ (2 mol%)Dioxane/Water905-775-85
Heck-Mizoroki Reaction: Alkenylation of the Thiophene Core

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between unsaturated halides and alkenes.[9][10][11] This reaction allows for the introduction of vinyl groups onto the thiophene ring, which are valuable handles for further synthetic manipulations.

Mechanistic Rationale

The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion with the alkene. A subsequent β-hydride elimination step forms the desired substituted alkene and a palladium-hydride species. The final step involves the regeneration of the Pd(0) catalyst by a base.[12]

Heck_Reaction_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup and Purification Reactants Thiophene Halide Alkene Base (e.g., NEt3) Heating Heat to 80-120 °C Reactants->Heating Catalyst Pd(OAc)2 Ligand (e.g., P(o-tol)3) Catalyst->Heating Solvent DMF or Acetonitrile Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Extraction Aqueous Workup Monitoring->Extraction Reaction Complete Purification Column Chromatography Extraction->Purification Final_Product Final_Product Purification->Final_Product Vinyl-Thiophene

Caption: Experimental workflow for the Heck-Mizoroki reaction.

Experimental Protocol: Synthesis of Methyl 2-formyl-5-(2-phenylethenyl)thiophene-3-carboxylate

Materials:

  • Methyl 5-bromo-2-formylthiophene-3-carboxylate

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF)

  • Argon (or Nitrogen) gas

Procedure:

  • In a sealed tube, combine Methyl 5-bromo-2-formylthiophene-3-carboxylate (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.03 mmol, 3 mol%), and tri(o-tolyl)phosphine (0.06 mmol, 6 mol%).

  • Add N,N-dimethylformamide (5 mL) and triethylamine (2.0 mmol).

  • Seal the tube and heat the mixture at 100 °C for 12-16 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the residue by flash chromatography.

Data Summary:

AlkeneMolar Equiv.Catalyst LoadingBaseTemp. (°C)Time (h)Typical Yield (%)
Styrene1.5Pd(OAc)₂ (3 mol%)NEt₃10012-1670-85
n-Butyl acrylate1.5Pd(OAc)₂ (3 mol%)NEt₃10012-1675-90
Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13] This reaction is particularly useful for synthesizing conjugated enyne systems and functionalized alkynes.

Mechanistic Rationale

The Sonogashira coupling involves a dual catalytic cycle with both palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6][13] Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.[14][15][16][17]

Experimental Protocol: Synthesis of Methyl 2-formyl-5-(phenylethynyl)thiophene-3-carboxylate

Materials:

  • Methyl 5-bromo-2-formylthiophene-3-carboxylate

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Triethylamine (NEt₃)

  • Tetrahydrofuran (THF)

  • Argon (or Nitrogen) gas

Procedure:

  • To a Schlenk flask, add Methyl 5-bromo-2-formylthiophene-3-carboxylate (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%), and copper(I) iodide (0.1 mmol, 10 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add THF (10 mL) and triethylamine (2.0 mmol) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • Once complete, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary:

AlkyneMolar Equiv.Catalyst SystemBaseTemp. (°C)Time (h)Typical Yield (%)
Phenylacetylene1.2Pd(PPh₃)₄/CuINEt₃RT8-1280-92
Trimethylsilylacetylene1.2Pd(PPh₃)₄/CuINEt₃RT8-1285-95
Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds.[18] This reaction has become a vital tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals and other biologically active molecules.[6][19][20]

Mechanistic Rationale

The mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine. Deprotonation by a base forms a palladium-amido complex, which then undergoes reductive elimination to furnish the desired aryl amine and regenerate the Pd(0) catalyst.[18] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction.[21]

Experimental Protocol: Synthesis of Methyl 5-(diphenylamino)-2-formylthiophene-3-carboxylate

Materials:

  • Methyl 5-bromo-2-formylthiophene-3-carboxylate

  • Diphenylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Argon (or Nitrogen) gas

Procedure:

  • In a glovebox, charge a vial with Methyl 5-bromo-2-formylthiophene-3-carboxylate (1.0 mmol), diphenylamine (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • In a separate vial, prepare a stock solution of Pd₂(dba)₃ (0.01 mmol, 1 mol%) and Xantphos (0.03 mmol, 3 mol%) in toluene (2 mL).

  • Add the catalyst solution to the vial containing the reagents.

  • Add additional toluene (3 mL) to the reaction vial.

  • Seal the vial and heat the reaction mixture to 110 °C for 18-24 hours.

  • After cooling, dilute the mixture with ethyl acetate and filter through Celite.

  • Wash the organic phase with water and brine, dry over sodium sulfate, and concentrate.

  • Purify the product by column chromatography.

Data Summary:

AmineMolar Equiv.Catalyst SystemBaseTemp. (°C)Time (h)Typical Yield (%)
Diphenylamine1.2Pd₂(dba)₃/XantphosNaOtBu11018-2475-88
Morpholine1.2Pd₂(dba)₃/XantphosNaOtBu11018-2480-90

Conclusion

Palladium-catalyzed reactions offer a powerful and versatile platform for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide reliable and efficient methods for the formation of C-C and C-N bonds, enabling the synthesis of a diverse array of complex thiophene derivatives. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize these transformative reactions in their synthetic endeavors.

References

  • Di(hetero)arylamines were prepared in moderate to high yields by Buchwald–Hartwig C–N coupling of bromobenzenes bearing electron-withdrawing groups and of a bromobiphenyl with several methyl 3-aminobenzo[b]thiophene-2-carboxylates, using the coupling conditions for heteroaromatic amines [Pd(OAc)2, Xantphos, Cs2CO3 in dioxane, 120°C]. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • We describe here the palladium-catalyzed amination of polysubstituted bromothiophenes under mild conditions (using Cs2CO3 as base). Anilines... (n.d.). ResearchGate. Retrieved from [Link]

  • The study of palladium-catalyzed amination of bromobenzene with aromatic and heterocyclic amines, widely used in the synthesis of organic semiconductors, was performed. (2021). National Institutes of Health. Retrieved from [Link]

  • Palladium-catalyzed Suzuki cross-coupling reactions were used for the regioselective substitution at C2 of the ␣ -halogenated thiophene ring systems. (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (2023). Cross-coupling reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

  • Thieno[3,2-b]indoles were synthesized efficiently via the site- selective Suzuki–Miyaura coupling of 2,3-dibromothiophene with 2-bromophenylboronic acid, and subsequent two-fold palladium catalyzed C–N coupling (Buchwald–Hartwig reac- tion). (2022). Semantic Scholar. Retrieved from [Link]

  • The palladium-catalyzed C-C coupling between aryl halides or vinyl halides and activated alkenes in the presence of a base is referred as the "Heck Reaction". (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wikipedia. (2023). Heck reaction. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • The palladium (II) acetate and dicyclohexyl(2′,6′-dimethoxy [1,1′-biphenyl]-2-yl)phosphane (SPhos) ligand's system allows the use of small catalyst loading for the Suzuki–Miyaura cross-coupling reactions. (2023). National Institutes of Health. Retrieved from [Link]

  • Quigley, C. (2020). Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Retrieved from [Link]

  • Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. (n.d.). ResearchGate. Retrieved from [Link]

  • A series of various novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids. (2013). National Institutes of Health. Retrieved from [Link]

  • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • A series of various novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids. (2013). ResearchGate. Retrieved from [Link]

  • A series of various novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids. (2013). PubMed. Retrieved from [Link]

  • The Heck reaction is one of the most convenient methods for C–C bond formation applied in the preparation of many molecules developed as pharmaceuticals, agrochemicals, and functional materials. (2018). National Institutes of Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Retrieved from [Link]

  • A fast Sonogashira reaction of various aryl halides (X=I, Br, Cl) with alkynes in the presence of 3 mol% of PdCl2(PPh3)2 and 3 eq. of TBAF under copper-, amine-, and solvent-free conditions afforded the coupled products in moderate to excellent yields. (2006). Organic Chemistry Portal. Retrieved from [Link]

  • A series of various novel 4-arylthiophene-2-carbaldehyde compounds were synthesized in moderate to excellent yields via Suzuki-Miyaura cross-coupling with different arylboronic pinacol esters/acids. (n.d.). OUCI. Retrieved from [Link]

  • Two efficient protocols for the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides in the absence of copper were developed. (2014). Beilstein Journals. Retrieved from [Link]

  • The use of esters as blocking groups at the C2 position on a range of 3-substituted 5-membered ring heteroaromatics such as thiophenes or furans, allows control of the regioselectivity for the palladium-catalysed direct arylation at C5-H. (n.d.). ResearchGate. Retrieved from [Link]

  • The synthesis of the title compounds through variations of the Gewald reaction is presented. (2001). ResearchGate. Retrieved from [Link]

  • Two efficient protocols for the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides in the absence of copper were developed. (2014). PubMed. Retrieved from [Link]

  • Palladium-catalysed direct coupling of methyl (E)- 3-thiophen-2-yl acrylate with aryl bromides (Scheme 4). (n.d.). ResearchGate. Retrieved from [Link]

  • Reactions were performed in the presence of Pd2(dba)3 as catalyst in the presence of dppf [1,1′-bis(diphenylphosphino)ferrocene] or dppe [1,2-bis(diphenylphosphino)ethane] as ligand, in dioxane at 50 °C under inert atmosphere. (2022). National Institutes of Health. Retrieved from [Link]

  • The mechanism in palladium-catalyzed carboxylation of thiophene and CO2 is investigated using the density functional theory (DFT) calculations. (2022). MDPI. Retrieved from [Link]

  • Two efficient protocols for the palladium-catalyzed synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides in the absence of copper were developed. (2014). ResearchGate. Retrieved from [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. (n.d.). ResearchGate. Retrieved from [Link]

  • The mechanism in palladium-catalyzed carboxylation of thiophene and CO2 is investigated using the density functional theory (DFT) calculations. (2022). Semantic Scholar. Retrieved from [Link]

  • Organic chemistry thrives on the availability of versatile building blocks that allow for the construction of intricate molecular structures. Methyl 3-Aminothiophene-2-Carboxylate (CAS 22288-78-4) is a prime example of such a compound. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

  • Synthetic strategy for the synthesis of thiophene 2-carboxamide derivatives substituted with hydroxyl, methyl and amino groups at position-3 was proposed. (2023). National Institutes of Health. Retrieved from [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 2-formylthiophene-3-carboxylate for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-formylthiophene-3-carboxylate stands as a pivotal starting material in the synthesis of a diverse array of bioactive heterocyclic compounds. Its unique arrangement of a reactive aldehyde, an ester, and a thiophene core provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of the synthetic pathways originating from this compound, with a particular focus on the generation of thieno[3,2-d]pyrimidines, a class of compounds renowned for their wide-ranging pharmacological activities, including anticancer and antimicrobial properties.[1][2][3] Detailed, field-tested protocols, mechanistic insights, and data-driven analyses are presented to empower researchers in drug discovery and medicinal chemistry to harness the full potential of this valuable building block.

Introduction: The Strategic Importance of the Thiophene Scaffold

The thiophene ring is a privileged scaffold in medicinal chemistry, prized for its structural and electronic resemblance to the benzene ring while offering distinct properties.[4] Its presence in numerous FDA-approved drugs underscores its significance.[4] The sulfur atom in the thiophene ring can engage in hydrogen bonding and other non-covalent interactions, often enhancing the binding affinity of a molecule to its biological target.[5] When functionalized, as in this compound, the thiophene core becomes a powerful tool for the synthesis of fused heterocyclic systems, which are of great interest due to their structural similarity to purines, the fundamental components of nucleic acids.[1][2] This bioisosterism allows thiophene-based compounds to interact with a multitude of biological targets, including kinases and phosphodiesterases.[1]

This compound is a particularly advantageous starting material due to the orthogonal reactivity of its functional groups. The aldehyde at the 2-position is a prime site for condensation and cyclization reactions, while the methyl carboxylate at the 3-position can be readily converted into amides or other functional groups, or it can participate in cyclization reactions. This dual functionality allows for a high degree of molecular diversity to be generated from a single, readily available precursor.

Synthetic Pathways and Mechanistic Considerations

The strategic positioning of the formyl and carboxylate groups on the thiophene ring in this compound enables a variety of cyclization strategies to form fused heterocyclic systems. A predominant application is the synthesis of thieno[3,2-d]pyrimidines, which have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[2][6]

Synthesis of Thieno[3,2-d]pyrimidin-4(3H)-ones

A common and efficient route to thieno[3,2-d]pyrimidin-4(3H)-ones involves a multi-step sequence starting with the conversion of the formyl group to an amine, followed by cyclization.

Workflow for Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis:

Thieno[3,2-d]pyrimidin-4(3H)-one Synthesis start This compound step1 Reductive Amination (e.g., NH4OAc, NaBH3CN) start->step1 intermediate1 Methyl 2-(aminomethyl)thiophene-3-carboxylate step1->intermediate1 step2 Cyclization with Formamide (High Temperature) intermediate1->step2 product Thieno[3,2-d]pyrimidin-4(3H)-one step2->product

Caption: General workflow for the synthesis of Thieno[3,2-d]pyrimidin-4(3H)-one.

Causality Behind Experimental Choices:

  • Reductive Amination: This initial step is crucial for introducing the nitrogen atom that will become part of the pyrimidine ring. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is deliberate to selectively reduce the imine formed in situ without affecting the ester group.

  • Cyclization with Formamide: Formamide serves as both a reactant and a high-boiling solvent. At elevated temperatures, it decomposes to provide the necessary carbon and nitrogen atoms to form the pyrimidine ring. This one-pot cyclization is an efficient method for constructing the fused bicyclic system.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Chlorothieno[3,2-d]pyrimidine - A Key Intermediate

The 4-chloro derivative of thieno[3,2-d]pyrimidine is a versatile intermediate that allows for further functionalization at the C4 position through nucleophilic substitution reactions.[1][7] This protocol outlines a reliable method for its synthesis from the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.

Reaction Scheme:

4-Chlorothieno[3,2-d]pyrimidine Synthesis start Thieno[3,2-d]pyrimidin-4(3H)-one reagent POCl3, N,N-dimethylaniline (Reflux) start->reagent product 4-Chlorothieno[3,2-d]pyrimidine reagent->product 4-Morpholinothieno[3,2-d]pyrimidine Synthesis start 4-Chlorothieno[3,2-d]pyrimidine reagent Morpholine, K2CO3 (DMF, 130 °C) start->reagent product 4-Morpholinothieno[3,2-d]pyrimidine reagent->product

Caption: Nucleophilic substitution to yield 4-Morpholinothieno[3,2-d]pyrimidine.

Materials and Equipment:

  • 4-Chlorothieno[3,2-d]pyrimidine

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-Chlorothieno[3,2-d]pyrimidine (1 equivalent) and potassium carbonate (1.1 equivalents) in DMF.

  • Add morpholine (1 equivalent) to the reaction mixture and stir for 15 minutes at room temperature. [7]3. Heat the reaction mixture to 130 °C and maintain for 3 hours. [7]4. After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Self-Validation:

  • Expected Yield: 70-85%

  • Appearance: White to off-white solid.

  • Characterization: Confirmation of the product structure and purity should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to the morpholine protons and the absence of the starting material are key indicators of a successful reaction.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The versatility of the thieno[3,2-d]pyrimidine scaffold allows for systematic structural modifications to explore structure-activity relationships (SAR). The introduction of different substituents at various positions of the heterocyclic core can significantly impact the biological activity.

Table 1: Influence of Substituents on the Antiproliferative Activity of Thieno[3,2-d]pyrimidines

CompoundActivity (IC₅₀, µM)Reference
1 ClHH1.5-5.0 (against various cancer cell lines)[1]
2 MorpholinoHHVaries with cell line[8]
3 AryletherHHVaries with substituent[7]
4 N-benzylamineHHVaries with acyl/sulfonyl group[3]

Key SAR Insights:

  • C4-Position: The presence of a chlorine atom at the C4-position is often critical for cytostatic activity. [1]This position is a key point for diversification, as the chlorine can be readily displaced by various nucleophiles to generate a library of analogues.

  • Substitution Patterns: The introduction of electron-withdrawing groups at the 2-position of the pyrimidine ring can enhance antimicrobial potency. [3]* Isosteric Replacement: The thiophene ring itself serves as a bioisostere for the benzene ring in other fused pyrimidine systems, often leading to improved activity. [1]

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of bioactive compounds. The protocols and insights provided in this guide highlight its utility in constructing the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry. By understanding the underlying reaction mechanisms and employing the detailed experimental procedures, researchers can efficiently generate diverse libraries of compounds for biological screening, accelerating the drug discovery and development process. The logical and systematic exploration of the chemical space around this scaffold holds significant promise for the identification of novel therapeutic agents.

References

  • Antiproliferative activities of halogenated thieno[3,2-d]pyrimidines. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. (2025). Zenodo. [Link]

  • Representative active compounds containing thieno[2,3-d]pyrimidinone core. (n.d.). ResearchGate. [Link]

  • Synthesis and characterization of Thieno[3,2-d]pyrimidine Derivatives for Antimicrobials activity. (n.d.). Preprints.org. [Link]

  • Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. (2015). National Center for Biotechnology Information. [Link]

  • Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. (2019). PubMed. [Link]

  • 4-Substituted Thieno[3,2-d]pyrimidines as Dual-Stage Antiplasmodial Derivatives. (2022). National Center for Biotechnology Information. [Link]

  • (PDF) Synthesis of 4-(Thieno [3, 2-d] pyrimidin-4-yl) Morpholine. (n.d.). ResearchGate. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... (n.d.). ResearchGate. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Center for Biotechnology Information. [Link]

  • Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. (2011). Beilstein Journals. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (2025). ResearchGate. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

  • Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. (n.d.). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Center for Biotechnology Information. [Link]

Sources

Protocol for the reduction of the formyl group in Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Chemoselective Reduction of Methyl 2-formylthiophene-3-carboxylate

A Detailed Protocol for the Synthesis of Methyl 2-(hydroxymethyl)thiophene-3-carboxylate using Sodium Borohydride

Abstract

This application note provides a comprehensive and technically grounded protocol for the chemoselective reduction of the formyl group in this compound to yield Methyl 2-(hydroxymethyl)thiophene-3-carboxylate. The procedure emphasizes the use of sodium borohydride (NaBH₄) as a mild and selective reducing agent, a critical choice for preserving the methyl ester functionality. We will delve into the mechanistic rationale for this selectivity, provide a detailed, step-by-step experimental procedure complete with reaction monitoring and purification techniques, and address crucial safety and troubleshooting considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who utilize thiophene derivatives as versatile building blocks.

Introduction: The Challenge of Chemoselectivity

This compound is a valuable heterocyclic building block, featuring two distinct, reducible carbonyl functionalities: a formyl group (an aldehyde) at the C2 position and a methoxycarbonyl group (an ester) at the C3 position.[1] The selective transformation of one functional group while leaving the other intact—a concept known as chemoselectivity—is a cornerstone of modern organic synthesis.

The primary objective of this protocol is the reduction of the aldehyde to a primary alcohol. This transformation is complicated by the presence of the adjacent ester group. Aldehydes are inherently more reactive towards nucleophilic attack than esters.[2][3] This reactivity difference stems from the ester's carbonyl carbon being less electrophilic due to resonance stabilization from the adjacent oxygen atom's lone pair.[4] Therefore, the choice of reducing agent is paramount. A strong, non-selective reducing agent like Lithium Aluminum Hydride (LiAlH₄) would readily reduce both the aldehyde and the ester to their corresponding alcohols.[2][5] In contrast, a milder reagent like Sodium Borohydride (NaBH₄) possesses the requisite selectivity to reduce the aldehyde while leaving the ester untouched under controlled conditions.[4][6][7]

This protocol leverages this reactivity differential to achieve a high-yield, chemoselective synthesis of Methyl 2-(hydroxymethyl)thiophene-3-carboxylate.

Mechanistic Rationale and Reagent Selection

The reduction of a carbonyl group by a metal hydride reagent is fundamentally a nucleophilic addition reaction. Sodium borohydride serves as a source of the hydride ion (H⁻).[8]

The key steps are:

  • Nucleophilic Attack: The hydride ion from the borohydride complex attacks the electrophilic carbonyl carbon of the aldehyde. This is the rate-determining step and occurs much faster for the more reactive aldehyde than for the ester.[9]

  • Intermediate Formation: This attack breaks the C=O pi bond, forming a tetrahedral borate intermediate.

  • Protonation (Work-up): Upon the addition of a protic solvent (like water or mild acid) during the work-up phase, the oxygen is protonated to yield the final primary alcohol product.[3][9]

The diagram below illustrates the principle of selective reduction.

Caption: Rationale for selecting NaBH₄ over LiAlH₄.

Detailed Experimental Protocol

This protocol is designed for a ~1.0 gram scale reaction. Adjustments may be necessary for different scales.

Materials and Equipment
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityNotes
This compound24647-82-3170.191.0 g (5.88 mmol)Starting material.
Sodium Borohydride (NaBH₄)16940-66-237.830.27 g (7.05 mmol)1.2 equivalents. A mild reducing agent.[6]
Methanol (MeOH), Anhydrous67-56-132.0420 mLReaction solvent.
Ethyl Acetate (EtOAc)141-78-688.11~100 mLExtraction solvent.
Deionized Water (H₂O)7732-18-518.02~100 mLFor work-up.
1 M Hydrochloric Acid (HCl)7647-01-036.46As neededFor quenching and pH adjustment.
Brine (Saturated NaCl solution)7647-14-558.44~30 mLFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04As neededDrying agent.
Silica Gel (230-400 mesh)112926-00-8-As neededFor column chromatography.
Equipment
100 mL Round-bottom flask1
Magnetic stirrer and stir bar1
Ice bath1
TLC plates (Silica gel 60 F₂₅₄)SeveralFor reaction monitoring.[10]
Separatory funnel (250 mL)1
Rotary evaporator1
Glassware for column chromatography1 set
Step-by-Step Procedure

Reaction Setup

  • To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 5.88 mmol).

  • Add anhydrous methanol (20 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.

  • Cool the flask in an ice-water bath, allowing the internal temperature to reach 0-5 °C.

Reduction Reaction 4. While maintaining the cold temperature and stirring, carefully add sodium borohydride (0.27 g, 7.05 mmol, 1.2 eq.) to the solution in small portions over 5-10 minutes.

  • Causality Note: Portion-wise addition is crucial to control the exothermic reaction and the rate of hydrogen gas evolution that occurs as NaBH₄ reacts slowly with the methanol solvent.[6]
  • After the addition is complete, continue stirring the reaction mixture in the ice bath for 30 minutes, then remove the ice bath and allow the reaction to stir at room temperature.

Reaction Monitoring via TLC 6. Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC).[11][12]

  • Prepare a TLC plate: Spot the starting material (a small amount dissolved in EtOAc) in the left lane, a co-spot (starting material and reaction mixture) in the middle, and the reaction mixture in the right lane.[7]
  • Eluent: A mixture of 30% Ethyl Acetate in Hexanes is a good starting point for the mobile phase. Adjust polarity as needed.
  • Visualization: View the developed plate under UV light (254 nm). The starting material (aldehyde) is more conjugated and should have a lower Rƒ value than the more polar product (alcohol). The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. This typically takes 2-4 hours.[10]

Work-up and Extraction 7. Once the reaction is complete, cool the flask again in an ice bath. 8. Slowly and carefully quench the reaction by adding deionized water (~20 mL) dropwise to decompose any excess NaBH₄. 9. Acidify the mixture to pH ~5-6 by the dropwise addition of 1 M HCl. This neutralizes the borate salts formed during the reaction. 10. Remove the methanol from the mixture using a rotary evaporator. 11. Transfer the remaining aqueous slurry to a 250 mL separatory funnel. 12. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers. 13. Wash the combined organic layers with brine (1 x 30 mL) to remove residual water and inorganic salts. 14. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

Purification 15. The crude product, typically a pale yellow oil or solid, can be purified by flash column chromatography on silica gel.

  • Eluent: Use a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to elute the product.
  • Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure to afford the final product, Methyl 2-(hydroxymethyl)thiophene-3-carboxylate.
Characterization

The final product should be characterized to confirm its structure and purity.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) in ppm: ~7.5-7.0 (2H, thiophene protons), ~4.8 (2H, -CH₂OH), ~3.9 (3H, -OCH₃), ~2.5 (1H, broad singlet, -OH). The disappearance of the aldehyde proton signal (typically ~9.8-10.0 ppm) is a key indicator of a successful reaction.[13]

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the thiophene carbons, the ester carbonyl, the methyl group, and the newly formed -CH₂OH carbon.

Workflow Visualization and Data Summary

Experimental Workflow Diagram

Reduction_Workflow Start 1. Dissolve Substrate This compound in MeOH Cooling 2. Cool to 0 °C (Ice Bath) Start->Cooling Addition 3. Add NaBH₄ (Portion-wise) Cooling->Addition Stir 4. Stir at 0 °C, then RT Addition->Stir Monitor 5. Monitor by TLC (Check for SM disappearance) Stir->Monitor Monitor->Stir Reaction Incomplete Workup 6. Quench, Extract, & Dry (H₂O, HCl, EtOAc, Na₂SO₄) Monitor->Workup Reaction Complete Concentrate 7. Concentrate (Rotary Evaporator) Workup->Concentrate Purify 8. Purify (Silica Gel Chromatography) Concentrate->Purify Final 9. Characterize Product (NMR, etc.) Purify->Final

Caption: Step-by-step workflow for the reduction protocol.

Summary of Reaction Parameters
ParameterValue / ConditionRationale
Stoichiometry (NaBH₄)1.2 equivalentsEnsures complete consumption of the aldehyde while minimizing side reactions.
SolventMethanol (MeOH)Good solubility for both substrate and reagent.[6][14]
Temperature0 °C initially, then room temperatureInitial cooling controls the exotherm; RT allows the reaction to go to completion.[14]
Reaction Time2 - 4 hours (TLC monitored)Reaction progress should always be verified empirically.[7]
Work-upAqueous acid quench followed by extractionNeutralizes reagents and isolates the organic product.[9][15]
Expected Yield85 - 95% (after purification)This reaction is typically high-yielding.

Safety and Troubleshooting

  • Safety:

    • Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle away from ignition sources.

    • Methanol: Toxic and flammable. Avoid inhalation and skin contact.

    • General Precautions: Always perform the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient NaBH₄ (degraded or impure); Insufficient reaction time.Add another 0.2-0.3 equivalents of NaBH₄ and continue stirring. Confirm reagent quality.
Low Yield Inefficient extraction; Product loss during chromatography.Ensure pH is correct before extraction; perform multiple extractions. Be careful with fractionation during purification.
Ester Reduction Observed Reaction temperature was too high; Extended reaction time with excess NaBH₄.Maintain cooling during NaBH₄ addition. Do not let the reaction run for an excessively long time after completion.[6]

References

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved from [Link]

  • Bastug, G., Dierick, S., Lebreux, F., & Markó, I. E. (2012). Highly Chemoselective Reduction of Carbonyl Groups in the Presence of Aldehydes. Organic Letters, 14(5), 1306–1309.
  • Ashenhurst, J. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Addition of NaBH4 to aldehydes to give primary alcohols. Master Organic Chemistry. Retrieved from [Link]

  • Mo, J., et al. (2012).
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  • Glasp. (2016). NaBH4, LiAlH4, DIBAL Reduction Mechanism, Carboxylic Acid, Acid Chloride, Ester, & Ketones. Retrieved from [Link]

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  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

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  • Google Patents. (n.d.). CN102432589A - Method for purifying thiophene by azeotropic distillation.
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Application Note & Protocols: Strategic Derivatization of Methyl 2-formylthiophene-3-carboxylate for Enhanced Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for the development of novel therapeutic agents.[1][3] Methyl 2-formylthiophene-3-carboxylate is a particularly attractive starting material for generating chemical diversity due to its bifunctional nature, possessing both an electrophilic aldehyde and a modifiable ester group. This application note provides a comprehensive guide for researchers on the strategic derivatization of this scaffold to create a library of novel compounds for biological screening. We will delve into the rationale behind key synthetic transformations—Schiff base formation, Knoevenagel condensation, and reductive amination—and provide detailed, validated protocols for their execution and subsequent biological evaluation, with a focus on antimicrobial and anticancer activities.[4][5][6]

Scientific Rationale: Why Derivatize this compound?

The aldehyde at the C2 position of the thiophene ring is a versatile chemical handle for introducing a wide array of functional groups and molecular skeletons. By converting the aldehyde into imines (Schiff bases), α,β-unsaturated systems (Knoevenagel products), or secondary/tertiary amines (reductive amination products), we can systematically modulate the steric and electronic properties of the molecule. These modifications are critical for exploring the structure-activity relationship (SAR) and identifying pharmacophores that can lead to enhanced biological potency and selectivity.[7] Thiophene derivatives have demonstrated a broad spectrum of pharmacological activities, including potent antibacterial, antifungal, and anticancer effects, making this scaffold a rich source for drug discovery.[4][6][8][9]

Part 1: Synthetic Derivatization Strategies

The following section details the protocols for three robust and high-yielding derivatization reactions targeting the 2-formyl group of this compound.

Logical Workflow for Synthesis and Screening

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase Start This compound SB Schiff Base Formation Start->SB KC Knoevenagel Condensation Start->KC RA Reductive Amination Start->RA Lib Diverse Compound Library SB->Lib KC->Lib RA->Lib AS Antimicrobial Screening (MIC Assay) Lib->AS CS Cytotoxicity Screening (MTT Assay) Lib->CS SAR SAR Analysis AS->SAR CS->SAR Hit Hit Identification SAR->Hit

Caption: Overall workflow from synthesis to hit identification.

Protocol 1: Schiff Base Formation

The condensation of the aldehyde with primary amines to form Schiff bases (imines) is a straightforward method to introduce diverse aromatic and aliphatic side chains. These derivatives are known for their wide range of biological activities, including antimicrobial and anticancer properties.[10][11]

reaction1 reactant1 Methyl 2-formyl- thiophene-3-carboxylate intermediate reactant1->intermediate + reactant2 Primary Amine (R-NH2) reactant2->intermediate product Schiff Base Derivative intermediate->product Ethanol, H+ (cat.), Reflux

Caption: General scheme for Schiff base formation.

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (15 mL).

  • Addition of Amine: To this solution, add the desired primary amine (1.1 eq).

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum. Recrystallization from ethanol can be performed for further purification if necessary.[10][12]

ParameterCondition
Solvent Absolute Ethanol
Catalyst Glacial Acetic Acid
Temperature Reflux (approx. 78°C)
Time 2-4 hours
Work-up Cooling, Filtration
Protocol 2: Knoevenagel Condensation

This reaction involves the condensation of the aldehyde with active methylene compounds, leading to the formation of α,β-unsaturated derivatives. These products are valuable intermediates and have shown significant biological potential.[13][14][15]

reaction2 reactant1 Methyl 2-formyl- thiophene-3-carboxylate intermediate reactant1->intermediate + reactant2 Active Methylene (e.g., Malononitrile) reactant2->intermediate product Knoevenagel Product intermediate->product Piperidine, Ethanol, Reflux

Caption: General scheme for Knoevenagel condensation.

  • Reagent Preparation: In a 50 mL round-bottom flask, combine this compound (1.0 eq) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate, 1.1 eq) in ethanol (20 mL).

  • Catalyst Addition: Add a catalytic amount of piperidine (3-4 drops).

  • Reaction: Stir the mixture at room temperature or gently reflux for 1-3 hours. Monitor the reaction via TLC.

  • Isolation: After the reaction is complete, cool the mixture in an ice bath to induce precipitation.

  • Purification: Collect the precipitate by filtration, wash with a small amount of cold water, followed by cold ethanol, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol or methanol.[15]

ParameterCondition
Solvent Ethanol
Catalyst Piperidine
Temperature Room Temperature to Reflux
Time 1-3 hours
Work-up Cooling, Filtration
Protocol 3: Reductive Amination

Reductive amination provides a direct route to synthesize secondary and tertiary amines by reacting the aldehyde with an amine in the presence of a reducing agent. This method is highly efficient for creating C-N bonds.[16][17][18]

reaction3 reactant1 Methyl 2-formyl- thiophene-3-carboxylate intermediate1 reactant1->intermediate1 + reactant2 Amine (Primary or Secondary) reactant2->intermediate1 product Amine Derivative intermediate2 Imine/Iminium Intermediate intermediate1->intermediate2 Methanol, rt intermediate2->product NaBH4 or NaBH3CN

Caption: General scheme for reductive amination.

  • Imine Formation: In a flask, dissolve this compound (1.0 eq) and the desired amine (primary or secondary, 1.2 eq) in methanol (20 mL). Stir the mixture at room temperature for 1 hour to form the imine or iminium ion intermediate.

  • Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10°C.

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[16][19]

ParameterCondition
Solvent Methanol
Reducing Agent Sodium Borohydride (NaBH₄)
Temperature 0°C to Room Temperature
Time 3-5 hours
Work-up Quenching, Extraction

Part 2: Biological Screening Protocols

After synthesizing and characterizing the library of derivatives, the next crucial step is to evaluate their biological activity. Thiophene derivatives are well-documented for their antimicrobial and anticancer properties.[4][20][21][22]

Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.[8]

G A Prepare stock solutions of derivatized compounds B Serially dilute compounds in 96-well microtiter plates A->B C Inoculate wells with standardized bacterial/fungal suspension B->C D Incubate plates at 37°C for 18-24 hours C->D E Add viability indicator (e.g., Resazurin) D->E F Determine MIC (lowest concentration with no visible growth) E->F

Caption: Step-by-step workflow for the MIC assay.

  • Strains and Media: Use standard bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans).[4][8] Prepare appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Preparation: Prepare stock solutions of the synthesized derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in the appropriate broth to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL and add 100 µL to each well.

  • Controls: Include a positive control (microbe + broth, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]

Protocol 5: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the effect of the synthesized compounds on the metabolic activity of cancer cell lines, providing a measure of their cytotoxic potential.[23]

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.[4][23]

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution from a DMSO stock) for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of compound required to inhibit cell growth by 50%) can be determined by plotting a dose-response curve.[4]

Conclusion

The derivatization of this compound via Schiff base formation, Knoevenagel condensation, and reductive amination offers a powerful and efficient strategy for generating a library of structurally diverse compounds. The protocols outlined in this application note provide a robust framework for the synthesis and subsequent biological evaluation of these novel thiophene derivatives. By systematically exploring the chemical space around this versatile scaffold, researchers can uncover new lead compounds with significant potential in the development of antimicrobial and anticancer therapeutics.

References

  • Synthesis and Biological Screening of Thiophene Derivatives. (2021). Polycyclic Aromatic Compounds. [Link]

  • Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate. (2017). Chemistry Central Journal. [Link]

  • Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (n.d.). Taylor & Francis Online. [Link]

  • Antibacterial activity of thiophene derivatives 4, 5 and 8 at different... (n.d.). ResearchGate. [Link]

  • ANTIMICROBIAL POTENTIAL OF THIOPHENE DERIVATIVES OF SYNTHETIC ORIGIN: A REVIEW. (2016). Bibliomed. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2024). MDPI. [Link]

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  • Synthesis, characterization, anticancer activity, optical spectroscopic and docking studies of novel thiophene-2-carboxaldehyde derivatives. (2016). European Journal of Chemistry. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). PubMed. [Link]

  • Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. (2019). ResearchGate. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

  • Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. (2022). National Institutes of Health. [Link]

  • Biologically important thiophene-based compounds. (n.d.). ResearchGate. [Link]

  • Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). National Institutes of Health. [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). Semantic Scholar. [Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]

  • The Knoevenagel Condensation. (n.d.). Organic Reactions. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]

  • Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. (n.d.). ResearchGate. [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020). Frontiers in Chemistry. [Link]

  • Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). National Institutes of Health. [Link]

  • Electrolysis promoted reductive amination of electron-deficient aldehydes/ketones: a green route to the racemic clopidogrel. (2017). Organic & Biomolecular Chemistry. [Link]

  • Knoevenagel Condensation of Acetonedicarboxylates with Aldehydes. (n.d.). ResearchGate. [Link]

  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. (2024). MDPI. [Link]

  • Preparation of amines by reductive amination of aldehydes and Ketones. (2021). YouTube. [Link]

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Application Notes and Protocols for the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Central Role of Heterocycles in Modern Chemistry

Heterocyclic compounds, cyclic structures containing at least one heteroatom, form the bedrock of medicinal chemistry, agrochemicals, and materials science.[1][2] Their prevalence is remarkable; it is estimated that over half of all known organic compounds are heterocyclic.[1][2] This structural diversity is not merely a chemical curiosity but translates directly into a vast range of biological activities and material properties. The majority of FDA-approved drugs, for instance, feature a heterocyclic core, which is crucial for modulating interactions with biological targets and conferring metabolic stability.[3]

The ever-increasing demand for novel molecules with tailored functions necessitates the continuous evolution of synthetic methodologies.[3][4][5] Traditional methods, while foundational, often face limitations such as harsh reaction conditions, low atom economy, and limited substrate scope.[6] Consequently, the field has shifted towards developing more efficient, robust, and sustainable strategies. This guide provides an in-depth exploration of several cutting-edge techniques that are revolutionizing the synthesis of novel heterocyclic scaffolds: Multicomponent Reactions (MCRs), C-H Activation, Visible-Light Photoredox Catalysis, and Continuous Flow Chemistry. For each, we will delve into the underlying principles, provide detailed experimental protocols, and discuss the rationale behind their application, empowering researchers to expand the accessible chemical space for drug discovery and beyond.[4][5]

Modern Synthetic Strategies: A Toolkit for Innovation

The modern synthetic chemist's toolkit is diverse, enabling the construction of complex molecular architectures with unprecedented efficiency. The following sections detail four powerful strategies that exemplify this progress.

Multicomponent Reactions (MCRs): Building Complexity in a Single Step

Theoretical Background: Multicomponent reactions (MCRs) are convergent synthetic strategies wherein three or more reactants combine in a single, one-pot operation to form a product that incorporates substantial portions of all starting materials.[7][8][9] This approach is lauded for its high atom and step economy, operational simplicity, and its capacity to rapidly generate libraries of structurally diverse molecules from readily available building blocks.[9][10][11] MCRs are particularly powerful for creating diverse heterocyclic scaffolds, making them a cornerstone of diversity-oriented synthesis (DOS) in drug discovery.[8][10]

Causality and Rationale: The efficiency of MCRs stems from their tandem nature, where the product of one reaction becomes the substrate for the next in the same pot, avoiding the need for isolating and purifying intermediates. This minimizes solvent waste and reduces synthesis time. For example, the Biginelli reaction, a classic MCR, efficiently produces dihydropyrimidinones, which are valuable scaffolds in pharmacology, by combining an aldehyde, a β-ketoester, and urea in a single acid-catalyzed step.

General Workflow for Multicomponent Reactions: The following diagram illustrates the convergent nature of MCRs, where multiple simple inputs lead to a complex, diverse output.

MCR_Workflow cluster_reactants Starting Materials A Component A OnePot One-Pot Reaction Vessel (Catalyst, Solvent) A->OnePot Input 1 B Component B B->OnePot Input 2 C Component C C->OnePot Input 3 Product Complex Heterocyclic Scaffold OnePot->Product Single Operation Diversity High Molecular Diversity Product->Diversity

Caption: General workflow of a three-component reaction (3-CR).

Experimental Protocol: Synthesis of a Dihydropyrimidinone via the Biginelli Reaction

This protocol describes a classic, solvent-free Biginelli reaction for synthesizing a functionalized dihydropyrimidinone.

Materials:

  • Benzaldehyde (1.0 mmol, 106 mg)

  • Ethyl acetoacetate (1.0 mmol, 130 mg)

  • Urea (1.5 mmol, 90 mg)

  • Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) (10 mol%, 29 mg)

  • Mortar and pestle

  • Heating mantle or oil bath

  • Round bottom flask (50 mL)

  • TLC plates (Silica gel 60 F₂₅₄)

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • Reactant Preparation: In a mortar, combine benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), urea (1.5 mmol), and Co(NO₃)₂·6H₂O (10 mol%).

  • Reaction Initiation: Grind the mixture thoroughly with a pestle at room temperature for 5-10 minutes until a paste is formed. The rationale for grinding is to increase the surface area of the solid reactants and initiate the reaction under mechanochemical conditions.

  • Thermal Reaction: Transfer the paste to a 50 mL round bottom flask. Heat the mixture at 80°C using a preheated oil bath.

  • Monitoring the Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., ethyl acetate/hexane, 3:7). The reaction is typically complete within 30-45 minutes.

  • Work-up and Isolation: After completion, cool the flask to room temperature. Add cold water (20 mL) to the solid mass and stir for 5 minutes. The crude product will precipitate.

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone derivative.

Transition Metal-Catalyzed C-H Activation: An Atom-Economical Approach

Theoretical Background: Direct C-H bond activation is a transformative strategy in organic synthesis that allows for the functionalization of ubiquitous C-H bonds, bypassing the need for pre-functionalized substrates (e.g., organohalides or organometallics).[12][13] This approach offers a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions.[12] Transition metals, particularly palladium, rhodium, and ruthenium, are potent catalysts for these transformations, enabling the construction of C-C and C-heteroatom bonds with high levels of chemo- and regioselectivity.[14][15]

Causality and Rationale: The key to successful C-H activation is controlling regioselectivity. This is often achieved by using a directing group (DG) present on the substrate, which coordinates to the metal center and positions it in close proximity to the targeted C-H bond.[13] This chelation-assisted mechanism lowers the activation energy for C-H cleavage. For the synthesis of nitrogen heterocycles, the nitrogen atom of a pyridine, amide, or other functional group can itself act as the directing group, guiding the functionalization to a specific ortho-position.[14]

Catalytic Cycle for Rh(III)-Catalyzed C-H Activation: The diagram below outlines a representative catalytic cycle for the coupling of a generic N-heterocycle with an alkyne.

CH_Activation_Cycle A [Rh(III)] Catalyst C Coordination Complex A->C + Substrate B Heterocycle Substrate (with Directing Group) B->C D Rhodacyclic Intermediate (C-H Activation) C->D Concerted Metalation- Deprotonation E Alkyne Coordination D->E + Alkyne F Migratory Insertion E->F G Reductive Elimination F->G G->A Regenerates Catalyst H Functionalized Heterocycle (Product) G->H Releases Product

Caption: A simplified catalytic cycle for Rh(III)-catalyzed C-H activation.

Experimental Protocol: Rh(III)-Catalyzed Synthesis of an Isoquinolone

This protocol describes the synthesis of a 3,4-dihydroisoquinolin-1-one derivative through intramolecular C-H amidation, a powerful method for constructing N-heterocycles.[14]

Materials:

  • N-methoxy-N-methyl-2-phenylpropanamide (0.5 mmol)

  • [RhCp*Cl₂]₂ (2.5 mol%, 7.7 mg)

  • AgSbF₆ (10 mol%, 17.2 mg)

  • 1,2-Dichloroethane (DCE) (2.0 mL)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the N-methoxy-N-methyl-2-phenylpropanamide substrate (0.5 mmol), [RhCp*Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%). The silver salt acts as a halide scavenger to generate the active cationic Rh(III) species.

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath at 100°C. Stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with dichloromethane (DCM, 10 mL) and filter it through a pad of Celite to remove insoluble salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent gradient (e.g., hexane/ethyl acetate) to isolate the desired isoquinolone product.

Visible-Light Photoredox Catalysis: Harnessing Light for Green Synthesis

Theoretical Background: Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis.[16][17] This methodology utilizes light energy to drive chemical reactions under exceptionally mild conditions, often at room temperature.[18] The process relies on a photocatalyst (typically a transition metal complex like [Ru(bpy)₃]²⁺ or an organic dye) that absorbs visible light and initiates a single-electron transfer (SET) process with a substrate, generating highly reactive radical intermediates.[16][18][19] These radicals can then participate in a wide range of bond-forming reactions to construct complex heterocyclic scaffolds.[18][20]

Causality and Rationale: The primary advantage of photoredox catalysis is its ability to access reactive pathways that are difficult to achieve through traditional thermal methods. By generating radicals under neutral conditions, the methodology exhibits excellent functional group tolerance. The choice of photocatalyst is critical as its redox potentials determine which substrates can be oxidized or reduced, allowing for precise control over the reaction pathway. This green chemistry approach avoids the need for harsh reagents and high temperatures.[20]

General Photoredox Catalytic Cycle: The following diagram illustrates a generic oxidative quenching cycle in photoredox catalysis.

Photoredox_Cycle PC Photocatalyst (PC) Ground State PC_star Excited State PC* PC->PC_star Visible Light (hν) PC_oxidized Oxidized PC+ PC_star->PC_oxidized SET Substrate Substrate (S) PC_oxidized->PC SET Radical_Cation Radical Cation (S•+) Substrate->Radical_Cation Oxidation Product Product Radical_Cation->Product Reaction Cascade Reductant Reductant (Red) Red_oxidized Oxidized Reductant (Red+) Reductant->Red_oxidized

Caption: A general oxidative quenching cycle in photoredox catalysis.

Experimental Protocol: Photocatalytic Synthesis of a 3,4-Dihydroisoquinolin-1(2H)-one

This protocol is based on a nickel/photoredox dual-catalyzed cyclization of unactivated alkynes, demonstrating a modern approach to heterocycle synthesis.[20]

Materials:

  • N-(2-iodobenzyl)prop-2-yn-1-amine derivative (0.2 mmol)

  • Sodium benzenesulfinate (NaSO₂Ph) (0.4 mmol)

  • [Ir(ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1 mol%)

  • NiCl₂·glyme (nickel catalyst, 10 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 12 mol%)

  • Dimethylformamide (DMF), degassed (2.0 mL)

  • Blue LED lamp (e.g., 450 nm)

  • Inert atmosphere setup

Procedure:

  • Reaction Setup: In a glovebox, add the alkyne substrate (0.2 mmol), NaSO₂Ph (0.4 mmol), [Ir(ppy)₂(dtbbpy)]PF₆ (1 mol%), NiCl₂·glyme (10 mol%), and dtbbpy (12 mol%) to a reaction vial equipped with a magnetic stir bar.

  • Solvent Addition: Add 2.0 mL of degassed DMF to the vial.

  • Reaction Conditions: Seal the vial, remove it from the glovebox, and place it approximately 5 cm from a blue LED lamp. Stir the reaction mixture at room temperature. The rationale for using a dual catalytic system is that the photoredox cycle generates the necessary radical species, while the nickel catalyst facilitates the key C-C bond-forming and cyclization steps.[20]

  • Monitoring and Work-up: After 24 hours (or until completion as monitored by TLC/LC-MS), quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired heterocyclic product.

Continuous Flow Chemistry: Enhancing Safety and Scalability

Theoretical Background: Flow chemistry represents a paradigm shift from traditional batch processing to continuous manufacturing.[21][22] In a flow system, reactants are pumped through a network of tubes and reactors where the reaction occurs.[23] This technology offers significant advantages, including superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), enhanced safety when handling hazardous reagents, and straightforward scalability.[21][22][23]

Causality and Rationale: The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, enabling reactions to be performed at temperatures and pressures inaccessible in batch reactors.[21] This can dramatically reduce reaction times from hours to minutes.[21] For heterocyclic syntheses, such as the Fischer indole synthesis, flow chemistry allows for the use of high-temperature/pressure conditions that significantly accelerate the reaction while maintaining a safe operational environment.[21]

General Flow Chemistry Setup: The diagram below shows a basic setup for a continuous flow synthesis.

Flow_Chemistry_Setup PumpA Pump A Reagent A Mixer T-Mixer PumpA->Mixer PumpB Pump B Reagent B PumpB->Mixer Reactor Heated Reactor Coil Mixer->Reactor Reaction Mixture BPR Back Pressure Regulator Reactor->BPR Product Stream Collection Product Collection BPR->Collection

Caption: A simplified schematic of a continuous flow reactor system.

Protocol: Continuous Flow Fischer Indole Synthesis

This protocol outlines the synthesis of an indole derivative using a high-temperature continuous flow system.[21]

Materials & Equipment:

  • Phenylhydrazine derivative (e.g., 1.0 M solution in ethanol)

  • Cyclohexanone (e.g., 1.2 M solution in ethanol)

  • Sulfuric acid (catalyst, e.g., 0.1 M in ethanol)

  • A continuous flow reactor system (e.g., Vapourtec R-Series) equipped with:

    • Two syringe pumps

    • A T-mixer

    • A heated tube reactor (e.g., 10 mL PFA tubing)

    • A back pressure regulator (BPR)

  • Quenching solution (e.g., saturated NaHCO₃)

  • Extraction solvent (e.g., ethyl acetate)

Procedure:

  • System Preparation: Set up the flow reactor system. Set the reactor temperature to 200°C and the back pressure regulator to 10 bar (150 psi). The elevated pressure ensures the solvent remains in the liquid phase above its boiling point.

  • Reagent Preparation: Prepare stock solutions of phenylhydrazine (Solution A) and cyclohexanone containing the sulfuric acid catalyst (Solution B) in ethanol.

  • Initiating the Flow: Pump Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min) through the system. This corresponds to a residence time of 10 minutes in a 10 mL reactor.

  • Reaching Steady State: Allow the system to run for at least two residence times (20 minutes) to reach a steady state, discarding the initial output.

  • Product Collection: Once at steady state, collect the output from the BPR into a flask containing a quenching solution of saturated aqueous NaHCO₃.

  • Work-up and Purification: After collecting the desired amount of product, perform a standard aqueous work-up. Extract the quenched reaction mixture with ethyl acetate, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the pure indole.

Data Presentation: Comparison of Modern Synthetic Methodologies

To aid researchers in selecting the most appropriate synthetic strategy, the following table summarizes and compares the key attributes of the discussed methodologies.

FeatureMulticomponent Reactions (MCRs)C-H ActivationPhotoredox CatalysisContinuous Flow Chemistry
Primary Advantage High convergence and diversityAtom economy, avoids pre-functionalizationMild conditions, unique reactivityScalability, safety, speed
Typical Conditions One-pot, often catalyzed (acid/base/metal)High temperature, transition metal catalystRoom temp, visible light, photocatalystHigh temp/pressure, microreactors
Key Challenge Reaction optimization, scaffold limitationsRegioselectivity, catalyst cost/sensitivityCatalyst quenching, light penetrationEquipment cost, clogging, small scale
Best Suited For Library synthesis, diversity generationLate-stage functionalization, core modificationDelicate substrates, radical pathwaysProcess optimization, scale-up, hazardous rxns
Reaction Time Minutes to hoursHoursHoursSeconds to minutes

Troubleshooting and Strategic Considerations

  • Low Yields in MCRs: Yields can often be improved by carefully optimizing stoichiometry, catalyst loading, and solvent. A change in the order of addition of components can sometimes dramatically alter the outcome.

  • Regioselectivity Issues in C-H Activation: If regioselectivity is poor, consider modifying the directing group to be more coordinating or sterically biased. Changing the metal catalyst or ancillary ligands can also influence the site of activation.

  • Inconsistent Photoredox Reactions: Ensure all solvents are thoroughly degassed, as oxygen can quench the excited state of the photocatalyst. Check the emission spectrum of your light source to ensure it overlaps with the absorption spectrum of the catalyst.

  • Clogging in Flow Reactors: Particulate matter can block the narrow channels of flow reactors. Ensure all solutions are fully dissolved and filtered before introducing them to the pumps. Performing reactions in a more dilute regime can also help.

Conclusion and Future Outlook

The synthesis of novel heterocyclic scaffolds is a dynamic and rapidly advancing field. The methodologies discussed herein—Multicomponent Reactions, C-H Activation, Photoredox Catalysis, and Flow Chemistry—represent powerful tools that enable the construction of molecular complexity with greater efficiency, control, and sustainability than ever before.[4][5][22] By understanding the fundamental principles and practical applications of these strategies, researchers are well-equipped to design and execute syntheses of next-generation pharmaceuticals, agrochemicals, and functional materials.

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Sources

The Strategic Role of Methyl 2-formylthiophene-3-carboxylate in the Synthesis of Potent Kinase Inhibitors: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within this landscape, fused heterocyclic scaffolds have proven to be particularly fruitful starting points for the design of potent and selective inhibitors. This document provides a detailed guide on the application of a versatile building block, Methyl 2-formylthiophene-3-carboxylate , in the synthesis of thieno[3,2-b]pyridine and thieno[2,3-d]pyrimidine-based kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed synthetic protocols, and discuss the relevant biological context of the kinase targets.

Introduction: The Thienopyridine and Thienopyrimidine Scaffolds in Kinase Inhibition

The thieno[3,2-b]pyridine and thieno[2,3-d]pyrimidine core structures are considered "privileged scaffolds" in medicinal chemistry. Their structural resemblance to the endogenous purine bases allows them to effectively compete with ATP for binding to the kinase active site.[1] The thiophene ring offers a unique electronic and steric profile, contributing to favorable interactions within the ATP-binding pocket, while the fused pyridine or pyrimidine ring provides a versatile platform for introducing substituents that can enhance potency, selectivity, and pharmacokinetic properties.[2]

Kinase inhibitors based on these scaffolds have shown significant promise in targeting a range of kinases implicated in cancer and other diseases, including:

  • Phosphoinositide 3-kinases (PI3Ks) [3][4]

  • Mammalian Target of Rapamycin (mTOR) [3]

  • Aurora Kinases [5]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) [6][7]

  • Haspin [8][9]

  • Cyclin-Dependent Kinases (CDKs) [10]

This compound: A Versatile Precursor

This compound is a highly functionalized thiophene derivative that serves as an excellent starting material for the construction of thieno-fused pyridines and pyrimidines. Its key features include:

  • A Formyl Group at the 2-position: This aldehyde functionality is a versatile handle for various chemical transformations, including condensations and cyclizations.

  • A Methyl Carboxylate Group at the 3-position: This ester group can participate in cyclization reactions or be modified post-cyclization.

  • A Reactive Thiophene Ring: The inherent reactivity of the thiophene core allows for further functionalization if required.

The strategic placement of the formyl and carboxylate groups on the thiophene ring enables the efficient construction of the fused heterocyclic systems central to many kinase inhibitors.

Synthetic Pathways to Kinase Inhibitor Scaffolds

Two primary synthetic strategies leveraging this compound as a precursor are outlined below: the construction of the thieno[3,2-b]pyridine core via a modified Friedländer annulation and the synthesis of the thieno[2,3-d]pyrimidine scaffold.

Synthesis of the Thieno[3,2-b]pyridine Scaffold

The Friedländer annulation is a classic and powerful method for the synthesis of quinolines and, by extension, thienopyridines.[11][12] It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. To utilize this compound for this reaction, the formyl group must first be converted to an amino group. A plausible synthetic route is depicted below:

Thieno[3,2-b]pyridine Synthesis A This compound B Methyl 2-(hydroxyimino)methyl)thiophene-3-carboxylate A->B Hydroxylamine C Methyl 2-aminomethylthiophene-3-carboxylate B->C Reduction (e.g., Zn/AcOH) E Thieno[3,2-b]pyridine Derivative C->E Friedländer Annulation D Active Methylene Compound (e.g., Ethyl Acetoacetate) D->E

Caption: Proposed synthesis of a thieno[3,2-b]pyridine core.

Protocol 1: Synthesis of a Thieno[3,2-b]pyridine Kinase Inhibitor Core

Step 1: Oximation of this compound

  • To a solution of this compound (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water and collect the precipitated product by filtration.

  • Wash the solid with water and dry under vacuum to yield Methyl 2-((hydroxyimino)methyl)thiophene-3-carboxylate.

Step 2: Reduction to the Amine

  • Suspend the oxime from Step 1 (1.0 eq) in a mixture of acetic acid and ethanol.

  • Add zinc dust (3.0 eq) portion-wise while maintaining the temperature below 40°C.

  • After the addition is complete, stir the mixture at room temperature for 12-16 hours.

  • Filter the reaction mixture through celite and concentrate the filtrate under reduced pressure.

  • Basify the residue with a saturated solution of sodium bicarbonate and extract with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give Methyl 2-(aminomethyl)thiophene-3-carboxylate.

Step 3: Friedländer Annulation

  • To a solution of the amine from Step 2 (1.0 eq) in ethanol, add the active methylene compound (e.g., ethyl acetoacetate, 1.1 eq) and a catalytic amount of a Lewis acid (e.g., ZnCl₂).

  • Heat the mixture to reflux for 8-12 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired thieno[3,2-b]pyridine derivative.

Synthesis of the Thieno[2,3-d]pyrimidine Scaffold

The synthesis of the thieno[2,3-d]pyrimidine core typically begins with a 2-aminothiophene-3-carboxylate, which can be prepared from this compound via reductive amination. The resulting aminothiophene can then be cyclized with various reagents to form the pyrimidine ring.

Thieno[2,3-d]pyrimidine Synthesis A This compound B Methyl 2-aminothiophene-3-carboxylate A->B Reductive Amination D Thieno[2,3-d]pyrimidin-4(3H)-one B->D Cyclocondensation C Urea or Guanidine C->D E 4-Chlorothieno[2,3-d]pyrimidine D->E Chlorination (e.g., POCl₃) G Substituted Thieno[2,3-d]pyrimidine Kinase Inhibitor E->G Nucleophilic Substitution F Amine F->G

Caption: Synthesis of a thieno[2,3-d]pyrimidine kinase inhibitor.

Protocol 2: Synthesis of a Thieno[2,3-d]pyrimidine Kinase Inhibitor

Step 1: Reductive Amination to 2-Aminothiophene-3-carboxylate

  • Dissolve this compound (1.0 eq) in methanol and add ammonium acetate (5.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue stirring for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 2-aminothiophene-3-carboxylate.

Step 2: Cyclocondensation to form the Thienopyrimidinone

  • Mix Methyl 2-aminothiophene-3-carboxylate (1.0 eq) with urea (2.0 eq) and heat the mixture at 180-200°C for 2-3 hours.[13]

  • Cool the reaction mixture and triturate with hot ethanol.

  • Collect the solid product by filtration, wash with ethanol, and dry to obtain the thieno[2,3-d]pyrimidin-4(3H)-one.

Step 3: Chlorination

  • Suspend the thienopyrimidinone from Step 2 (1.0 eq) in phosphorus oxychloride (5.0 eq).

  • Add a catalytic amount of dimethylformamide and heat the mixture at reflux for 4-6 hours.[14]

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to give the 4-chlorothieno[2,3-d]pyrimidine.

Step 4: Nucleophilic Substitution

  • To a solution of the 4-chloro derivative (1.0 eq) in a suitable solvent (e.g., isopropanol), add the desired amine (1.2 eq) and a base (e.g., triethylamine, 1.5 eq).

  • Heat the reaction mixture at reflux until the starting material is consumed (monitored by TLC).

  • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by recrystallization or column chromatography to obtain the final kinase inhibitor.

Mechanism of Action and Targeted Signaling Pathways

Thienopyridine and thienopyrimidine-based inhibitors typically function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the propagation of the signaling cascade.

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many cancers.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment & Activation AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes ThienoInhibitor Thienopyrimidine Inhibitor ThienoInhibitor->PI3K Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR pathway.

Thienopyrimidine-based inhibitors targeting PI3K isoforms prevent the conversion of PIP2 to PIP3, a critical second messenger.[3] This leads to the downstream inactivation of AKT and mTOR, ultimately inhibiting cell growth and promoting apoptosis.

The VEGFR-2 Signaling Pathway

VEGFR-2 is a key receptor tyrosine kinase involved in angiogenesis, the formation of new blood vessels. Inhibition of VEGFR-2 is a clinically validated anti-cancer strategy.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation Ras Ras/Raf/MEK/ERK Pathway VEGFR2->Ras PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT EndothelialCell Endothelial Cell Proliferation & Migration PLCg->EndothelialCell Leads to Ras->EndothelialCell PI3K_AKT->EndothelialCell ThienoInhibitor Thienopyridine Inhibitor ThienoInhibitor->VEGFR2 Inhibition

Caption: Inhibition of the VEGFR-2 signaling pathway.

Thienopyridine and thienopyrimidine inhibitors targeting VEGFR-2 block its autophosphorylation upon VEGF binding, thereby inhibiting downstream signaling pathways that promote endothelial cell proliferation and migration, essential steps in angiogenesis.[6][7]

Data Summary

The following table summarizes the kinase inhibitory activities of representative thienopyridine and thienopyrimidine compounds.

ScaffoldTarget KinaseIC₅₀ (nM)Reference
Thieno[3,2-b]pyridinec-Met<10[6]
Thieno[3,2-b]pyridineVEGFR-2<10[6]
Thieno[2,3-d]pyrimidinePI3Kα9.47 (µM)[13]
Thieno[2,3-d]pyrimidineAurora A1[5]
Thieno[2,3-d]pyrimidineAurora B3[5]

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of thieno[3,2-b]pyridine and thieno[2,3-d]pyrimidine scaffolds, which are central to a growing class of potent and selective kinase inhibitors. The synthetic routes outlined in these application notes provide a robust framework for the development of novel therapeutics targeting key signaling pathways in cancer and other diseases. The continued exploration of this chemical space is expected to yield new and improved kinase inhibitors with significant clinical potential.

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  • Ismail, M. M. H., et al. (2022). pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO. Retrieved from [Link]

  • Anonymous. (2024). thieno-3-2-b-pyridine-attractive-scaffold-for-highly-selective-inhibitors-of-underexplored-protein-kinases-with-variable-binding-mode. Ask this paper | Bohrium. Retrieved from [Link]

  • Li, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. Molecules, 24(18), 3383. [Link]

  • Liu, Q., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73–77. [Link]

  • Liu, Y., et al. (2025). Thienopyrimidine: A promising scaffold in the development of kinase inhibitors with anticancer activities. Bioorganic & Medicinal Chemistry, 121, 118109. [Link]

  • Munchhof, M. J., et al. (2024). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. ResearchGate. Retrieved from [Link]

  • Munchhof, M. J., et al. (2004). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 14(1), 21–24. [Link]

  • Rani, S., & Singh, P. (2021). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Bioorganic Chemistry, 114, 105128. [Link]

  • Sheng, L., et al. (2015). Discovery of a Novel Series of Thienopyrimidine as Highly Potent and Selective PI3K Inhibitors. ACS Medicinal Chemistry Letters, 6(1), 73–77. [Link]

  • Sun, H., et al. (2016). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Molecules, 21(10), 1344. [Link]

  • McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620–5624. [Link]

  • Patel, B. Y., & Kapadiya, K. M. (2024). Thienopyridine Analogues: A Versatile Scaffold in Medicinal Chemistry from Decades. ResearchGate. Retrieved from [Link]

  • Uslu, H., et al. (2023). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3-Triazole-Mediated Metal-Free Denitrogenative Transformation Reaction. ChemistryOpen, 12(5), e202300060. [Link]

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Application Notes and Protocols for the Synthesis of Thiophene-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiophene Scaffold as a Privileged Motif in Oncology

The landscape of cancer therapy is in a perpetual state of evolution, with a continuous demand for novel molecular entities that exhibit enhanced efficacy and selectivity. Within the realm of medicinal chemistry, heterocyclic compounds are of paramount importance, and the thiophene ring, a five-membered aromatic heterocycle containing a sulfur atom, has emerged as a "privileged scaffold".[1][2] Its unique electronic properties and ability to form a variety of non-covalent interactions have positioned it as a cornerstone in the design of numerous therapeutic agents.[3] Thiophene derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[4][5]

The versatility of the thiophene core allows for the strategic placement of various substituents, enabling the fine-tuning of its pharmacological profile.[6] This has led to the development of thiophene-based compounds that can interact with a diverse array of cancer-specific molecular targets.[2] Key mechanisms of action for these agents include the inhibition of crucial signaling pathways involved in tumor growth, proliferation, and survival, such as those mediated by protein kinases like VEGFR-2 and AKT, as well as the induction of apoptosis.[4][7]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of thiophene-based anticancer agents. We will delve into the causality behind experimental choices, provide a detailed, self-validating protocol for the synthesis of a key thiophene intermediate, and explore the molecular context of its potential anticancer activity.

Synthetic Strategies: Building the Thiophene Core

The synthesis of functionalized thiophenes is a mature field, with several robust methodologies available to the medicinal chemist. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Approaches: Time-Tested and Reliable

Traditional methods for constructing the thiophene ring remain highly relevant. The Paal-Knorr synthesis , for instance, involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent.[3] This method is particularly effective for preparing 3,4-dialkyl or 3,4-diarylthiophenes.[8]

The Gewald Reaction: A Cornerstone of 2-Aminothiophene Synthesis

For the synthesis of polysubstituted 2-aminothiophenes, the Gewald reaction is an exceptionally powerful and widely utilized multicomponent reaction.[9][10] This one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[10][11] The reaction proceeds through an initial Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization and aromatization.[10] The mild reaction conditions and the ready availability of the starting materials contribute to the versatility and appeal of this reaction in medicinal chemistry.[12]

The general workflow for the Gewald synthesis is depicted below:

Gewald Reaction Workflow cluster_reactants Reactants Ketone Ketone/Aldehyde ReactionVessel One-Pot Reaction Ketone->ReactionVessel Cyanoester α-Cyanoester Cyanoester->ReactionVessel Sulfur Elemental Sulfur Sulfur->ReactionVessel Base Base (e.g., Triethylamine) Base->ReactionVessel Product 2-Aminothiophene Derivative ReactionVessel->Product Gewald Synthesis

Caption: General workflow for the Gewald multicomponent synthesis of 2-aminothiophenes.

Experimental Protocol: Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

This protocol details the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a valuable intermediate for the development of more complex thiophene-based anticancer agents.[1][13] The procedure is based on the Gewald reaction.

Materials and Reagents
  • Cyclohexanone (Reagent grade, ≥99%)

  • Ethyl cyanoacetate (Reagent grade, ≥98%)

  • Sulfur (powder, Reagent grade)

  • Triethylamine (Reagent grade, ≥99%)

  • Ethanol (Absolute)

  • Dichloromethane (DCM, HPLC grade)

  • Petroleum ether (ACS grade)

  • Ethyl acetate (HPLC grade)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Step-by-Step Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (0.05 mol, 5.2 mL) and ethyl cyanoacetate (0.05 mol, 5.32 mL) in absolute ethanol (50 mL).

  • Addition of Sulfur: To the stirred solution, add elemental sulfur (0.06 mol, 1.92 g) in one portion.

  • Initiation of Reaction: Add triethylamine (0.05 mol, 5.26 mL) dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Monitoring: Stir the reaction mixture at 40-50 °C for approximately 2 hours.[10] Monitor the progress of the reaction by TLC (eluent: petroleum ether/ethyl acetate = 8:1). The formation of a new, more polar spot corresponding to the product should be observed.

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and pour it into a beaker containing ice-water (100 mL).

  • Product Isolation: A solid precipitate will form. Collect the solid by vacuum filtration and wash it with cold water.

  • Drying: Dry the crude product in a desiccator or a vacuum oven at low temperature.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (e.g., starting with a 10:1 ratio and gradually increasing the polarity) as the eluent.[7] Alternatively, recrystallization from ethanol can be employed.

  • Characterization: The structure and purity of the final product, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, should be confirmed by spectroscopic methods.

Self-Validating System: Characterization Data
  • Appearance: White to pale yellow solid.

  • Melting Point: 114-116 °C.[14]

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): 6.02 (s, 2H, NH₂), 4.25 (q, J = 7.1 Hz, 2H, OCH₂), 2.70 (t, J = 6.0 Hz, 2H, CH₂), 2.51 (t, J = 6.0 Hz, 2H, CH₂), 1.80-1.70 (m, 4H, CH₂CH₂), 1.34 (t, J = 7.1 Hz, 3H, CH₃).[15]

  • ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 166.5, 150.0, 129.1, 120.2, 107.9, 59.8, 26.4, 25.1, 23.2, 22.9, 14.5.[16]

  • Mass Spectrum (ESI-MS): m/z 226.1 [M+H]⁺.

Mechanism of Action: Targeting Key Cancer Signaling Pathways

Many thiophene-based anticancer agents exert their effects by inhibiting critical signaling pathways that are often dysregulated in cancer. A prominent example is the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the PI3K/AKT pathway.[7]

The VEGFR-2/PI3K/AKT Signaling Axis

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[17] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, triggering a downstream signaling cascade. One of the key pathways activated by VEGFR-2 is the PI3K/AKT pathway.[2][9]

Activated VEGFR-2 recruits and activates Phosphoinositide 3-kinase (PI3K), which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[18] PIP3 acts as a second messenger, recruiting and activating AKT (also known as Protein Kinase B). Activated AKT, in turn, phosphorylates a multitude of downstream substrates, leading to:

  • Increased cell survival: by inhibiting pro-apoptotic proteins.

  • Enhanced cell proliferation and growth: by activating proteins involved in cell cycle progression and protein synthesis.

  • Promotion of angiogenesis.

The inhibition of this pathway by thiophene-based small molecules can thus simultaneously block tumor angiogenesis and directly inhibit cancer cell proliferation and survival.

VEGFR-PI3K-AKT_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PI3K PI3K VEGFR2->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 → PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Bad) AKT->Downstream Phosphorylates Proliferation Cell Proliferation & Survival Downstream->Proliferation Angiogenesis Angiogenesis Downstream->Angiogenesis Thiophene Thiophene-based Inhibitor Thiophene->VEGFR2 Inhibits Thiophene->AKT Inhibits

Caption: Inhibition of the VEGFR-2/PI3K/AKT signaling pathway by thiophene-based agents.

Structure-Activity Relationship (SAR) and Lead Optimization

The synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as a versatile scaffold for further chemical modifications to enhance anticancer activity. Structure-activity relationship (SAR) studies have revealed several key insights:

  • The 2-amino group: This group is a crucial handle for derivatization. Acylation or the formation of urea or thiourea linkages at this position can lead to compounds with potent inhibitory activity against various kinases.[1]

  • The 3-carboxylate group: This ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide or hydrazide, providing further points for diversification.[1]

  • The tetrahydrobenzo ring: Modifications to this ring system can influence the lipophilicity and overall shape of the molecule, which can impact its binding to the target protein.

The following table summarizes the in vitro anticancer activity of some representative thiophene derivatives against the MCF-7 breast cancer cell line.

Compound IDModification from Parent ScaffoldIC₅₀ (µM) on MCF-7Reference
1 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate>100[1]
4 2-(2-chloroacetamido) derivative23.2[1]
8 Fused pyrimidinone ring45.3[1]
29 4-morpholino derivative of pyrimidinone33.7[1]

Data presented is for illustrative purposes and highlights the potential for activity enhancement through derivatization.

Conclusion and Future Directions

The thiophene scaffold continues to be a highly valuable platform in the discovery and development of novel anticancer agents. The synthetic accessibility, particularly through robust methods like the Gewald reaction, allows for the creation of diverse chemical libraries for screening. The detailed protocol provided herein for the synthesis of a key tetrahydrobenzo[b]thiophene intermediate offers a reliable starting point for such endeavors.

Future research in this area will likely focus on the development of more selective and potent inhibitors of specific cancer-related targets. The integration of computational modeling and structure-based drug design will be instrumental in guiding the synthesis of next-generation thiophene-based anticancer drugs with improved therapeutic indices. The exploration of novel drug delivery systems for these compounds may also help to overcome challenges related to solubility and bioavailability, ultimately translating these promising molecules into effective clinical therapies.

References

  • MDPI. (n.d.). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducers. Retrieved from [Link]

  • MDPI. (2020). Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. Retrieved from [Link]

  • ResearchGate. (2020). Thiophene-based derivatives as anticancer agents: An overview on decade's work. Retrieved from [Link]

  • PubMed. (2014). Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. Retrieved from [Link]

  • RSC Publishing. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Retrieved from [Link]

  • PubMed. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • Bentham Science. (n.d.). A Review on Anticancer Activities of Thiophene and Its Analogs. Retrieved from [Link]

  • AIP Publishing. (2022). Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7- tetrahydrobenzo[b]thiophen-2-yl)amino)-4-(4-methoxyphenyl)-4-oxobut-2-enoate. Retrieved from [Link]

  • MDPI. (2021). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

  • K.T.H.M. College. (n.d.). A Mini Review on Thiophene-based derivatives as anticancer agents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • PubChem. (n.d.). VEGFA-VEGFR2 signaling. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Retrieved from [Link]

  • ARKAT USA, Inc. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

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Troubleshooting & Optimization

Navigating the Synthesis of Methyl 2-formylthiophene-3-carboxylate: A Technical Guide to Yield Optimization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 2-formylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic route to this valuable intermediate. Here, we will delve into the nuances of the Vilsmeier-Haack formylation of methyl 3-thiophenecarboxylate, providing troubleshooting solutions and answers to frequently asked questions to enhance your reaction yield and purity. Our approach is grounded in established chemical principles and supported by literature-proven methodologies to ensure you can confidently navigate the challenges of this synthesis.

Understanding the Core Reaction: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] In the synthesis of this compound, the starting material is methyl 3-thiophenecarboxylate. The reaction proceeds through the formation of a Vilsmeier reagent, typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), which then acts as the electrophile in an electrophilic aromatic substitution reaction with the thiophene ring.[3][4] The resulting iminium salt is subsequently hydrolyzed to yield the desired aldehyde.

The regioselectivity of this reaction is a critical aspect. For 3-substituted thiophenes, formylation can occur at either the 2- or 5-position. The methoxycarbonyl group at the 3-position is an electron-withdrawing group, which deactivates the thiophene ring towards electrophilic attack. However, the directing effects of the sulfur atom and the ester group, along with steric considerations, generally favor formylation at the 2-position.[5]

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific issues that you may encounter during the synthesis of this compound.

Issue 1: Low or No Product Yield

Question: I am getting a very low yield of this compound, or the reaction doesn't seem to be proceeding at all. What are the likely causes and how can I fix this?

Answer:

Low or no yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the quality of reagents and the reaction conditions.

Probable Causes & Solutions:

  • Moisture Contamination: The Vilsmeier reagent is highly sensitive to moisture. Any water present in the DMF, POCl₃, or the reaction flask will consume the reagent and prevent the reaction from proceeding.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous DMF, preferably from a freshly opened bottle or distilled over a suitable drying agent. POCl₃ should also be of high purity and handled under anhydrous conditions.

  • Inactive Vilsmeier Reagent: The Vilsmeier reagent is typically prepared in situ by the reaction of DMF and POCl₃. If the reagent is not formed correctly, the formylation will not occur.

    • Solution: The addition of POCl₃ to DMF is an exothermic reaction. It is crucial to control the temperature during this step, typically by cooling the DMF in an ice bath before and during the slow, dropwise addition of POCl₃. This prevents the decomposition of the Vilsmeier reagent.

  • Insufficient Reaction Temperature or Time: The deactivating effect of the methoxycarbonyl group on the thiophene ring means that harsher conditions may be required compared to the formylation of more electron-rich thiophenes.[6]

    • Solution: After the addition of the methyl 3-thiophenecarboxylate, the reaction mixture may need to be heated. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor for product formation. Extended reaction times may also be necessary.

  • Improper Stoichiometry: An incorrect ratio of reagents can lead to incomplete conversion or the formation of side products.

    • Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common starting point is to use 1.1 to 1.5 equivalents of both DMF and POCl₃ relative to the methyl 3-thiophenecarboxylate.

Issue 2: Formation of Multiple Products (Poor Regioselectivity)

Question: My crude product shows multiple spots on TLC, suggesting the formation of isomers. How can I improve the regioselectivity of the formylation?

Answer:

While formylation is generally favored at the 2-position, the formation of the 5-formyl isomer is a potential side reaction.

Probable Causes & Solutions:

  • Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in regioselectivity.

    • Solution: Try to run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary, monitoring the product distribution by TLC or GC-MS.

  • Steric Hindrance of the Vilsmeier Reagent: The size of the electrophile can influence the site of attack.

    • Solution: While not always practical to change, using a bulkier formylating agent could potentially favor attack at the less sterically hindered 5-position. However, for favoring the 2-position, the standard DMF/POCl₃ system is generally effective. Careful control of other parameters is key.

Issue 3: Difficult Product Isolation and Purification

Question: I am having trouble isolating a pure product after the reaction workup. What is the best way to purify this compound?

Answer:

Proper workup and purification are crucial for obtaining a high-purity product.

Probable Causes & Solutions:

  • Incomplete Hydrolysis of the Iminium Salt: The intermediate iminium salt must be fully hydrolyzed to the aldehyde.

    • Solution: The reaction is typically quenched by pouring the reaction mixture onto crushed ice, followed by neutralization with a base such as sodium bicarbonate or sodium hydroxide solution. Ensure thorough mixing and allow sufficient time for the hydrolysis to complete. The pH of the aqueous layer should be monitored to ensure it is basic.

  • Presence of Unreacted Starting Material and Side Products: If the reaction did not go to completion or if side reactions occurred, the crude product will be a mixture.

    • Solution: Column chromatography is often the most effective method for purifying the final product. A silica gel column with a gradient of ethyl acetate in hexanes is a good starting point for separation. Recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can also be an effective purification technique.[7]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for the synthesis of this compound?

A1: The yield can vary significantly depending on the reaction conditions and the scale of the reaction. With optimized conditions, yields in the range of 60-80% have been reported in the literature for similar Vilsmeier-Haack formylations of thiophene derivatives. However, due to the deactivating nature of the ester group, yields may be lower, and careful optimization is necessary.

Q2: Are there any alternative reagents to POCl₃ for the Vilsmeier-Haack reaction?

A2: Yes, other reagents such as oxalyl chloride or thionyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent from DMF.[8] However, POCl₃ is the most commonly used and generally gives good results. The choice of reagent can sometimes influence the reactivity and the side product profile.

Q3: Can I use a different solvent for this reaction?

A3: While DMF often serves as both a reagent and a solvent, other inert solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, especially for larger scale reactions.[5] Using a co-solvent can sometimes improve the solubility of the starting material and help with temperature control.

Q4: What are the key safety precautions I should take when performing this reaction?

A4: POCl₃ is a highly corrosive and moisture-sensitive reagent that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture. The quenching of the reaction is also highly exothermic and should be done slowly and with caution.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is the most common and convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to separate the starting material, product, and any potential side products. The spots can be visualized under UV light.

Experimental Protocols

Optimized Synthesis of this compound

This protocol is a generalized procedure based on literature precedents for Vilsmeier-Haack reactions on thiophene derivatives. Optimization of specific parameters may be required.

Materials:

  • Methyl 3-thiophenecarboxylate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous (optional, as solvent)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.2 equivalents). If using a co-solvent, add anhydrous DCM. Cool the flask to 0 °C in an ice-water bath.

  • Slowly add POCl₃ (1.1 equivalents) dropwise to the cold DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The formation of a white solid (the Vilsmeier reagent) may be observed.

  • Formylation Reaction: Dissolve methyl 3-thiophenecarboxylate (1.0 equivalent) in a minimal amount of anhydrous DCM (if used) and add it dropwise to the Vilsmeier reagent mixture at 0 °C.

  • After the addition, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC. If the reaction is slow, heat the mixture to 40-50 °C and continue to monitor.

  • Workup: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is basic (pH ~8-9).

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Data Presentation

ParameterCondition 1Condition 2Condition 3Expected Outcome
Temperature 0 °C to RTRT to 40 °C60 °CHigher temperatures may increase reaction rate but potentially decrease regioselectivity.
POCl₃ (equiv.) 1.11.52.0Increasing equivalents may drive the reaction to completion but can lead to more side products.
Reaction Time 2 hours6 hours12 hoursLonger reaction times may be necessary for complete conversion of the deactivated substrate.

Note: The above table provides a conceptual framework for optimization. Actual results will vary and should be determined experimentally.

Visualizing the Process

Reaction Mechanism

Vilsmeier_Haack cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_Reagent Thiophene Methyl 3-thiophenecarboxylate Iminium_Salt Iminium Salt Intermediate Thiophene->Iminium_Salt + Vilsmeier Reagent Product Methyl 2-formylthiophene-3-carboxylate Iminium_Salt->Product + H₂O (Workup)

Caption: Vilsmeier-Haack reaction pathway.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield Issue Check_Reagents Check Reagent Quality (Anhydrous?) Start->Check_Reagents Check_Temp Review Reaction Temperature Check_Reagents->Check_Temp Reagents OK Solution1 Solution1 Check_Reagents->Solution1 Use Anhydrous Reagents Check_Time Evaluate Reaction Time Check_Temp->Check_Time Temp OK Solution2 Solution2 Check_Temp->Solution2 Adjust Temperature (e.g., 40-60°C) Purification Optimize Purification Check_Time->Purification Time OK Solution3 Solution3 Check_Time->Solution3 Increase Reaction Time Solution4 Solution4 Purification->Solution4 Employ Column Chromatography

Caption: Troubleshooting low yield issues.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991). The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 777-794). Pergamon.
  • Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122.
  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier reaction of non-aromatic compounds. Organic Reactions, 56, 355-659.
  • Campaigne, E., & Archer, W. L. (1953). Formylation of Dimethylaniline. Organic Syntheses, 33, 27.
  • PubChem. (n.d.). 3-Methyl-2-thiophenecarboxaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-formylthiophene-2-carboxylate. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Name-Reaction.com. (n.d.). Vilsmeier-Haack reaction. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2018). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry, 11(2), 351.
  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • ResearchGate. (2010). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. ChemInform, 31(26).
  • Beilstein Journals. (2012). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 8, 1375-1386.
  • Google Patents. (1989).
  • Google Patents. (1984).
  • YouTube. (2022). VILSMEIER HAACK REACTION | Organic Name Reactions | DMF | POCL3. Rasayn Academy.
  • Google Patents. (2019).
  • The Royal Society of Chemistry. (n.d.).
  • International Journal of Organic Chemistry. (2011). Vilsmeier Haack Adducts as Effective Reagents for Regioselective Nitration of Aromatic Compounds under Conventional and Non-Conventional Conditions. International Journal of Organic Chemistry, 1(4), 217-221.
  • ResearchGate. (2001). Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. Monatshefte für Chemie / Chemical Monthly, 132(2), 279-293.
  • Zeitschrift für Naturforschung B. (2012). Chemistry of Polyhalogenated Nitrobutadienes, Part 11: ipso-Formylation of 2-Chlorothiophenes under Vilsmeier-Haack Conditions.

Sources

Technical Support Center: Purification of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 2-formylthiophene-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this important heterocyclic compound. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your own laboratory settings.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect when synthesizing this compound?

A1: Understanding potential impurities is the first step toward effective purification. The impurity profile largely depends on the synthetic route employed. However, common impurities often include:

  • Starting Materials: Unreacted starting materials such as methyl 3-aminothiophene-2-carboxylate or reagents from the formylation step.

  • Over-oxidation Products: If the formylation is not well-controlled, oxidation of the aldehyde to the corresponding carboxylic acid can occur.

  • Isomeric Byproducts: Depending on the synthetic strategy, formation of other positional isomers is possible, though often in minor quantities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up can be carried through.

  • Byproducts from Side Reactions: These are highly dependent on the specific reagents and conditions used. For instance, if using a Vilsmeier-Haack formylation, byproducts from the decomposition of the Vilsmeier reagent may be present.

Regularly monitoring your reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial for identifying the presence of these impurities.

Q2: My crude product is a dark oil, but the literature reports a solid. What should I do?

A2: This is a common issue and often indicates the presence of significant impurities that are inhibiting crystallization. Here’s a troubleshooting workflow:

dot graph TD { A[Crude Product is a Dark Oil] --> B{Initial Assessment}; B --> C[Dissolve a small sample in a suitable solvent]; C --> D[Run TLC against starting materials and a clean standard if available]; D --> E{Impurity Profile}; E -- High Polarity Impurities --> F[Liquid-Liquid Extraction]; F --> G[Wash with aq. NaHCO3 or NaHSO3]; G --> H[Dry and Concentrate]; E -- Multiple Spots/Streaking --> I[Column Chromatography]; I --> J[Select appropriate solvent system]; J --> K[Perform Chromatography]; K --> H; E -- Close-running Impurities --> L[Recrystallization Attempts]; L --> M[Screen various solvents]; M --> N[Attempt trituration if crystallization fails]; N --> H; H --> O{Assess Product}; O -- Still an Oil --> P[Consider Distillation if thermally stable]; O -- Solid Product --> Q[Characterize Purity]; }

caption: Troubleshooting workflow for oily crude product.

Here are the detailed steps:

  • Initial Wash: Begin by dissolving the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (to remove acidic impurities) and then with brine. This can often remove highly polar, colored impurities.

  • Trituration: If the product is known to be a solid, trituration can be effective. This involves stirring the crude oil with a solvent in which the desired product has low solubility, but the impurities are soluble (e.g., hexanes, diethyl ether, or a mixture). The goal is to induce the product to solidify while the impurities remain in the solvent.

  • Column Chromatography: If simpler methods fail, column chromatography is the most reliable method to separate the desired compound from various impurities.[1]

Q3: What are the recommended starting conditions for column chromatography of this compound?

A3: Silica gel column chromatography is a very effective technique for purifying this compound.[1] A good starting point for your solvent system (mobile phase) is a mixture of a non-polar and a moderately polar solvent.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (200-300 mesh)Standard choice for compounds of this polarity.
Mobile Phase Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate mixturesStart with a low polarity mixture (e.g., 9:1 Hexane:EtOAc) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by your product.
Monitoring TLC with UV visualization (254 nm)The thiophene ring is UV active, making it easy to track the separation.

Step-by-Step Protocol for Column Chromatography:

  • Prepare the Column: Dry pack the column with silica gel or prepare a slurry in your starting mobile phase.

  • Load the Sample: Dissolve your crude product in a minimal amount of dichloromethane or your mobile phase and adsorb it onto a small amount of silica gel. Dry this silica plug and carefully add it to the top of your column.

  • Elution: Begin eluting with your starting solvent system (e.g., 95:5 Hexane:EtOAc).

  • Gradient Elution (Optional but Recommended): Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 Hexane:EtOAc). This will help to elute your product more efficiently after lower polarity impurities have been washed off.

  • Collect Fractions: Collect fractions and monitor them by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: I'm seeing a persistent impurity with a very similar Rf value to my product on TLC. How can I improve the separation?

A4: Co-eluting impurities are a common challenge. Here are several strategies to tackle this:

dot graph TD { A[Persistent Co-eluting Impurity] --> B{Modify Chromatography Conditions}; B --> C[Change Solvent System]; C --> D[Try different solvent combinations e.g., Dichloromethane/Methanol]; D --> E[Fine-tune solvent ratios]; B --> F[Use a different Stationary Phase]; F --> G[Consider Alumina or Reverse-Phase Silica]; A --> H{Attempt Recrystallization}; H --> I[Screen a variety of solvents]; I --> J[Try single solvents and binary solvent systems]; J --> K[Slow cooling is key]; A --> L{Consider Chemical Treatment}; L --> M[If impurity is an aldehyde, consider a bisulfite wash]; }

caption: Strategies for separating co-eluting impurities.

  • Optimize the Mobile Phase:

    • Change Solvent Ratios: Make small, incremental changes to the ratio of your solvents.

    • Switch Solvents: Try a completely different solvent system. For example, if you are using Hexane/Ethyl Acetate, consider trying Dichloromethane/Methanol[1] or Toluene/Acetone. Different solvents interact with the stationary phase and your compounds in unique ways, which can alter the separation.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for removing small amounts of impurities.

    • Solvent Screening: The key is to find a solvent or solvent system where your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.

    • Procedure: Dissolve the impure solid in a minimal amount of hot solvent. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. The impurities will hopefully remain in the mother liquor. Collect the crystals by filtration.

Q5: How should I properly store the purified this compound?

A5: Proper storage is crucial to maintain the purity of your compound. Aldehydes, in general, can be susceptible to oxidation.

Storage Condition Recommendation
Temperature Refrigerator (approx. 4°C)
Atmosphere Under an inert atmosphere (e.g., Argon or Nitrogen) is ideal for long-term storage.
Container Tightly sealed container to prevent moisture and air exposure.

While the compound is generally stable under normal temperatures and pressures, taking these precautions will minimize the risk of degradation over time.[2]

References

  • The Royal Society of Chemistry. Supporting Information. Available at: [Link]

Sources

Technical Support Center: Formylation of Methyl Thiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the formylation of methyl thiophene-3-carboxylate. Here, we move beyond simple protocols to dissect the common side reactions, troubleshoot suboptimal results, and provide the mechanistic insights necessary to gain control over your reaction.

Section 1: General Considerations & Mechanistic Overview

The formylation of methyl thiophene-3-carboxylate is a nuanced electrophilic aromatic substitution. The thiophene ring is electron-rich, but the C3-methoxycarbonyl group is a meta-directing deactivator. This electronic push-pull dictates the reactivity and regioselectivity of the reaction, making it prone to specific side reactions that are less common with simpler thiophenes. Understanding the balance between the activating sulfur heteroatom and the deactivating ester is paramount.

The Vilsmeier-Haack reaction is the most common method for this transformation, utilizing a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) as the electrophile.[1][2][3] The reaction proceeds via the formation of a cationic intermediate (a sigma complex or Wheland intermediate). The stability of this intermediate determines the position of formylation.

sub Methyl Thiophene-3-carboxylate (Substrate) sigma Sigma Complex (Intermediate) sub->sigma Electrophilic Attack vr Vilsmeier Reagent (Electrophile) vr->sigma h_loss Deprotonation sigma->h_loss iminium Iminium Salt h_loss->iminium hydrolysis Aqueous Workup iminium->hydrolysis side_reactions Side Reactions (e.g., Hydrolysis, Di-formylation) iminium->side_reactions Excess Reagent product Formylated Product hydrolysis->product hydrolysis->side_reactions Incorrect Conditions

Caption: General workflow for the Vilsmeier-Haack formylation and points where side reactions can occur.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the formylation of methyl thiophene-3-carboxylate in a practical Q&A format.

Q1: I'm getting a mixture of 2-formyl and 5-formyl isomers. How can I control the regioselectivity?

Answer: This is the most prevalent challenge. The C3-ester group deactivates the ring, but the sulfur atom strongly activates the adjacent C2 and C5 positions for electrophilic attack. The C4 position is sterically hindered and electronically deactivated. Therefore, formylation almost exclusively occurs at the C2 or C5 position.

The ratio of these isomers is highly dependent on the steric bulk of the formylating agent.[4]

  • For Preferential C2-Formylation: The C2 position is electronically favored but more sterically hindered than C5. To favor attack at this position, use smaller Vilsmeier reagents. The standard POCl₃/DMF system often gives mixtures. Using N-formylpyrrolidine can provide better selectivity for the 2-isomer.[4][5]

  • For Preferential C5-Formylation: The C5 position is less sterically hindered. To exploit this, a bulkier Vilsmeier reagent is required. Using larger, planar aromatic formamides like N-formylindoline in place of DMF can significantly increase the proportion of the 5-formyl isomer.[4][5]

Table 1: Effect of Vilsmeier Reagent on Regioselectivity of 3-Substituted Thiophenes

Formylating Agent (Amide + Activator)Typical Isomer Ratio (2-formyl : 5-formyl)Reference
N,N-Dimethylformamide (DMF) : POCl₃Mixture, often favoring 2-isomer but variable[6]
N-Formylpyrrolidine : (COCl)₂11 : 1[4][5]
Dichloromethyl methyl ether : TiCl₄ (Rieche)46 : 1 (lower yield)[4][5]
N-Formylindoline : (COCl)₂1 : 1.5[4][5]

Expert Tip: To maximize selectivity, ensure your reaction is run at a low temperature (0 °C to start) to allow the kinetic differences between the two sites to have the maximum effect.

Q2: My reaction is producing a significant amount of a di-formylated product. How can I prevent this?

Answer: Di-formylation occurs when the mono-formylated product, which is still an activated aromatic ring, undergoes a second formylation. While the aldehyde group is deactivating, the thiophene ring can still be reactive enough under harsh conditions or with excess reagent.

Causality and Prevention:

  • Stoichiometry: The most common cause is an excess of the Vilsmeier reagent. Use a controlled amount of the formylating agent, typically 1.0 to 1.2 equivalents relative to your substrate.

  • Reaction Time & Temperature: Prolonged reaction times or elevated temperatures increase the likelihood of a second, slower formylation event. Monitor the reaction closely by TLC. Once the starting material is consumed, quench the reaction promptly.

  • Mode of Addition: Add the substrate slowly to the pre-formed Vilsmeier reagent at low temperature. This maintains a low concentration of the substrate relative to the reagent, discouraging over-reaction of the product.

sub Substrate mono Mono-formylated Product sub->mono 1.0-1.2 eq. vr Vilsmeier Reagent vr->mono di Di-formylated Side Product vr->di mono->di >1.2 eq. or long time/high temp

Caption: Stoichiometric control is key to preventing di-formylation.

Q3: I'm losing my methyl ester group during the reaction or workup. What conditions cause this and how can I avoid it?

Answer: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions, which are often employed during the workup of Vilsmeier-Haack reactions.[1] The standard procedure involves quenching the reaction with ice and then basifying with NaOH or Na₂CO₃ to hydrolyze the intermediate iminium salt and neutralize the acidic reagents. This basic aqueous environment, especially if heated, can readily saponify your ester.

Troubleshooting Protocol: Ester-Sparing Workup

  • Quench: After the reaction is complete (monitored by TLC), pour the reaction mixture slowly onto a vigorously stirred mixture of crushed ice and a saturated solution of sodium acetate. Sodium acetate is a weaker base than NaOH or Na₂CO₃ and will buffer the solution, hydrolyzing the iminium salt without creating a strongly basic environment.

  • Extraction: Extract the product immediately with a suitable organic solvent like ethyl acetate or dichloromethane.

  • Wash: Wash the combined organic layers with cold, dilute NaHCO₃ solution, followed by brine. Avoid using strong bases.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (<40 °C).

Q4: My reaction yield is very low or the reaction isn't starting. What are the common points of failure?

Answer: Low or no conversion can be traced to several critical parameters. The Vilsmeier reagent is moisture-sensitive, and the thiophene substrate is moderately deactivated. Follow this troubleshooting workflow to diagnose the issue.

G start Low / No Conversion reagents 1. Check Reagents start->reagents reagents_q1 Is POCl₃ fresh? (clear, colorless) reagents->reagents_q1 conditions 2. Check Conditions conditions_q1 Was Vilsmeier Reagent pre-formed correctly? conditions->conditions_q1 workup 3. Check Workup workup_q1 Was hydrolysis of iminium salt complete? workup->workup_q1 reagents_q2 Is DMF anhydrous? reagents_q1->reagents_q2 Yes sol_reagents1 Use freshly distilled POCl₃. reagents_q1->sol_reagents1 No reagents_q2->conditions Yes sol_reagents2 Use anhydrous DMF (<50 ppm H₂O). reagents_q2->sol_reagents2 No conditions_q2 Is temperature too low? conditions_q1->conditions_q2 Yes sol_conditions1 Stir POCl₃/DMF at 0 °C for 30-60 min before adding substrate. conditions_q1->sol_conditions1 No conditions_q2->workup No sol_conditions2 Slowly warm reaction to RT or gently heat (e.g., 40-50 °C). conditions_q2->sol_conditions2 Yes sol_workup1 Stir vigorously during quench; allow sufficient time for hydrolysis. workup_q1->sol_workup1 No

Caption: Troubleshooting workflow for low-conversion formylation reactions.

Section 3: Recommended Experimental Protocol

This protocol is optimized for the selective C5-formylation of methyl thiophene-3-carboxylate, a common synthetic target.

Protocol: Selective Synthesis of Methyl 5-formylthiophene-3-carboxylate

Materials:

  • Methyl thiophene-3-carboxylate

  • N-formylindoline

  • Oxalyl chloride

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, dissolve N-formylindoline (1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.

  • Add oxalyl chloride (1.2 eq.) dropwise to the stirred solution over 15 minutes. A precipitate may form.

  • Stir the mixture at 0 °C for an additional 45 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve methyl thiophene-3-carboxylate (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cold Vilsmeier reagent suspension over 20 minutes.

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice and saturated NaHCO₃ solution.

  • Stir for 30 minutes until the hydrolysis is complete and gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to separate the desired 5-formyl isomer from any minor 2-formyl isomer and other impurities.

References

  • Meth-Cohn, O., & Ashton, M. (2000). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]

  • Meth-Cohn, O., & Ashton, M. (2000). ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. ResearchGate. [Link]

  • Duff, J. C. (n.d.). Duff Reaction. Wikipedia. [Link]

  • Rieche, A. (n.d.). Rieche Formylation. SynArchive. [Link]

  • Rieche, A. (n.d.). Rieche formylation. Wikipedia. [Link]

  • Campaigne, E., & Archer, W. L. (1953). Formylation of 3-Methylthiophene. Journal of the American Chemical Society, 75(4), 989-991. [Link]

  • Common Organic Chemistry. (n.d.). Rieche Formylation. commonorganicchemistry.com. [Link]

  • Vilsmeier, A., & Haack, A. (n.d.). Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Various Authors. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. chemistrysteps.com. [Link]

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Technical Support Center: Improving Regioselectivity in Substituted Thiophene Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity during the synthesis of substituted thiophenes. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you in your experimental design and execution.

I. Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in thiophene synthesis often challenging?

A1: The challenge arises from the electronic nature of the thiophene ring. Thiophene is an electron-rich aromatic heterocycle, making it susceptible to electrophilic substitution.[1] The C2 and C5 positions (α-positions) are generally more reactive than the C3 and C4 positions (β-positions) due to the greater stabilization of the cationic intermediate (σ-complex) formed during electrophilic attack at the α-position.[1][2][3] This inherent reactivity preference can lead to mixtures of regioisomers, especially when multiple reactive sites are available on a substituted thiophene precursor.

Q2: I'm getting a mixture of 2- and 5-substituted products in my electrophilic substitution reaction on a 3-substituted thiophene. How can I favor one over the other?

A2: This is a classic regioselectivity problem. The electronic nature of your substituent at the 3-position plays a crucial role.

  • Electron-donating groups (EDGs) at the 3-position will activate the C2 and C5 positions for electrophilic attack, often leading to a mixture. To favor C5 substitution, you might consider using sterically bulky reagents that will preferentially attack the less hindered C5 position.[4]

  • Electron-withdrawing groups (EWGs) at the 3-position will deactivate the ring, but the C5 position is generally favored for substitution.

For challenging cases, catalyst control can be a powerful tool. For instance, in palladium-catalyzed C-H arylation, the choice of ligand can direct the reaction to either the C2 or C5 position.[5]

Q3: My Gewald aminothiophene synthesis with an unsymmetrical ketone is giving me a mixture of isomers. What can I do?

A3: The regioselectivity of the Gewald reaction is highly dependent on the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[6] With an unsymmetrical ketone, condensation can occur on either α-carbon, leading to regioisomeric products.

  • Steric hindrance: If one α-position is significantly more sterically hindered than the other, the reaction will likely favor the less hindered side.

  • Pre-forming the enolate: To enforce regioselectivity, you can pre-form the desired enolate of the unsymmetrical ketone using a specific base and then react it with the sulfur and the active methylene nitrile.

  • Alternative starting materials: Historically, to circumvent this issue, α-mercaptoketones were used as starting materials, though they can be unstable and difficult to prepare.[6]

Q4: How can I purify a mixture of thiophene regioisomers that are difficult to separate by column chromatography?

A4: Separating regioisomers can be a significant purification challenge.

  • Crystallization: If one of the isomers is a crystalline solid, careful crystallization from a suitable solvent system can be an effective method for separation.[7]

  • Preparative TLC or HPLC: For small-scale separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide good separation.

  • Derivative Formation: In some cases, you can selectively react one isomer to form a derivative that has significantly different physical properties (e.g., solubility, polarity), making separation easier. The derivative can then be converted back to the desired thiophene.

  • Alternative Chromatography: Consider using different stationary phases (e.g., alumina, reverse-phase silica) or solvent systems for column chromatography.[8]

II. Troubleshooting Guides

Problem 1: Poor Regioselectivity in Fiesselmann Thiophene Synthesis

Symptoms:

  • Formation of multiple thiophene products with different substitution patterns.

  • Complex NMR spectra indicating a mixture of isomers.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Ambiguous Michael Addition The initial base-catalyzed 1,4-conjugate addition of the thioglycolic acid derivative to the α,β-acetylenic ester can be non-regioselective, especially with certain substitution patterns on the alkyne.[9][10]Modify the Substrate: Introduce a bulky group on the alkyne to sterically direct the initial nucleophilic attack. Optimize Reaction Conditions: Vary the base (e.g., sodium ethoxide, potassium carbonate) and solvent to influence the transition state of the Michael addition.[11]
Side Reactions Stronger bases can sometimes lead to side reactions like the Dieckmann condensation, resulting in undesired ketone byproducts.[6]Use a Milder Base: Employ a weaker base like triethylamine or DBU to minimize side reactions. Control Temperature: Run the reaction at a lower temperature to increase selectivity.
Tautomerization Issues Incomplete tautomerization of the final intermediate to the aromatic thiophene can lead to impurities.Acidic Workup: A mild acidic workup can help drive the final tautomerization to the desired 3-hydroxythiophene product.
Problem 2: Lack of Regiocontrol in Paal-Knorr Thiophene Synthesis with Unsymmetrical 1,4-Diketones

Symptoms:

  • Formation of two possible regioisomeric thiophenes.

  • Difficulty in isolating the desired isomer.

Possible Causes & Solutions:

CauseExplanationRecommended Solution
Similar Carbonyl Reactivity If the two carbonyl groups in the 1,4-diketone have similar electronic and steric environments, the initial reaction with the sulfurizing agent (e.g., Lawesson's reagent, P₄S₁₀) can occur at either carbonyl, leading to a mixture of products.[12][13]Introduce Differentiating Substituents: Design the 1,4-diketone with substituents that create a significant electronic or steric difference between the two carbonyl groups. Microwave-Assisted Synthesis: Microwave irradiation can sometimes improve yields and selectivity in Paal-Knorr reactions by providing rapid and uniform heating.[14]
Harsh Reaction Conditions High temperatures and strong sulfurizing agents can sometimes lead to decomposition or side reactions, lowering the overall yield and selectivity.Use Milder Reagents: Consider using milder sulfurizing agents like hydrogen sulfide in the presence of an acid catalyst.[3][13] Optimize Temperature: Carefully control the reaction temperature to find the optimal balance between reaction rate and selectivity.
Experimental Protocol: Catalyst-Controlled Regiodivergent C-H Alkynylation of 3-Substituted Thiophenes

This protocol provides a general framework for achieving regioselective C-H alkynylation at either the C2 or C5 position of a 3-substituted thiophene by selecting the appropriate palladium catalyst and reaction conditions, as demonstrated in the work by Mondal and van Gemmeren (2021).[15]

Materials:

  • 3-substituted thiophene

  • Alkynylating agent (e.g., an ethynyl-substituted aromatic compound)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂)

  • Ligand (if required)

  • Base (e.g., Ag₂CO₃, K₂CO₃)

  • Solvent (e.g., 1,4-dioxane, toluene)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure for Selective C2-Alkynylation:

  • To an oven-dried reaction vessel, add the 3-substituted thiophene (1.0 equiv), the alkynylating agent (1.2 equiv), Pd(OAc)₂ (5 mol%), and Ag₂CO₃ (2.0 equiv).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at the optimized temperature (e.g., 100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Procedure for Selective C5-Alkynylation:

  • Follow the same setup procedure as for C2-alkynylation.

  • The specific catalyst system and conditions will vary. For example, a different palladium source, ligand, and base might be required to favor C5 functionalization. Refer to the primary literature for the specific conditions that promote C5 selectivity.[15]

Visualization of Regioselectivity Control
Electrophilic Substitution on Thiophene

The regioselectivity of electrophilic substitution is determined by the stability of the intermediate carbocation (σ-complex).

G cluster_0 Attack at C2 (α-position) cluster_1 Attack at C3 (β-position) Thiophene_C2 Thiophene Sigma_Complex_C2 σ-Complex (more stable, 3 resonance structures) Thiophene_C2->Sigma_Complex_C2 + E⁺ Product_C2 2-Substituted Thiophene (Major Product) Sigma_Complex_C2->Product_C2 - H⁺ Thiophene_C3 Thiophene Sigma_Complex_C3 σ-Complex (less stable, 2 resonance structures) Thiophene_C3->Sigma_Complex_C3 + E⁺ Product_C3 3-Substituted Thiophene (Minor Product) Sigma_Complex_C3->Product_C3 - H⁺

Caption: Stability of intermediates in electrophilic substitution.

Troubleshooting Logic for Poor Regioselectivity

A systematic approach to troubleshooting regioselectivity issues.

Caption: A decision tree for troubleshooting regioselectivity.

References

  • Mondal, A., & van Gemmeren, M. (2021). Catalyst-Controlled Regiodivergent C-H Alkynylation of Thiophenes. Angewandte Chemie International Edition, 60(2), 742-746. [Link]

  • Minetto, G., Raveglia, L. F., Sega, A., & Taddei, M. (2005). Microwave-Assisted Paal–Knorr Reaction – Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes. European Journal of Organic Chemistry, 2005(23), 5277-5288. [Link]

  • Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198-200. [Link]

  • Not Vaught, J. L., & Snieckus, V. (2016). Sequential Regioselective C–H Functionalization of Thiophenes. Organic Letters, 18(15), 3822-3825. [Link]

  • Wikipedia contributors. (2023). Fiesselmann thiophene synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Paal–Knorr synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Mishra, R., & Jha, K. K. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. [Link]

  • Doucet, H., & La-Venia, A. (2016). Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes. Beilstein Journal of Organic Chemistry, 12, 2656-2665. [Link]

  • Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]

  • Reddit. (2023). How to separate these regioisomers?. r/OrganicChemistry. [Link]

  • Itami, K., et al. (2014). Mechanistic Origin of Ligand-Controlled Regioselectivity in Pd-Catalyzed C H Activation/Arylation of Thiophenes. Journal of the American Chemical Society, 136(45), 15869-15872. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity in Friedel–Crafts acylation of thiophene. [Link]

  • Polymer-Supported Synthesis of Regioregular Head-to-Tail-Coupled Oligo(3-arylthiophene)s Utilizing a Traceless Silyl Linker. (2001). The Journal of Organic Chemistry, 66(21), 7067-7074. [Link]

Sources

Technical Support Center: Overcoming Low Yields in Thienopyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thienopyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in achieving optimal yields for this critical heterocyclic scaffold. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your synthetic routes effectively. Thienopyrimidines, as bioisosteres of purines, are a cornerstone in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutics.[1][2][3]

This guide is structured in a question-and-answer format to directly address the common hurdles faced in the laboratory. We will delve into the intricacies of the most prevalent synthetic strategies, offering field-proven insights to enhance your experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Part 1: The Workhorse of Thienopyrimidine Synthesis - The Gewald Reaction and Subsequent Cyclization

The construction of the thienopyrimidine skeleton often commences with the formation of a 2-aminothiophene precursor, frequently achieved through the versatile Gewald reaction.[1][4] This multicomponent reaction efficiently assembles the thiophene ring, which is then followed by annulation of the pyrimidine ring.

Question 1: I am experiencing consistently low yields in my Gewald reaction for the synthesis of the 2-aminothiophene precursor. What are the likely causes and how can I improve the outcome?

Answer:

Low yields in the Gewald reaction are a common frustration. The primary culprits often lie in suboptimal reaction conditions, reagent quality, or the nature of your starting materials. Let's break down the troubleshooting process.

Causality Behind Low Yields:

  • Base Selection and Concentration: The choice and amount of the basic catalyst are critical. While morpholine or triethylamine are commonly used, their effectiveness can be substrate-dependent. An inappropriate base can lead to unwanted side reactions, such as the self-condensation of the ketone or aldehyde.

  • Reaction Temperature: The Gewald reaction is typically exothermic. Poor temperature control can lead to the formation of tars and other byproducts. Conversely, a temperature that is too low will result in an incomplete reaction.

  • Sulfur Quality and Solubility: Elemental sulfur needs to be finely powdered and of high purity. Poor solubility of sulfur in the reaction medium can be a rate-limiting factor.

  • Solvent Effects: The choice of solvent (commonly ethanol or DMF) influences the solubility of reactants and intermediates, thereby affecting the reaction rate and yield.[5]

Troubleshooting Protocol:

  • Re-evaluate Your Base:

    • If using a standard amine base, try varying its concentration. Start with a catalytic amount and incrementally increase it.

    • Consider alternative bases. For instance, piperidine has been shown to be effective.[1]

    • For greener approaches, water with triethylamine or even catalyst-free conditions under ultrasound activation have been reported to give good yields.[6]

  • Optimize Reaction Temperature:

    • Monitor the internal temperature of the reaction. If a significant exotherm is observed, consider slower addition of reagents or external cooling.

    • If the reaction is sluggish, a moderate increase in temperature (e.g., to 50-70°C) can be beneficial. Microwave irradiation is an excellent tool for precise and rapid heating, often leading to dramatically reduced reaction times and improved yields.[7]

  • Enhance Sulfur Reactivity:

    • Ensure your elemental sulfur is a fine, amorphous powder.

    • Consider using a phase-transfer catalyst to improve the solubility and reactivity of sulfur.

  • Solvent Screening:

    • If solubility is an issue, switch to a more polar solvent like DMF or explore green media such as deep eutectic solvents (DES).[7]

Gewald_Optimization Start Low Yield in Gewald Reaction Base Step 1: Re-evaluate Base - Vary concentration - Screen alternative bases (e.g., piperidine) - Consider green conditions (water/ultrasound) Start->Base Temp Step 2: Optimize Temperature - Monitor internal temperature - Moderate heating (50-70°C) - Employ microwave irradiation Base->Temp Sulfur Step 3: Enhance Sulfur Reactivity - Use finely powdered sulfur - Consider phase-transfer catalyst Temp->Sulfur Solvent Step 4: Solvent Screening - Switch to a more polar solvent (DMF) - Explore green media (DES) Sulfur->Solvent Analysis Analyze Yield and Purity (TLC, LC-MS, NMR) Solvent->Analysis Analysis->Base Unsuccessful End Optimized High-Yield Protocol Analysis->End Successful

Caption: Workflow for troubleshooting low yields in the Gewald reaction.

Question 2: My 2-aminothiophene precursor is successfully synthesized, but the subsequent cyclization to the thienopyrimidin-4(3H)-one using formamide is giving a low yield. What are the common pitfalls?

Answer:

The cyclization of 2-aminothiophenes with one-carbon synthons like formamide is a crucial step that can be prone to low yields if not properly controlled.

Causality Behind Low Yields:

  • Incomplete Reaction: The cyclization often requires high temperatures (refluxing formamide), and insufficient reaction time can lead to a significant amount of unreacted starting material.

  • Thermal Decomposition: Prolonged exposure to high temperatures can cause decomposition of both the starting material and the product, leading to tar formation.

  • Hydrolysis of Ester/Nitrile Group: If your 2-aminothiophene has an ester or nitrile group at the 3-position, it can be susceptible to hydrolysis under the reaction conditions, especially if trace amounts of water are present. This can lead to the formation of the corresponding carboxylic acid or amide, which may not cyclize as efficiently.

  • Side Reactions: In some cases, side reactions such as the formation of N,N'-disubstituted formamidines can occur, consuming the starting material.

Troubleshooting Protocol:

  • Reaction Time and Temperature Optimization:

    • Carefully monitor the reaction progress using TLC.

    • If the reaction is slow, consider a modest increase in temperature or a longer reaction time.

    • Microwave-assisted synthesis can be highly effective here, allowing for rapid heating to the target temperature and significantly reducing the overall reaction time, which can minimize thermal degradation.[7]

  • Alternative Cyclization Reagents:

    • If formamide is problematic, consider other one-carbon sources. Triethyl orthoformate followed by reaction with an amine is a common alternative for synthesizing 3-substituted thienopyrimidines.[1]

    • For the synthesis of 2,3-unsubstituted thieno[2,3-d]pyrimidin-4-ones, reacting the corresponding 2-amino-3-cyanothiophene with formic acid can be a viable route, proceeding through the primary amide intermediate.[1]

  • Anhydrous Conditions:

    • Ensure all reagents and solvents are dry to minimize hydrolysis of sensitive functional groups.

ReagentTemperature (°C)Typical Reaction TimeReported Yield Range (%)Notes
Formamide150-1904-18 h40-80High temperatures can lead to degradation.[8]
Formic AcidReflux2-6 h60-90Often used with 2-amino-3-cyanothiophenes.[1]
Triethyl OrthoformateReflux1-4 h70-95Used to form an intermediate, followed by amine addition.[1]
Microwave (Formamide)180-20010-30 min75-95Reduced reaction time minimizes side products.[7]
Part 2: Alternative Synthetic Routes and Common Issues

While the Gewald-then-cyclization approach is common, other strategies exist, each with its own set of challenges.

Question 3: I am attempting to synthesize a thieno[3,2-d]pyrimidine via a Friedländer-type annulation and the yield is poor. What factors should I investigate?

Answer:

The Friedländer annulation, which in this context involves the condensation of a 2-amino-3-formylthiophene with a compound containing an active methylene group, can be a powerful tool. However, its success is highly dependent on the reactivity of the substrates and the reaction conditions.

Causality Behind Low Yields:

  • Self-Condensation: The active methylene compound can undergo self-condensation (e.g., aldol condensation), especially under strong basic or acidic conditions, which competes with the desired reaction.

  • Deactivation of Starting Materials: Electron-withdrawing groups on either the aminothiophene or the active methylene compound can decrease their nucleophilicity or electrophilicity, respectively, slowing down the reaction.

  • Catalyst Inefficiency: The choice of catalyst is crucial. Traditional acid or base catalysts can sometimes promote side reactions.

Troubleshooting Protocol:

  • Catalyst Selection:

    • Explore milder catalytic systems. Lewis acids such as ZnCl₂ or InCl₃ can be effective.

    • For greener approaches, consider using ionic liquids or solid-supported catalysts.

    • In some cases, a catalyst-free reaction at elevated temperatures might provide a cleaner product profile, albeit with longer reaction times.

  • Temperature and Solvent Optimization:

    • Similar to other condensations, a systematic optimization of temperature is recommended. Start at a moderate temperature and gradually increase it while monitoring for product formation and byproduct accumulation.

    • The solvent can have a significant impact. Aprotic polar solvents like DMSO or DMF can be beneficial.

  • Microwave-Assisted Synthesis:

    • Microwave irradiation can be particularly advantageous for the Friedländer reaction, as it can accelerate the reaction rate and often leads to higher yields and cleaner product profiles by minimizing the time at high temperatures.

Friedlander_Factors Yield Thienopyrimidine Yield Catalyst Catalyst Choice (Acid, Base, Lewis Acid) Catalyst->Yield SideReactions Side Reactions (e.g., Self-Condensation) Catalyst->SideReactions Temperature Reaction Temperature Temperature->Yield Temperature->SideReactions Substrates Substrate Reactivity (Electronic Effects) Substrates->Yield SideReactions->Yield

Caption: Interplay of factors affecting the yield of Friedländer annulation.

Question 4: I am working with palladium-catalyzed cross-coupling reactions to functionalize a pre-formed chlorothienopyrimidine core and am struggling with low yields and side products. What should I look out for?

Answer:

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) are indispensable for introducing diversity to the thienopyrimidine scaffold. However, they are not without their challenges.

Causality Behind Low Yields and Side Products:

  • Catalyst Deactivation: The palladium catalyst can be deactivated by impurities in the starting materials or solvents, or by thermal degradation.

  • Ligand Choice: The choice of phosphine ligand is critical and highly dependent on the specific coupling reaction and substrates. An inappropriate ligand can lead to slow reaction rates or catalyst deactivation.

  • Base Sensitivity: The base used in the reaction can affect both the catalyst activity and the stability of the starting materials and products. Some thienopyrimidine derivatives can be sensitive to strong bases.

  • Competitive Reactions: In di- or tri-chlorinated thienopyrimidines, achieving regioselectivity can be a major challenge, leading to mixtures of products.

  • Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the amine (in Buchwald-Hartwig reactions) can be a significant side reaction.

Troubleshooting Protocol:

  • Catalyst and Ligand Screening:

    • Screen a panel of palladium catalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligands (e.g., XPhos, SPhos, dppf).

    • Ensure the catalyst is fresh and handled under an inert atmosphere.

  • Base and Solvent Optimization:

    • Test a range of bases, from inorganic bases like K₂CO₃ or Cs₂CO₃ to organic bases like DBU.

    • The choice of solvent (e.g., dioxane, toluene, DMF) can significantly impact the reaction outcome.

  • Control of Reaction Parameters:

    • Maintain a strict inert atmosphere (argon or nitrogen) to prevent catalyst oxidation.

    • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.

IssuePotential Cause(s)Suggested Solution(s)
No or Low ConversionInactive catalyst; Inappropriate ligand/base/solvent; Low temperatureScreen different catalyst/ligand combinations; Optimize base and solvent; Increase temperature incrementally.
Catalyst Decomposition (black precipitate)Reaction temperature too high; Oxygen contaminationLower the reaction temperature; Ensure rigorous inert atmosphere.
Homocoupling of Boronic Acid (Suzuki)Oxygen contamination; Non-optimal catalyst/ligandDegas the solvent thoroughly; Screen different ligands.
Poor Regioselectivity (on di/trichloro-substrates)Steric and electronic effects are not sufficiently differentiatedModify the catalyst and ligand to exploit subtle differences in reactivity between the chloro-positions.
Part 3: Purification Challenges

Question 5: My thienopyrimidine derivatives are proving difficult to purify. They either streak on silica gel or are too soluble in common crystallization solvents. What are some effective purification strategies?

Answer:

The purification of thienopyrimidine derivatives can indeed be challenging due to their often polar nature and tendency to chelate with silica gel.

Causality Behind Purification Difficulties:

  • High Polarity: The presence of multiple nitrogen atoms and potentially other heteroatoms makes many thienopyrimidine derivatives highly polar, leading to strong interactions with silica gel and poor chromatographic resolution.

  • Poor Crystallinity: Some derivatives may exist as oils or amorphous solids, making crystallization difficult.

  • Solubility Profile: High solubility in polar solvents can make precipitation or crystallization challenging, leading to low recovery.

Purification Strategies:

  • Chromatography Modifications:

    • Deactivate Silica Gel: Pre-treat the silica gel with a small amount of triethylamine or ammonia in the eluent to block the acidic silanol groups and reduce streaking of basic compounds.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or reverse-phase chromatography (C18) for highly polar compounds.

    • Gradient Elution: Employ a shallow gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate).

  • Crystallization Techniques:

    • Solvent/Anti-Solvent Method: Dissolve your compound in a good solvent (e.g., DMF, DMSO, or hot ethanol) and then slowly add an anti-solvent (a solvent in which your compound is insoluble, e.g., water, hexane, or diethyl ether) until turbidity is observed. Allow the solution to stand to promote crystal growth.

    • Vapor Diffusion: Place a solution of your compound in a small vial inside a larger sealed container with an anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

  • Alternative Purification Methods:

    • Preparative HPLC: For high-purity samples, preparative reverse-phase HPLC can be very effective, although it is a more resource-intensive technique.

    • Trituration: If the impurities are significantly more soluble than your product, suspending the crude material in a suitable solvent, stirring, and then filtering can be a simple and effective purification method.

By systematically addressing these common issues with a clear understanding of the underlying chemical principles, you can significantly improve the yields and purity of your thienopyrimidine synthesis.

References

  • Masurier, N., & Degardin, M. (2022). Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. Pharmaceuticals, 15(1), 35. [Link]

  • El-Sayed, W. A., Al-Sanea, M. M., & Eissa, I. H. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications, 10(4), 1185-1190. [Link]

  • Abdel-Raheem, S. A. A. (2025). synthesis of thienopyrimidine derivatives starting from thiophene and pyrimidine rings. Assiut University Bulletin for Environmental Researches, 28(1). [Link]

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). World Journal of Pharmaceutical Research, 14(15), 565-586. [Link]

  • El-Baih, F. E., Al-Blowy, H. A., & Al-Hazimi, H. M. (2006). Synthesis of Some Thienopyrimidine Derivatives. Molecules, 11(8), 498–513. [Link]

  • Abdel-Aziz, M., et al. (2021). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 26(24), 7576. [Link]

  • Rudolph, J., et al. (2022). GREEN SYNTHESIS OF NOVEL THIENOPYRIMIDINE DERIVATIVES. CyberLeninka. [Link]

  • Abdel-rahman, H. M., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 746–761. [Link]

  • Farag, A. A., et al. (2022). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori that act through Inhibition of the Respiratory Complex I. bioRxiv. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6245. [Link]

  • Farag, A. A. (2022). The Discovery and Development of Thienopyrimidines as Inhibitors of Helicobacter pylori. UTHSC Digital Commons. [Link]

  • Masurier, N., & Degardin, M. (2022). Thienopyrimidine. Encyclopedia MDPI. [Link]

  • Ali, I., et al. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(10), 1933-1951. [Link]

  • Puterová, Z., et al. (2010). Some of substituted 2-aminothiophenes 7 prepared via the Version 2 of the Gewald reaction. ResearchGate. [Link]

  • Dagoneau, F., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Environmental Chemistry Letters, 20(5), 3125–3142. [Link]

  • Al-Omran, F., et al. (2002). A Simple Synthesis of Some New Thienopyridine and Thieno-pyrimidine Derivatives. Molecules, 7(1), 53–62. [Link]

  • Priya, A., et al. (2025). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • Rashad, A. E., et al. (2010). Synthesis of substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues as potential antiviral and antibacterial agents. European Journal of Medicinal Chemistry, 45(10), 4843-4848. [Link]

  • Al-Suwaidan, I. A., et al. (2022). Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. Molecules, 27(19), 6245. [Link]

  • Phoujdar, M. S., et al. (2023). Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

  • Sharma, P., et al. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]

  • Maikhuri, V. K., et al. (2024). Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives. Topics in Current Chemistry, 382(1). [Link]

  • El-Sayed, W. A., Al-Sanea, M. M., & Eissa, I. H. (2025). Green and Sustainable Synthesis of Thienopyrimidine Derivatives: A Review of Methods and Medicinal Applications. International Journal of Pharmaceutical Research and Applications, 10(4), 1185-1190. [Link]

  • El-Faham, A., et al. (2022). Novel and efficient palladium-catalyzed synthesis of a wide range of... ResearchGate. [Link]

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Troubleshooting guide for Gewald reaction with thiophene aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gewald synthesis of substituted 2-aminothiophenes. This guide is specifically tailored for researchers, scientists, and drug development professionals utilizing thiophene aldehydes as substrates. Here, we address common challenges and provide practical, field-proven solutions in a direct question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Gewald reaction with thiophene-2-aldehyde has a very low yield. What are the most common causes and how can I improve it?

A1: Low yield is a frequent issue in the Gewald reaction. The root cause often lies in one of three areas: the initial condensation step, the sulfur addition/cyclization, or reagent quality.

  • Suboptimal Knoevenagel Condensation: The reaction begins with a Knoevenagel condensation between the thiophene aldehyde and the active methylene nitrile (e.g., ethyl cyanoacetate or malononitrile).[1][2][3] This step is base-catalyzed. If the base is too weak or used in insufficient quantity, this initial step will be slow and inefficient.

    • Solution: Switch to a more effective base. While triethylamine is common, secondary amines like morpholine or piperidine are often more effective catalysts for this condensation.[4][5] Ensure the base is used in catalytic (10-20 mol%) to stoichiometric amounts, depending on the specific protocol.[6]

  • Inefficient Sulfur Reaction: The subsequent addition of sulfur and cyclization can be sluggish. Elemental sulfur (S₈) needs to be activated to participate in the reaction, which is influenced by temperature and solvent.

    • Solution: Gently heating the reaction mixture to 40-60 °C or reflux can significantly improve the reactivity of sulfur.[6][7] Polar solvents like ethanol, methanol, or DMF are recommended as they enhance the solubility of intermediates and facilitate the cyclization process.[8][9]

  • Reagent Purity and Stoichiometry: Impurities in the thiophene aldehyde (e.g., from oxidation) or moisture in the reagents or solvent can inhibit the reaction. Incorrect stoichiometry is also a common pitfall.

    • Solution: Use freshly distilled or purified thiophene aldehyde. Ensure all reagents are dry and accurately measured. A slight excess of sulfur (e.g., 1.1-1.2 equivalents) is often beneficial.[6]

Q2: I'm isolating a significant amount of a byproduct that isn't my target 2-aminothiophene. TLC analysis suggests it's the Knoevenagel condensation intermediate. Why is this happening?

A2: The accumulation of the α,β-unsaturated nitrile (the Knoevenagel-Cope intermediate) indicates that the first step of the reaction is successful, but the subsequent sulfur addition and cyclization are rate-limiting.[6]

This is a common scenario, particularly with less reactive ketones, but can also occur with aldehydes if conditions are not optimized for the full sequence.[8] The cyclization is the thermodynamic driving force of the reaction, so its failure to proceed points to a kinetic barrier.[3]

Troubleshooting Strategies:

  • Increase Temperature: As mentioned in Q1, increasing the temperature after the initial condensation phase can provide the necessary activation energy for the sulfur addition and ring-closure.

  • Change the Base: The base plays a role not just in the initial condensation but throughout the reaction sequence. An amine like morpholine is often cited as giving high yields, suggesting it's effective for the entire one-pot process.[4]

  • Switch to a Two-Step Protocol: If one-pot optimization fails, a two-step procedure is a reliable alternative.[8]

    • Step 1: Isolate the α,β-unsaturated nitrile intermediate from the Knoevenagel condensation of your thiophene aldehyde and active methylene compound.

    • Step 2: Subject the purified intermediate to reaction with elemental sulfur and a base. This often leads to a cleaner reaction and higher overall yield.[8]

Q3: The purification of my crude product is very difficult, with multiple spots on TLC and a sticky, oily consistency. What are the best practices for purification?

A3: Purification challenges often stem from unreacted starting materials, the Knoevenagel intermediate, and various sulfur-containing byproducts.

  • Primary Purification Method - Recrystallization: For solid products, recrystallization is the most effective technique.[6]

    • Recommended Solvents: Ethanol and methanol are excellent first choices. Mixtures of ethyl acetate and hexanes can also be effective for inducing crystallization.[6]

  • Column Chromatography: If the product is an oil or if recrystallization fails to remove impurities, column chromatography is necessary. A silica gel column with a gradient elution system, typically starting with a non-polar solvent system (like hexanes/ethyl acetate) and gradually increasing polarity, is standard.

  • Possible Byproducts to Consider:

    • Unreacted Thiophene Aldehyde: Can often be removed with a non-polar wash.

    • Elemental Sulfur: Excess sulfur can sometimes contaminate the product. It can often be removed by washing the crude solid with a solvent in which sulfur is soluble but the product is not, or during chromatography.

    • Polymerization/Dimerization: Side reactions can lead to polymeric materials.[6] Adjusting reactant concentrations or the rate of addition can sometimes mitigate this.

Experimental Protocols & Data

General One-Pot Protocol for Gewald Reaction with Thiophene-2-aldehyde

This is a representative protocol that may require optimization for specific substrates and scales.

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiophene-2-aldehyde (1.12 g, 10 mmol), ethyl cyanoacetate (1.13 g, 10 mmol), and elemental sulfur (0.38 g, 12 mmol).

  • Add 25 mL of ethanol as the solvent.

  • Add morpholine (0.87 g, 10 mmol) as the base catalyst.

  • Stir the mixture and heat to reflux (approximately 78 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., with a 3:1 mixture of heptane:ethyl acetate as eluent).[7] The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce precipitation.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold ethanol to remove soluble impurities.

  • If no precipitate forms, concentrate the mixture under reduced pressure and purify the resulting residue by recrystallization (from ethanol) or column chromatography.[6]

Table 1: Influence of Reaction Parameters on Gewald Synthesis
ParameterVariationExpected Outcome on Yield/PurityRationale & References
Base Catalyst Triethylamine vs. MorpholineMorpholine often provides higher yields.Morpholine is a highly effective base for driving the reaction to completion, particularly in one-pot setups.[4]
Solvent Ethanol vs. TolueneEthanol generally gives higher yields.Polar solvents like ethanol are better at solvating the reaction intermediates and elemental sulfur, facilitating the cyclization step.[9]
Temperature Room Temp vs. 50 °C vs. RefluxIncreased temperature accelerates the reaction, especially the sulfur addition and cyclization steps.The reaction often has a significant activation energy barrier. Heating is required for efficient conversion in reasonable timeframes.[6][7]
Procedure One-Pot vs. Two-StepA two-step procedure can lead to higher purity and overall yield for challenging substrates.Isolating the Knoevenagel intermediate prevents its accumulation and allows for optimized conditions for the subsequent cyclization.[8]

Reaction Mechanism & Workflow Visualization

Gewald Reaction Mechanism

The diagram below outlines the generally accepted mechanism for the Gewald reaction.

Gewald_Mechanism ThAld Thiophene Aldehyde Knoevenagel Knoevenagel-Cope Condensation ThAld->Knoevenagel ACN Active Methylene Nitrile (R-CH2-CN) ACN->Knoevenagel Base Base (e.g., Morpholine) Base->Knoevenagel Catalyst SulfurAddition Sulfur Addition Base->SulfurAddition Intermediate α,β-Unsaturated Nitrile Intermediate Knoevenagel->Intermediate H2O Intermediate->SulfurAddition Sulfur Elemental Sulfur (S8) Sulfur->SulfurAddition Adduct Sulfur Adduct (Thiolate Intermediate) SulfurAddition->Adduct Cyclization Intramolecular Cyclization Adduct->Cyclization Cyclized Cyclized Intermediate Cyclization->Cyclized Taut Tautomerization (Aromatization) Cyclized->Taut Product 2-Aminothiophene Product Taut->Product

Caption: The Gewald reaction mechanism proceeds via condensation, sulfur addition, and cyclization.

Experimental Workflow

The following diagram illustrates a typical lab workflow for performing and purifying a Gewald reaction.

Gewald_Workflow start Start reagents 1. Combine Thiophene Aldehyde, Active Methylene Nitrile, Sulfur, Base, and Solvent start->reagents reaction 2. Heat Mixture (e.g., Reflux) reagents->reaction monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Cool & Induce Precipitation monitor->workup Complete filter 5. Filter & Wash Solid workup->filter Precipitate Forms concentrate Concentrate Filtrate workup->concentrate No Precipitate product Pure Product filter->product purify 6. Purify Residue concentrate->purify recrystallize Recrystallization purify->recrystallize chromatography Column Chromatography purify->chromatography recrystallize->product chromatography->product end End product->end

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

References

  • Wikipedia. Gewald reaction. [Link]

  • Proposed mechanism for the Gewald condensation reaction. ResearchGate. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Organic Chemistry Portal. Gewald Reaction. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]

  • Hassan, Z., et al. (2021). Design of a novel Thiophene Inhibitor of 15-Lipoxygenase-1 with both Anti-inflammatory and Neuroprotective Properties. PubMed Central. [Link]

  • Reaction optimization studies of the modified Gewald reaction. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ResearchGate. [Link]

  • McKibben, B. P., et al. (2010). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 15(8), 5247-5254. [Link]

  • A green chemistry approach to gewald reaction. Der Pharma Chemica. [Link]

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Eller, G. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(5), 371-376. [Link]

  • Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. ResearchGate. [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

Sources

Technical Support Center: Stability and Handling of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 2-formylthiophene-3-carboxylate. As a key intermediate in the synthesis of pharmaceuticals and complex organic molecules, its stability during chemical transformations is paramount. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with its reactivity and prevent unwanted decomposition. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established chemical principles to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction mixture involving this compound is turning dark brown, and TLC analysis shows multiple unidentified polar byproducts. What is the likely cause?

A1: This is a classic sign of decomposition, often stemming from multiple pathways. The primary culprits are typically oxidation and base-catalyzed side reactions. The aldehyde group is susceptible to oxidation, which can be initiated by atmospheric oxygen, especially at elevated temperatures or in the presence of certain metal catalysts. Additionally, the thiophene ring itself can be oxidized at the sulfur atom, leading to unstable S-oxides which can dimerize or polymerize, contributing to the dark coloration.[1][2][3] If your reaction is run under basic conditions, aldol-type condensation side reactions or Cannizzaro-type disproportionation (under strong base) can also occur, leading to a complex mixture of byproducts.

Q2: I am attempting a base-catalyzed reaction, but I'm consistently observing the formation of the corresponding carboxylic acid, indicating hydrolysis of the methyl ester. How can I prevent this?

A2: The methyl ester at the 3-position is susceptible to saponification (base-catalyzed hydrolysis).[4] This is a common issue when using strong bases like NaOH or KOH, or when running reactions for extended periods at high temperatures.

To mitigate this, consider the following strategies:

  • Choice of Base: Switch to a non-nucleophilic, sterically hindered base (e.g., DBU, DIPEA) or a weaker inorganic base (e.g., K₂CO₃, Cs₂CO₃) if the reaction chemistry allows. These are less likely to attack the ester carbonyl directly.

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Often, adding the base slowly at 0 °C or even -10 °C can significantly suppress hydrolysis.

  • Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. Unnecessarily long reaction times will favor the hydrolysis byproduct.

  • Solvent Choice: Use anhydrous aprotic solvents (e.g., THF, Dioxane, Toluene) to minimize the presence of water, which is required for hydrolysis.

Q3: My product yield is low even when starting a new reaction with a fresh bottle of this compound. Could the starting material itself be degrading? What are the correct storage and handling procedures?

A3: Absolutely. This compound is sensitive and requires proper storage to maintain its integrity. The aldehyde functionality is prone to slow oxidation over time when exposed to air.

Recommended Storage Protocol:

  • Inert Atmosphere: Store the compound under an inert atmosphere such as nitrogen or argon.[5][6] This displaces oxygen and prevents oxidation.

  • Temperature: Keep the container tightly sealed and refrigerated (2-8 °C).[5][6]

  • Light Protection: Store in an amber vial or in a dark location to prevent potential light-induced degradation.

  • Handling: When weighing or dispensing the reagent, do so quickly and efficiently to minimize exposure to air and moisture. If you need to use it frequently, consider aliquoting the material into smaller, single-use vials under an inert atmosphere.

Q4: I am running a reaction under acidic conditions and observing gas evolution along with the formation of a new, less polar byproduct on my TLC plate. What decomposition pathway should I suspect?

A4: The symptoms you describe strongly suggest a two-step decomposition process: acid-catalyzed hydrolysis of the methyl ester followed by decarboxylation.

  • Hydrolysis: The ester is first hydrolyzed to 2-formylthiophene-3-carboxylic acid.

  • Decarboxylation: Thiophene carboxylic acids can undergo decarboxylation (loss of CO₂) when heated, particularly under acidic conditions, to yield 2-formylthiophene.[7][8] This product would be significantly less polar than the starting material or the carboxylic acid intermediate. While thiophene-2-carboxylic acids can be somewhat resistant to decarboxylation, the conditions of your reaction may be sufficient to promote it.[9]

To avoid this, use the mildest acidic conditions possible and maintain low reaction temperatures. If Lewis acids are being used, ensure they are anhydrous and used in stoichiometric or catalytic amounts as required, avoiding large excesses.

Troubleshooting Guide: At-a-Glance

This table summarizes common issues and provides actionable solutions to prevent the decomposition of this compound.

Symptom Observed Potential Cause Recommended Solution(s)
Reaction mixture darkens significantly (brown/black).Oxidation / Polymerization: Air sensitivity of the aldehyde or thiophene sulfur.• Run the reaction under an inert atmosphere (N₂ or Ar). • Use freshly degassed solvents. • Avoid unnecessary heat.
A new, very polar spot appears on TLC (streaking).Ester Hydrolysis: Reaction with base or acid and trace water.• Use anhydrous solvents. • Employ non-nucleophilic bases (DBU, DIPEA) or weaker bases (K₂CO₃).[4] • Maintain low temperatures (0 °C or below).
A new, non-polar spot appears on TLC; possible gas bubbles.Decarboxylation: Loss of the carboxylate group after hydrolysis.• Avoid high temperatures in acidic or basic media. • Use mild acidic catalysts. • Neutralize the reaction mixture promptly upon completion.[7][10]
Low conversion; starting material appears impure.Improper Storage: Degradation of the reagent before use.• Store under an inert atmosphere, refrigerated, and protected from light.[5][6] • Aliquot into smaller, single-use containers.

Key Decomposition Pathways

The primary modes of degradation for this compound are oxidation and hydrolysis, which can be followed by decarboxylation. Understanding these pathways is crucial for designing robust reaction conditions.

DecompositionPathways Start This compound OxidizedAldehyde Methyl 2-carboxythiophene-3-carboxylate Start->OxidizedAldehyde O₂ / Oxidant OxidizedSulfur Thiophene-S-oxide / Sulfone Derivatives Start->OxidizedSulfur Harsh Oxidant Hydrolyzed 2-Formylthiophene-3-carboxylic Acid Start->Hydrolyzed H⁺/H₂O or OH⁻ Polymer Polymeric Byproducts OxidizedSulfur->Polymer Dimerization Decarboxylated 2-Formylthiophene Hydrolyzed->Decarboxylated Δ / H⁺

Caption: Major decomposition routes for this compound.

Experimental Protocol: Preventing Decomposition in a Knoevenagel Condensation

This section provides a detailed, step-by-step methodology for a common reaction type, emphasizing the critical points for maintaining stability.

Objective: Condense this compound with malononitrile using piperidine as a base catalyst while minimizing decomposition.

ExperimentalWorkflow Setup 1. Setup and Inerting - Assemble oven-dried glassware. - Purge with Nitrogen for 15 min. Reagents 2. Charge Reagents - Add starting material & malononitrile. - Dissolve in anhydrous ethanol. Setup->Reagents Cool 3. Temperature Control - Cool reaction mixture to 0 °C in an ice-water bath. Reagents->Cool Base 4. Catalyst Addition - Add piperidine dropwise over 5 min. - Maintain temperature at 0 °C. Cool->Base React 5. Reaction - Stir at 0 °C for 30 min. - Allow to warm to RT. - Monitor by TLC. Base->React Quench 6. Workup - Quench with cold, dilute HCl. - Extract with ethyl acetate. - Dry and concentrate. React->Quench

Caption: Workflow for a stable Knoevenagel condensation reaction.

Methodology:

  • Glassware and Atmosphere Preparation:

    • Assemble a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.

    • Maintain a positive pressure of nitrogen throughout the experiment.

  • Charging of Reagents:

    • To the flask, add this compound (1.0 eq) and malononitrile (1.1 eq).

    • Add anhydrous ethanol (previously degassed by bubbling N₂ through it for 20 minutes).

  • Temperature Control:

    • Place the flask in an ice-water bath and stir the mixture for 10-15 minutes until the internal temperature stabilizes at 0 °C.

  • Catalyst Addition:

    • Slowly add piperidine (0.1 eq) dropwise via syringe over 5 minutes. A slow, controlled addition is critical to dissipate any exotherm and prevent localized high concentrations of base, which could promote hydrolysis.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to slowly warm to room temperature.

    • Monitor the reaction's progress every 30 minutes using TLC. Look for the consumption of the starting aldehyde. Do not let the reaction run for an excessive amount of time after completion.

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture back to 0 °C and quench by adding cold 1M HCl until the pH is ~5-6. This neutralizes the basic catalyst and prevents further side reactions.

    • Proceed with standard aqueous workup and extraction.

By carefully controlling the temperature, atmosphere, and the rate of base addition, this protocol creates an environment where the desired condensation reaction is kinetically favored over the decomposition pathways of hydrolysis and oxidation.

References

  • Decarboxylation of a benzo[ b ] thiophene‐2‐carboxylic acid. Zendy.
  • SAFETY DATA SHEET - 2-Thiophenecarboxaldehyde. Fisher Scientific.
  • Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. NIH National Library of Medicine.
  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
  • Thiophene - Oxidation. Wikipedia. Available from: [Link]

  • Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). ACS Publications. Available from: [Link]

  • Thiophene Oxidation and Reduction Chemistry. ResearchGate. Available from: [Link]

  • Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
  • SAFETY DATA SHEET - Methyl 2-thiophenecarboxylate. Thermo Fisher Scientific.
  • Decarboxylation of five-membered Heterocycles: Complete mechanism and role of Resonance energy. YouTube. Available from: [Link]

  • Preparation method of 2-thiophenecarboxylic acid. Google Patents.
  • Hydrolysis of Methyl 2-Ureido-3-carboxylate Thiophenes. ResearchGate. Available from: [Link]

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Work-up procedure for reactions involving Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Methyl 2-formylthiophene-3-carboxylate

A Guide to Effective Reaction Work-up and Troubleshooting

Welcome to the technical support guide for this compound. As a Senior Application Scientist, I've designed this resource to move beyond simple procedural lists. This guide provides in-depth, field-proven insights into the causality behind experimental choices, helping you navigate the complexities of working with this versatile heterocyclic building block. Our focus is on ensuring the integrity of your product through robust, self-validating work-up and purification protocols.

Part 1: Foundational Principles for Work-up

This section addresses the fundamental 'why' behind standard work-up procedures, focusing on the specific chemical vulnerabilities of this compound.

Q1: Why is the choice of quenching and washing reagents so critical for this specific molecule?

The structure of this compound contains three key functional groups, each with its own reactivity profile that dictates the work-up strategy:

  • The Thiophene Ring: While aromatic, the thiophene nucleus can be susceptible to degradation under harsh acidic conditions. The sulfur atom can be oxidized by strong oxidizing agents that may be present in the reaction mixture. Therefore, avoiding strong, concentrated acids during the work-up is crucial.

  • The Aldehyde (Formyl) Group: The aldehyde is the primary site of reactivity in many synthetic transformations.[1][2] It is relatively stable but can be prone to over-oxidation to a carboxylic acid, especially if the reaction mixture is exposed to air for extended periods at elevated temperatures or if residual oxidants are present. It is also highly electrophilic and can react with nucleophilic quenching agents.[1]

  • The Methyl Ester Group: Esters are susceptible to hydrolysis (saponification) under basic conditions, particularly with strong bases like NaOH or KOH, to form the corresponding carboxylate salt. This is often irreversible and represents a direct loss of product. Mildly basic conditions, such as a saturated sodium bicarbonate (NaHCO₃) wash, are generally well-tolerated for short periods needed to neutralize acid.

Therefore, the ideal work-up strategy involves quenching the reaction to halt it completely and then using mild aqueous washes to remove reagents and byproducts without degrading the target molecule.

Q2: What is the standard sequence for liquid-liquid extraction, and what is the purpose of each step?

A robust liquid-liquid extraction is the cornerstone of a successful work-up. The goal is to efficiently move your product into an organic phase while leaving impurities behind in the aqueous phase.

  • Quenching: The reaction is first stopped, often by pouring it into a larger volume of a quenching solution like ice water or a saturated aqueous solution of ammonium chloride (NH₄Cl), especially for organometallic reagents.[3][4] This dissipates heat and neutralizes highly reactive species.

  • Dilution & Separation: The quenched mixture is transferred to a separatory funnel and diluted with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane). The layers are mixed and allowed to separate.

  • Aqueous Washes (Neutralization & Removal): The organic layer is washed sequentially. A common sequence is a wash with a mild acid (e.g., dilute HCl) to remove basic impurities, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities.[5] Each wash should be checked by TLC to ensure the product is not being lost or degraded.

  • Brine Wash: A final wash with a saturated aqueous solution of sodium chloride (brine) is highly recommended.[4] This step helps to remove the majority of the dissolved water from the organic layer and aids in breaking up emulsions, leading to a cleaner separation.

  • Drying: The separated organic layer is dried over an anhydrous inorganic salt, such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), to remove residual water, which can interfere with solvent evaporation and subsequent purification steps.[3]

  • Concentration: The dried organic solution is filtered to remove the drying agent, and the solvent is removed under reduced pressure (e.g., using a rotary evaporator).

Part 2: Troubleshooting Guide & FAQs

This section tackles specific problems you may encounter during the work-up procedure.

Q3: My TLC analysis looked clean before work-up, but now it shows multiple new spots and product decomposition. What went wrong?

This is a classic sign that your product is unstable to the work-up conditions.[6] The most common culprits are pH sensitivity or instability in the presence of water.

Troubleshooting Steps:

  • Diagnose the Instability: Before performing the full work-up, test your product's stability. Take a small aliquot of the crude reaction mixture, spot it on a TLC plate, and then divide the rest of the aliquot into three vials.

    • To vial 1, add the acidic wash you planned to use.

    • To vial 2, add the basic wash you planned to use.

    • To vial 3, add just water.

    • Stir for 15-20 minutes, then extract a sample from each, and spot them on the same TLC plate next to the original crude sample. If decomposition is observed in any of the vials, you have identified the problematic reagent.[6]

  • Modify the Procedure:

    • If Acid-Sensitive: Avoid acidic washes. Use only water and brine washes.

    • If Base-Sensitive: Avoid basic washes. This is particularly important for the ester functionality. If you must neutralize an acid catalyst, use a carefully controlled amount of NaHCO₃ and immediately proceed to the next step.

    • If Water-Sensitive: Perform a non-aqueous work-up. This can involve filtering the reaction mixture through a plug of silica gel or celite, washing with an appropriate organic solvent, and concentrating the filtrate.[7]

Caption: Decision-making workflow for troubleshooting product decomposition.

Q4: My reaction yield is unexpectedly low after purification, but the reaction seemed to go to completion. Where did my product go?

If decomposition is ruled out, the loss of material is often due to physical issues during the work-up and isolation process.

  • Aqueous Solubility: Your product may have some solubility in the aqueous layer. After separation, re-extract the combined aqueous layers one or two more times with your organic solvent to recover any dissolved product.[6]

  • Volatility: Thiophene derivatives can sometimes be more volatile than expected. If you remove the solvent under high vacuum or at an elevated temperature for a prolonged period, you may be losing product. Check the contents of your rotovap trap for your compound.[6]

  • Adsorption: Highly polar products or those capable of strong hydrogen bonding can irreversibly adsorb to filtration media like celite or silica gel. If you performed a filtration step, try suspending the filter cake in a polar solvent (like methanol or acetone), stir, and analyze the solvent by TLC to see if your product is present.[6]

Q5: I see a new, highly polar spot on my TLC plate after work-up that wasn't there before. What is it?

This is almost certainly an unwanted oxidation or hydrolysis product.

  • Oxidation to Carboxylic Acid: The aldehyde group can be oxidized to a carboxylic acid. This new compound will be significantly more polar and may streak on the TLC plate. This can happen if the reaction is exposed to air while hot or if certain reagents (like some copper salts) are not fully quenched.

  • Hydrolysis of the Ester: If the work-up involved basic conditions (even a prolonged wash with NaHCO₃), the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This product is also very polar and will likely be extracted into the basic aqueous layer as its carboxylate salt. To check for this, acidify the basic aqueous washings to pH ~2 with dilute HCl and see if a precipitate forms or if you can extract a new product.

Q6: How can I remove common, persistent impurities like triphenylphosphine oxide (TPPO) or dimethylformamide (DMF)?

These byproducts are notorious for complicating purification.

  • Removing Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct of Wittig or Mitsunobu reactions. It is poorly soluble in non-polar solvents. A good strategy is to concentrate the crude mixture, then suspend the residue in a solvent system like cold pentane/diethyl ether. The TPPO will often precipitate and can be removed by filtration. Alternatively, filtering the crude mixture through a short plug of silica gel, eluting with a non-polar solvent first, can hold back the very polar TPPO.[7]

  • Removing Dimethylformamide (DMF): DMF is a high-boiling, polar aprotic solvent that is miscible with both water and many organic solvents. The key to removing it is to perform multiple, thorough washes with water. A general rule of thumb is to use at least 5-10 volumes of water for every volume of DMF present in the organic layer.[7] A final brine wash is essential to remove the water used for washing.

Part 3: Standardized Protocols & Data

Protocol 1: General Work-up and Extraction Procedure

This protocol is a reliable starting point that can be modified based on the troubleshooting steps outlined above.

  • Cool and Quench: Cool the reaction vessel in an ice bath. Slowly pour the reaction mixture into a beaker containing crushed ice or a cold, saturated solution of NH₄Cl with vigorous stirring.

  • Transfer and Dilute: Transfer the quenched mixture to a separatory funnel. Dilute with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash:

    • Wash the organic layer with water (2 x 50 mL for a ~100 mL organic layer).

    • Wash with saturated aqueous NaHCO₃ (1 x 50 mL) to neutralize any acid. (Caution: Vent frequently. Skip if product is base-sensitive).

    • Wash with saturated aqueous NaCl (brine) (1 x 50 mL).

  • Dry and Concentrate: Separate the organic layer and dry it over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify: Purify the resulting crude material by column chromatography or another suitable method.

Data Tables for Practical Application

Table 1: Selection of Aqueous Washing Solutions

Reagent to Remove Recommended Wash Solution Rationale & Cautions
Acid Catalyst (e.g., HCl, H₂SO₄) Saturated NaHCO₃ Neutralizes acid. Use with care due to CO₂ evolution. Can cause ester hydrolysis if contact time is long or if base is too strong.
Basic Reagents (e.g., Pyridine, Amines) 1M HCl or 5% Citric Acid Protonates basic impurities, making them water-soluble.[7] Do not use if the product is acid-sensitive.
Organometallic Reagents (e.g., n-BuLi) Saturated NH₄Cl Mildly acidic quench that effectively neutralizes organometallics without harsh pH changes.[4]

| High-boiling Polar Solvents (DMF, DMSO) | Water (multiple washes) | Dilutes and partitions the solvent into the aqueous phase.[7] Requires a subsequent brine wash to remove excess water from the organic layer. |

Table 2: Common Solvent Systems for Flash Column Chromatography

Product Polarity Recommended Eluent System (v/v) Comments
Low to Medium Hexanes / Ethyl Acetate (9:1 to 4:1) Standard system for many thiophene derivatives. Provides good separation for moderately polar compounds.
Medium to High Hexanes / Ethyl Acetate (4:1 to 1:1) Increases eluent polarity to move more functionalized products.

| High | Dichloromethane / Methanol (99:1 to 95:5) | For highly polar products. A small amount of methanol significantly increases eluting power. |

References

  • Synthesis of B. 2-Formylthiophene-3-carboxaldehyde Dimethylacetal (3a). PrepChem.com. [Link]

  • Understanding the Chemical Properties and Reactions of Thiophene-2-carbaldehyde Derivatives. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • How To: Troubleshoot a Reaction. Department of Chemistry: University of Rochester. [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]

  • 2-thenaldehyde - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Thiophene-2-carbaldehyde | Solubility of Things. Solubility of Things. [Link]

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Thiophene Synthesis: A Technical Support Center for the Characterization of Unexpected Byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiophene Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges with byproduct formation during the synthesis of thiophene and its derivatives. As a senior application scientist, I have compiled this guide to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your experimental work. Our focus here is on the identification and mitigation of unexpected byproducts, moving beyond the commonly documented side reactions to address the more nuanced challenges that can arise in the laboratory.

This guide is structured to provide in-depth, practical advice in a user-friendly question-and-answer format. We will delve into the intricacies of three major thiophene synthesis methodologies: the Paal-Knorr synthesis, the Gewald aminothiophene synthesis, and the Fiesselmann synthesis. For each, we will explore the formation of unexpected byproducts, their characterization, and strategies for their minimization.

Section 1: The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a cornerstone method for the preparation of thiophenes from 1,4-dicarbonyl compounds.[1][2] While seemingly straightforward, this reaction can be prone to the formation of oxygenated and polymeric byproducts, especially when reaction conditions are not finely tuned.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I confirm its identity and minimize its formation?

Answer:

The formation of a furan byproduct is a common competitive pathway in the Paal-Knorr thiophene synthesis.[1] This occurs because the sulfurizing agents, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also possess dehydrating properties, which can promote the cyclization of the 1,4-dicarbonyl starting material to form the furan ring.[1][3]

Byproduct Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The primary diagnostic tool for identifying the furan byproduct is ¹H and ¹³C NMR. The furan ring protons typically appear in the aromatic region (δ 6.0-7.5 ppm), often as distinct singlets or doublets depending on the substitution pattern. The α-protons of the furan ring are generally found at a lower field than the β-protons. In the ¹³C NMR spectrum, the carbon atoms of the furan ring will have characteristic shifts in the aromatic region, which can be distinguished from those of the desired thiophene product.

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) of the furan byproduct will show a molecular ion peak corresponding to the oxygenated analog of your target thiophene. The fragmentation pattern will also differ, often showing characteristic losses of CO or CHO fragments.[4]

Spectroscopic Data Comparison: Thiophene vs. Furan Byproduct (Example: 2,5-dimethyl derivatives)
Compound ¹H NMR (CDCl₃, δ ppm)
2,5-dimethylthiophene~2.4 (s, 6H, CH₃), ~6.6 (s, 2H, thiophene-H)
2,5-dimethylfuran~2.2 (s, 6H, CH₃), ~5.8 (s, 2H, furan-H)

Mitigation Strategies:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often considered a milder and more selective sulfurizing agent than P₄S₁₀, leading to a lower propensity for furan formation.[1]

  • Temperature Control: Lowering the reaction temperature can significantly favor thiophene formation over the dehydration pathway leading to the furan.

  • Reaction Time: Monitor the reaction progress closely by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Prolonged reaction times, especially at elevated temperatures, can increase the formation of the furan byproduct.

  • Solvent: Using a non-polar, high-boiling solvent such as toluene or xylene can be beneficial.

Question 2: My reaction mixture is turning dark, and I'm isolating a high molecular weight, insoluble material. What is this, and how can I prevent it?

Answer:

The formation of dark, insoluble materials often points to polymerization or degradation of the starting material or product. Thiophenes themselves can be susceptible to polymerization under strongly acidic conditions.[4]

Byproduct Characterization:

  • Solubility: The byproduct is typically insoluble in common organic solvents.

  • Spectroscopy: Due to its insolubility, obtaining high-resolution NMR spectra can be challenging. Solid-state NMR or infrared (IR) spectroscopy might provide some structural information, often showing broad, unresolved peaks.

Mitigation Strategies:

  • Control of Acidity: If using an acid catalyst, ensure it is used in catalytic amounts and that the reaction is not overly acidic.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that may lead to degradation and polymerization.

  • Purity of Starting Materials: Ensure the 1,4-dicarbonyl compound is pure. Impurities can sometimes initiate polymerization.[5]

Experimental Protocols

Protocol 1: GC-MS Analysis for Thiophene/Furan Byproduct Identification

This protocol outlines a general method for the analysis of a crude Paal-Knorr reaction mixture to identify and quantify the desired thiophene product and the corresponding furan byproduct.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure separation of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a value that encompasses the molecular weights of your expected products and byproducts.

  • Data Analysis: Identify the peaks corresponding to the thiophene and furan by comparing their retention times and mass spectra to known standards or by interpreting their fragmentation patterns.

Section 2: The Gewald Aminothiophene Synthesis

The Gewald synthesis is a powerful one-pot reaction for the preparation of polysubstituted 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[6][7] While highly efficient, incomplete reaction or side reactions of the intermediates can lead to unexpected byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 3: I am observing a significant amount of an intermediate in my Gewald synthesis, especially with sterically hindered ketones. How do I identify it and push the reaction to completion?

Answer:

The intermediate you are likely observing is the product of the initial Knoevenagel-Cope condensation between the ketone/aldehyde and the α-cyanoester.[6][8] If the subsequent addition of sulfur and cyclization is slow, this intermediate can accumulate.

Byproduct Characterization:

  • NMR Spectroscopy: The Knoevenagel-Cope intermediate will lack the characteristic signals of the 2-aminothiophene product (e.g., the broad NH₂ signal). Instead, you will observe signals corresponding to the α,β-unsaturated nitrile system. The vinyl proton, if present, will appear in the olefinic region of the ¹H NMR spectrum.

  • MS: The mass spectrum will show a molecular ion peak corresponding to the condensation product of the carbonyl compound and the active methylene nitrile, without the incorporation of sulfur.

Mitigation Strategies:

  • Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can facilitate the addition of sulfur and the subsequent cyclization.

  • Base: The choice and amount of base (e.g., morpholine, piperidine, or triethylamine) can be critical. A stronger base or a higher concentration may be required for less reactive substrates.

  • Two-Step Procedure: For particularly challenging substrates, a two-step procedure can be employed. First, isolate the Knoevenagel-Cope intermediate. Then, in a separate step, react it with sulfur and a base to form the desired 2-aminothiophene.[9]

Question 4: My reaction is producing a dimeric byproduct. What is its structure and how can I avoid it?

Answer:

Dimerization of the Knoevenagel-Cope intermediate is a known side reaction in the Gewald synthesis.[10] This can occur if the concentration of the intermediate is high and the rate of sulfur addition is slow.

Byproduct Characterization:

  • MS: The mass spectrum will show a molecular ion peak that is double the mass of the Knoevenagel-Cope intermediate.

  • NMR Spectroscopy: The NMR spectra of the dimer will be more complex than that of the monomeric intermediate. Detailed 2D NMR experiments (e.g., COSY, HMBC) may be necessary to fully elucidate its structure.

Mitigation Strategies:

  • Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization reaction.

  • Order of Addition: Adding the sulfur early in the reaction or ensuring it is well-solubilized can help to trap the Knoevenagel-Cope intermediate before it has a chance to dimerize.

  • Microwave Irradiation: The use of microwave irradiation has been shown to improve yields and reduce reaction times, which can minimize the formation of dimeric byproducts.[6]

Logical Workflow for Troubleshooting Gewald Synthesis

Gewald_Troubleshooting start Low Yield or Byproduct Formation check_intermediate Check for Knoevenagel-Cope Intermediate (TLC, GC-MS) start->check_intermediate check_dimer Check for Dimer (MS, NMR) start->check_dimer incomplete_reaction Incomplete Reaction check_intermediate->incomplete_reaction dimer_formation Dimer Formation check_dimer->dimer_formation increase_temp Increase Temperature incomplete_reaction->increase_temp Yes stronger_base Use Stronger Base incomplete_reaction->stronger_base Yes two_step Perform Two-Step Synthesis incomplete_reaction->two_step Yes lower_conc Lower Reaction Concentration dimer_formation->lower_conc Yes add_sulfur_early Add Sulfur Earlier dimer_formation->add_sulfur_early Yes microwave Use Microwave Irradiation dimer_formation->microwave Yes product Desired 2-Aminothiophene increase_temp->product stronger_base->product two_step->product lower_conc->product add_sulfur_early->product microwave->product

Caption: A logical workflow for troubleshooting common issues in the Gewald synthesis.

Section 3: The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a route to 3-hydroxy-2-thiophenecarboxylic acid derivatives from the reaction of α,β-acetylenic esters with thioglycolic acid derivatives.[2] While versatile, this reaction can sometimes lead to the formation of open-chain intermediates or thioacetal byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 5: I am isolating a byproduct that appears to be a thioacetal in my Fiesselmann synthesis. How can I confirm this and prevent its formation?

Answer:

The formation of a thioacetal can occur, particularly in the absence of an alcohol, when two molecules of the thioglycolic acid derivative add across the triple bond of the acetylenic ester.[2]

Byproduct Characterization:

  • NMR Spectroscopy: The thioacetal byproduct will lack the characteristic signals of the aromatic thiophene ring. You will observe signals for two thioglycolic acid ester moieties in the ¹H and ¹³C NMR spectra.

  • MS: The mass spectrum will show a molecular ion peak corresponding to the adduct of the acetylenic ester and two molecules of the thioglycolic acid derivative.

Mitigation Strategies:

  • Presence of an Alcohol: The Fiesselmann synthesis is often carried out in the presence of an alcohol (e.g., methanol or ethanol). The alcohol can act as a proton source and may help to prevent the second addition of the thioglycolic acid derivative.

  • Stoichiometry: Carefully controlling the stoichiometry of the reactants can minimize the formation of the thioacetal. Using a slight excess of the acetylenic ester may favor the formation of the desired monoadduct.

  • Base: The choice of base can influence the reaction pathway. A milder base may be less likely to promote the second addition.

Experimental Workflow for Fiesselmann Synthesis

Fiesselmann_Workflow start Combine α,β-acetylenic ester, thioglycolic acid derivative, and base reaction Stir at appropriate temperature start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization product 3-Hydroxy-2-thiophenecarboxylic acid derivative characterization->product

Caption: A general experimental workflow for the Fiesselmann thiophene synthesis.

Section 4: Advanced Purification Techniques

When byproducts are formed, effective purification is crucial. Here are some advanced strategies:

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For difficult separations of isomers or byproducts with similar polarities, preparative HPLC can be a powerful tool. A systematic screening of different columns (e.g., normal phase, reverse phase, chiral) and mobile phases is often necessary to achieve optimal separation.

  • Supercritical Fluid Chromatography (SFC): SFC can offer advantages in terms of speed and solvent consumption for the purification of moderately polar compounds.

  • Crystallization: For solid products, careful optimization of the crystallization solvent system can be highly effective in removing impurities. Techniques such as slow evaporation, vapor diffusion, and layering can be employed.

References

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609-9619.
  • Wikipedia. (2023). Gewald reaction. Retrieved from [Link]

  • Kraft, O., et al. (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction. Mediterranean Journal of Chemistry, 12(2), 134-143.
  • ResearchGate. (n.d.). Paal-Knorr Thiophene Synthesis (Mishra et al., 2011) b) Fiesselmann.... Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. Retrieved from [Link]

  • MDPI. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Retrieved from [Link]

  • Agilent. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ACS Publications. (2026). Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Wikipedia. (2023). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern for complexes 1-4. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. Retrieved from [Link]

  • ResearchGate. (n.d.). New conditions for the synthesis of thiophenes via the Knoevenagel/Gewald reaction sequence. Application to the synthesis of a multitargeted kinase inhibitor. Retrieved from [Link]

  • YouTube. (2020). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. Retrieved from [Link]

  • Shimadzu. (n.d.). Analysis of Thiophene in Benzene by GC-FPD. Retrieved from [Link]

  • ResearchGate. (n.d.). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION. Retrieved from [Link]

  • ACS Publications. (2025). Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Retrieved from [Link]

  • YouTube. (2019). Paal-Knorr synthesis of Furan: From 1,4-dicarbonyl compounds in presence of acid as catalyst. Retrieved from [Link]

  • Wikipedia. (2023). Knoevenagel condensation. Retrieved from [Link]

  • National Institutes of Health. (2006). Quantitation of furan and methylfuran formed in different precursor systems by proton transfer reaction mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]

  • ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). How to remove excess of thiophene boronic acid from reaction mixture?. Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-formylthiophene-3-carboxylate is a key heterocyclic building block in medicinal chemistry and materials science, valued for its role in the synthesis of pharmacologically active thieno[2,3-d]pyrimidines and other complex molecules. Rigorous characterization of its structure and purity is paramount to ensure the reliability and reproducibility of downstream applications. This guide provides a comprehensive comparison of the primary analytical methods for the definitive characterization of this compound. We will delve into the practical application and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended for researchers, chemists, and quality control professionals who require a robust analytical framework for qualifying this essential reagent.

Introduction: The Analytical Imperative

The precise arrangement of the formyl, methyl ester, and thiophene core in this compound dictates its reactivity and suitability for complex syntheses. The presence of impurities or isomeric variants can lead to failed reactions, compromised yields, and the generation of unintended side products. Therefore, a multi-technique analytical approach is not just recommended; it is essential for validating the identity, structure, and purity of the material. This guide explains the causality behind method selection, offering a self-validating workflow for complete characterization.

The Strategic Analytical Workflow

A robust characterization strategy employs orthogonal techniques, where each method provides a unique and complementary piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies key functional groups, and NMR spectroscopy provides the definitive map of the molecular structure. Finally, chromatography assesses the sample's purity.

Analytical_Workflow cluster_0 Primary Characterization cluster_1 Purity & Quantification MS Mass Spectrometry (Molecular Weight) Confirmation Structure & Purity Confirmed MS->Confirmation IR IR Spectroscopy (Functional Groups) IR->Confirmation NMR NMR Spectroscopy (Structural Elucidation) HPLC HPLC (Purity Assessment) NMR->HPLC HPLC->Confirmation Sample Sample: Methyl 2-formyl- thiophene-3-carboxylate Sample->MS Sample->IR Sample->NMR

Caption: Workflow for complete characterization.

In-Depth Method Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both ¹H (proton) and ¹³C (carbon) NMR spectra are required for a complete assignment.

Expertise & Causality: For this compound, ¹H NMR is crucial for confirming the substitution pattern on the thiophene ring. The coupling constants (J-values) between the two aromatic protons are definitive for their relative positions. ¹³C NMR, including a DEPT (Distortionless Enhancement by Polarization Transfer) experiment, confirms the count of different carbon environments (CH, CH₃, quaternary C).

Expected ¹H NMR Data (400 MHz, CDCl₃)

  • δ ~10.5 ppm (s, 1H): This singlet in the far downfield region is characteristic of the aldehyde proton (-CHO).

  • δ ~7.8 ppm (d, 1H): A doublet corresponding to the proton on the C5 position of the thiophene ring.

  • δ ~7.2 ppm (d, 1H): A doublet corresponding to the proton on the C4 position of the thiophene ring.

  • δ ~3.9 ppm (s, 3H): A sharp singlet representing the three protons of the methyl ester group (-OCH₃).

Expected ¹³C NMR Data (101 MHz, CDCl₃)

  • δ ~185 ppm: Aldehyde carbonyl carbon (C=O).

  • δ ~163 ppm: Ester carbonyl carbon (C=O).

  • δ ~145-125 ppm: Four distinct signals for the four carbons of the thiophene ring.

  • δ ~52 ppm: Methyl ester carbon (-OCH₃).

Technique Signal (ppm) Assignment Key Insight
¹H NMR ~10.5 (s, 1H)Aldehyde HConfirms formyl group presence.
~7.8 (d, 1H)Thiophene H (C5)Confirms substitution pattern.
~7.2 (d, 1H)Thiophene H (C4)Confirms substitution pattern.
~3.9 (s, 3H)Methyl Ester HConfirms methyl ester presence.
¹³C NMR ~185Aldehyde C=OConfirms formyl group.
~163Ester C=OConfirms ester group.
~145-125Thiophene CConfirms ring structure.
~52Methyl Ester CConfirms methyl ester.
Mass Spectrometry (MS): Molecular Weight Verification

MS provides the exact molecular weight of the compound, serving as a primary check of its identity. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically yielding the protonated molecular ion [M+H]⁺. The predicted monoisotopic mass for C₇H₆O₃S is 170.0038.[1] Observing this mass with high accuracy (within 5 ppm) provides strong evidence for the correct elemental composition.

Expected Data (ESI-TOF HRMS)

  • Calculated m/z for [C₇H₆O₃S + H]⁺: 171.0110

  • Calculated m/z for [C₇H₆O₃S + Na]⁺: 192.9930

The observation of these ions in the mass spectrum confirms the molecular formula. The fragmentation pattern can also provide structural clues, though it is secondary to NMR for this purpose.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and straightforward method to verify the presence of key functional groups.

Expertise & Causality: The molecule has two distinct carbonyl groups (aldehyde and ester), which are expected to show strong absorption bands in the characteristic region of the IR spectrum. The presence of both C-H stretches for the aromatic (thiophene) and aliphatic (methyl) protons, as well as the C-O ester bond, provides a quick quality check.

Wavenumber (cm⁻¹) Vibration Type Functional Group
~3100C-H StretchThiophene Ring
~2950C-H StretchMethyl Group
~1720C=O StretchEster Carbonyl
~1680C=O StretchAldehyde Carbonyl
~1250C-O StretchEster Linkage

The presence of two distinct carbonyl peaks is a critical diagnostic feature. A single broad peak might suggest the presence of an acid impurity (from hydrolysis of the ester).

Chromatographic Methods: Purity Determination

Chromatography is the gold standard for assessing the purity of a chemical compound. For a moderately polar, non-volatile molecule like this compound, High-Performance Liquid Chromatography (HPLC) is the method of choice. Gas chromatography (GC) can also be used, particularly for volatile impurities.[2][3][4]

Expertise & Causality: A reverse-phase HPLC method (e.g., using a C18 column) is ideal for separating the target compound from less polar or more polar impurities.[5][6] A gradient elution with water and a polar organic solvent like acetonitrile or methanol allows for the effective separation of a wide range of potential impurities. Purity is determined by the area percentage of the main peak detected by a UV detector, where the thiophene ring provides a strong chromophore.

Typical HPLC Conditions:

  • Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm particle size.[6]

  • Mobile Phase: Gradient of Water (A) and Acetonitrile (B).

  • Detection: UV at 254 nm.

  • Expected Result: A single major peak with >98% area percentage for a high-purity sample.

Comparative Analysis of Techniques

Technique Primary Use Strengths Limitations
NMR Unambiguous structure elucidationProvides detailed connectivity and stereochemistry.Requires higher sample quantity; less sensitive than MS.
MS Molecular weight & formula confirmationHigh sensitivity; HRMS gives exact formula.[6]Does not distinguish between isomers.
IR Functional group identificationFast, non-destructive, inexpensive.Provides limited structural detail; complex spectra.
HPLC Purity assessment & quantificationExcellent for separating mixtures; highly quantitative.[5]Requires method development; destructive.

Standard Operating Protocols

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Load the sample into the NMR spectrometer.

  • Experiment Setup: Acquire a ¹H spectrum (e.g., 16 scans) followed by a ¹³C spectrum (e.g., 1024 scans).

  • Data Processing: Process the resulting Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.

Protocol 2: HPLC Purity Analysis
  • Standard Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile. Dilute to a working concentration of ~0.1 mg/mL.

  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 90% Water / 10% Acetonitrile) for at least 15 minutes or until a stable baseline is achieved.

  • Injection: Inject 10 µL of the sample solution.

  • Gradient Elution: Run a linear gradient from 10% to 90% Acetonitrile over 20 minutes.

  • Data Analysis: Integrate all peaks detected at 254 nm. Calculate the area percentage of the main peak relative to the total area of all peaks.

Conclusion

The robust characterization of this compound is achieved through the synergistic application of NMR, MS, IR, and HPLC. While each technique provides critical information, only their combined use can deliver the unequivocal proof of structure and purity required for high-stakes applications in drug discovery and materials science. This guide provides the analytical framework and field-proven insights to empower researchers to confidently validate this important chemical building block.

References

  • Analyst (RSC Publishing). Separation of the hydrodesulphurisation products of thiophene by gas chromatography. Available from: [Link]

  • ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). Available from: [Link]

  • Agilent. Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Available from: [Link]

  • PubChem. 3-Methyl-2-thiophenecarboxaldehyde. Available from: [Link]

  • Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available from: [Link]

  • Shimadzu Corporation. Analysis of Thiophene in Benzene by GC-FPD. Available from: [Link]

  • Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. Supporting Information. Available from: [Link]

  • ASTM D7011-15. Determination of Trace Thiophene in Refined Benzene by Gas Chromatography and Sulfur Selective Detection. Available from: [Link]

  • PubChem. Methyl 3-methylthiophene-2-carboxylate. Available from: [Link]

  • NIST WebBook. Methyl-2-thiophene carboxylate. Available from: [Link]

  • Bruker. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3. Available from: [Link]

  • NIST WebBook. 3-Methyl-2-thiophenecarboxaldehyde. Available from: [Link]

  • National Institutes of Health (NIH). Medicinal chemistry-based perspectives on thiophene and its derivatives. Available from: [Link]

  • NIST WebBook. 3-Methyl-2-thiophenecarboxaldehyde. Available from: [Link]

  • MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Available from: [Link]

  • Kuwait Journal of Science. Synthesis and characterization of poly thiophene-2-carbaldehyde by hydrochloric acid as catalyst. Available from: [Link]

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  • PubChem. 3-Thiophenecarboxaldehyde. Available from: [Link]

  • PubChemLite. Methyl 3-formylthiophene-2-carboxylate (C7H6O3S). Available from: [Link]

  • The Good Scents Company. 3-methyl-2-thiophene carboxaldehyde, 5834-16-2. Available from: [Link]

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A Researcher's Guide to the ¹³C NMR Analysis of Methyl 2-formylthiophene-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in pharmaceutical research and materials science, a deep understanding of the structural nuances of heterocyclic compounds is not just academic—it's a cornerstone of innovation. Thiophene derivatives, in particular, are prevalent scaffolds in a multitude of bioactive molecules and advanced materials. Among the array of analytical techniques available for structural elucidation, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful, non-destructive tool that provides profound insights into the carbon framework of molecules.

This guide offers an in-depth comparative analysis of the ¹³C NMR spectra of Methyl 2-formylthiophene-3-carboxylate and its derivatives. Moving beyond a simple cataloging of chemical shifts, we will explore the underlying principles that govern these spectral features. The objective is to equip researchers, scientists, and drug development professionals with the expertise to confidently interpret these complex spectra, thereby accelerating their research and development endeavors. We will delve into the causal relationships between molecular structure and spectral output, present detailed experimental protocols, and provide a framework for the logical analysis of these compounds.

The Pivotal Role of Substituents: ¹³C NMR of this compound

The ¹³C NMR spectrum of a substituted thiophene is exquisitely sensitive to the electronic character of its substituents. The chemical shift of each carbon atom in the thiophene ring is a direct reflection of its local electronic environment, which is significantly modulated by the electron-withdrawing or electron-donating nature of the attached functional groups.

In our parent compound, this compound, the thiophene ring is adorned with two potent electron-withdrawing groups: a formyl group (-CHO) at the C2 position and a methyl carboxylate group (-COOCH₃) at the C3 position. The predictable yet profound impact of these substituents on the ¹³C chemical shifts provides a foundational understanding for the analysis of its derivatives.

Expected ¹³C NMR Chemical Shifts for this compound:

The interpretation of the ¹³C NMR spectrum begins with an understanding of the typical chemical shift ranges for different types of carbon atoms.[1][2][3]

  • Carbonyl Carbons (C=O): These typically resonate in the downfield region of the spectrum, from 160-220 ppm.[1][2] The formyl carbonyl is expected to be more deshielded (further downfield) than the ester carbonyl.

  • Aromatic/Heteroaromatic Carbons (C=C): Thiophene ring carbons generally appear between 115 and 150 ppm.[2][3]

  • Saturated Carbons (C-O, C-C): The methyl carbon of the ester group will be found in the upfield region, typically between 50-65 ppm.[2]

The electron-withdrawing nature of both the formyl and carboxylate groups will deshield the thiophene ring carbons, shifting them to higher ppm values compared to unsubstituted thiophene. The precise chemical shifts are a result of the interplay between resonance and inductive effects.

Comparative ¹³C NMR Analysis: The Influence of Derivative Functionality

The true power of ¹³C NMR spectroscopy is realized when comparing the spectra of a parent compound with its derivatives. By systematically altering the substituents on the thiophene ring, we can observe corresponding shifts in the ¹³C signals, providing a wealth of structural information.

Below is a comparative table illustrating the expected trends in ¹³C NMR chemical shifts for various derivatives of this compound. The exact chemical shifts will vary depending on the specific derivative and the solvent used, but the relative trends provide a robust analytical framework.

Table 1: Comparative ¹³C NMR Data for Derivatives of this compound

Derivative Substituent at C4/C5 Expected Effect on Thiophene Ring Carbons Key Diagnostic Shifts (ppm)
Parent Compound -HBaseline for comparison.C2, C3, C4, C5 in the 120-150 ppm range.
Methyl Derivative -CH₃Electron-donating group; shields ring carbons (shifts to lower ppm).C4/C5 will shift upfield.
Bromo Derivative -BrElectron-withdrawing (inductive) but electron-donating (resonance); complex effect, often deshielding adjacent carbons.C4/C5 will shift significantly.
Amino Derivative -NH₂Strong electron-donating group; shields ring carbons significantly (shifts to lower ppm).C4/C5 will show a pronounced upfield shift.

Note: The chemical shifts are illustrative and can be influenced by solvent and concentration.[4][5]

Experimental Protocol: Acquiring High-Quality ¹³C NMR Spectra

The acquisition of clean, interpretable ¹³C NMR spectra is paramount. The following protocol outlines a self-validating system for obtaining reliable data.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-20 mg of the thiophene derivative.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[6] The choice of solvent is critical as it can influence chemical shifts.[4][5]

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: A standard proton-decoupled pulse sequence is typically employed to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 250 ppm to encompass all expected carbon signals.

    • Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is necessary to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 2-5 seconds between scans is crucial to ensure full relaxation of the carbon nuclei, leading to more accurate signal integration.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Logical Workflow for ¹³C NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Standard Add TMS Standard Solvent->Standard Spectrometer Insert into Spectrometer Standard->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire Acquire ¹³C Spectrum Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase Correction FT->Phase Calibrate Calibrate to TMS Phase->Calibrate Identify Identify Carbonyl & Thiophene Regions Calibrate->Identify Compare Compare with Parent Compound & Derivatives Identify->Compare Assign Assign Chemical Shifts Compare->Assign Structure Elucidate Structure Assign->Structure

Caption: Workflow for ¹³C NMR data acquisition and analysis.

Molecular Structure and Key Regions of Interest

The following diagram highlights the key carbon atoms in this compound and their expected regions in the ¹³C NMR spectrum.

Molecular_Structure cluster_mol This compound cluster_regions Expected ¹³C NMR Regions mol Carbonyl Carbonyl (C=O) ~160-190 ppm Aromatic Thiophene Ring (C=C) ~120-150 ppm Methyl Methyl (O-CH₃) ~50-55 ppm

Caption: Structure and expected ¹³C NMR regions for the title compound.

Conclusion

¹³C NMR spectroscopy is an exceptionally informative technique for the structural analysis of this compound and its derivatives. A thorough understanding of the influence of various substituents on the chemical shifts of the thiophene ring carbons allows for detailed structural elucidation and confirmation. By following a rigorous and well-validated experimental protocol, researchers can acquire high-quality data that, when combined with a logical analytical workflow, provides unambiguous structural assignments. This guide serves as a foundational resource to empower scientists in their pursuit of novel pharmaceuticals and materials.

References

  • NMR chemical shift prediction of thiophenes - Stenutz. [Link]

  • The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives - Journal of the American Chemical Society. [Link]

  • NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [Link]

  • 3-Methyl-2-thiophenecarboxaldehyde | C6H6OS | CID 79911 - PubChem. [Link]

  • Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic... - ResearchGate. [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. [Link]

  • Summary of C13-NMR Interpretation. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra - Chemistry LibreTexts. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Theoretical solvent effects on 13C NMR shielding of some aromatic hydrocarbons. Linear regression analysis | Request PDF - ResearchGate. [Link]

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A Comparative Guide to the Mass Spectrometric Analysis of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of mass spectrometry techniques for the characterization of Methyl 2-formylthiophene-3-carboxylate, a key intermediate in pharmaceutical and materials science. We will explore the fundamental differences between "hard" and "soft" ionization techniques, specifically comparing Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Electrospray Ionization (ESI). The objective is to equip researchers, scientists, and drug development professionals with the rationale to select the optimal analytical strategy based on their experimental goals, whether it be routine identification or detailed structural elucidation.

Introduction: The Analytical Challenge

This compound (MW: 170.19 g/mol ) possesses multiple functional groups: a thiophene ring, an aldehyde, and a methyl ester. This structural complexity presents a unique opportunity for mass spectrometric analysis, as the fragmentation patterns can provide a wealth of structural information. The choice of ionization method is paramount, as it dictates the nature and extent of this fragmentation. Electron Ionization (EI) is a high-energy, "hard" technique that induces extensive fragmentation, providing a detailed molecular fingerprint.[1] In contrast, Electrospray Ionization (ESI) is a "soft" technique that typically yields the intact protonated molecule, preserving molecular weight information but requiring tandem mass spectrometry (MS/MS) to elicit structural data.[2]

Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS): The Fingerprint Approach

Given its probable volatility, this compound is an excellent candidate for GC-MS analysis. In this technique, the sample is vaporized and separated on a GC column before entering the mass spectrometer's ion source.

Principle of Electron Ionization (EI) Within the ion source, molecules are bombarded by a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation, known as the molecular ion (M•+).[1] This molecular ion is energetically unstable and undergoes extensive and reproducible fragmentation, generating a characteristic mass spectrum that serves as a unique fingerprint for the compound.[3]

Predicted EI Fragmentation of this compound The fragmentation of the M•+ (m/z 170) is governed by the relative stability of the resulting ions and neutral losses, influenced by all three functional groups.

  • α-Cleavage at the Ester: The most common initial fragmentation for methyl esters is the loss of the methoxy radical (•OCH₃), resulting in a stable acylium ion.

    • M•+ (m/z 170) → [M - •OCH₃]+ (m/z 139)

  • α-Cleavage at the Aldehyde: Cleavage adjacent to the aldehyde can result in the loss of a hydrogen radical (•H) or the formyl radical (•CHO).

    • M•+ (m/z 170) → [M - •H]+ (m/z 169)

    • M•+ (m/z 170) → [M - •CHO]+ (m/z 141)

  • Ortho-Effect Interaction: The proximity of the formyl and ester groups can lead to unique rearrangements. Similar studies on adjacent substituted thiophenes have noted interactions that can activate eliminations, such as the loss of water (H₂O), though this is more common in the corresponding carboxylic acid.[4] A potential loss of methanol (CH₃OH) from the molecular ion could also occur.

    • M•+ (m/z 170) → [M - CH₃OH]•+ (m/z 138)

  • Thiophene Ring Fragmentation: The stable aromatic thiophene ring can also fragment, often through the loss of acetylene (C₂H₂) or thioformaldehyde (H₂CS), leading to smaller fragment ions.[5]

The resulting mass spectrum is a composite of these and other fragmentation pathways, with the relative abundance of each peak providing a robust pattern for library matching and identification.

EI_Fragmentation M This compound (M•+, m/z 170) F1 [M - •OCH3]+ (m/z 139) M->F1 - •OCH3 F2 [M - •CHO]+ (m/z 141) M->F2 - •CHO F3 [M - •H]+ (m/z 169) M->F3 - •H F4 [M - CH3OH]•+ (m/z 138) M->F4 - CH3OH F5 [C5H3OS]+ (m/z 111) F1->F5 - CO ESI_Fragmentation M Protonated Molecule ([M+H]+, m/z 171) F1 [M+H - CH3OH]+ (m/z 139) M->F1 - CH3OH (Methanol) F2 [M+H - H2O]+ (m/z 153) M->F2 - H2O (Water) F3 [C5H3OS]+ (m/z 111) F1->F3 - CO (Carbon Monoxide)

Sources

A Comparative Guide to the Infrared Spectroscopy of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis and interpretation of the functional group regions in the infrared (IR) spectrum of Methyl 2-formylthiophene-3-carboxylate. Designed for researchers and professionals in drug development and chemical synthesis, this document moves beyond simple peak assignments. It offers a comparative analysis against structurally related alternatives to elucidate the subtle electronic effects that govern vibrational frequencies. The causality behind spectral features is explained, providing a robust framework for structural characterization.

Introduction: The Structural Elucidation Challenge

This compound is a multifunctional heterocyclic compound featuring a thiophene ring substituted with both an aldehyde (formyl) and a methyl ester group. The precise characterization of such molecules is paramount in synthetic chemistry and materials science. Infrared (IR) spectroscopy serves as a rapid, non-destructive, and highly effective first-pass technique for confirming the presence of key functional groups and probing the electronic environment within the molecule.

The core of this analysis rests on identifying the characteristic vibrational modes of the aldehyde, the ester, and the thiophene ring system. However, the electronic interplay between these groups—both being conjugated to the thiophene ring and positioned ortho to each other—introduces shifts in their expected absorption frequencies. This guide will dissect these shifts by comparing the spectrum of the title compound with simpler, related molecules: 2-formylthiophene and methyl thiophene-3-carboxylate.

Analysis of Key Functional Groups

The structure of this compound presents three distinct regions for IR analysis: the carbonyl region (aldehyde and ester), the C-H stretching region (aromatic and aldehydic), and the fingerprint region (thiophene ring vibrations).

The Aldehyde Group (2-formyl)

The aldehyde functional group offers two highly diagnostic signals:

  • C=O Stretching Vibration: For aromatic aldehydes, conjugation of the carbonyl group with the π-system of the ring delocalizes electron density, weakening the C=O double bond. This effect lowers the stretching frequency to a range of 1710-1685 cm⁻¹ from the typical ~1730 cm⁻¹ for saturated aldehydes.[1][2] In the case of 2-formylthiophene, where the electron-rich thiophene ring provides strong conjugation, this peak is observed at an even lower frequency, around 1665 cm⁻¹.[3]

  • Aldehydic C-H Stretching Vibration: This is one of the most definitive peaks for an aldehyde. The C-H bond of a formyl group gives rise to characteristic, albeit sometimes weak, absorptions between 2850 cm⁻¹ and 2700 cm⁻¹. Often, two distinct bands appear due to a phenomenon known as Fermi resonance, where the fundamental C-H stretching vibration couples with the first overtone of the C-H bending vibration (which appears near 1390 cm⁻¹).[1][4] This results in a characteristic doublet, typically around 2820 cm⁻¹ and 2720 cm⁻¹, which clearly distinguishes aldehydes from other carbonyl-containing compounds.[4]

The Ester Group (3-methyl carboxylate)

The methyl ester group also provides distinct spectral signatures:

  • C=O Stretching Vibration: The carbonyl stretch of esters is sensitive to their electronic environment. Saturated esters typically absorb strongly in the 1750-1735 cm⁻¹ region.[5][6] Similar to aldehydes, conjugation with an aromatic ring or a C=C double bond lowers this frequency into the 1730-1715 cm⁻¹ range.[5][6] The electron-withdrawing nature of the adjacent oxygen atom in the ester linkage (inductive effect) makes the ester carbonyl less responsive to conjugation compared to a ketone or aldehyde, hence its absorption at a higher frequency.[7]

  • C-O Stretching Vibrations: Esters exhibit two strong C-O stretching bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹.[6] These correspond to the coupled asymmetric and symmetric vibrations of the C-C(=O)-O and O-CH₃ moieties and are highly valuable for confirming the ester functionality.[5]

The Thiophene Ring

The 2,3-disubstituted thiophene ring contributes several characteristic absorptions:

  • Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the thiophene ring are expected to appear at wavenumbers above 3000 cm⁻¹, typically around 3100 cm⁻¹.[8][9]

  • Ring Stretching (C=C and C-S): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands in the 1600-1400 cm⁻¹ region.[10][11]

  • C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations appear in the 900-700 cm⁻¹ region. The exact position of these bands is highly diagnostic of the substitution pattern on the thiophene ring.[12]

Comparative Spectral Analysis: Experimental Insights

To understand the electronic interactions within this compound, we compare its expected spectral features with those of its constituent parts. The following table summarizes the key vibrational frequencies based on literature data and established principles.

Functional Group Vibrational Mode This compound (Expected, cm⁻¹) 2-Formylthiophene (Reference, cm⁻¹) [3][13]Methyl thiophene-3-carboxylate (Reference, cm⁻¹) [14]Rationale for Frequency Shifts
AldehydeC=O Stretch ~1670-1680~1665N/AThe ester at the 3-position is electron-withdrawing, which slightly reduces the electron-donating ability of the thiophene ring into the formyl group. This strengthens the C=O bond, shifting it to a slightly higher frequency.
AldehydeC-H Stretch ~2820, ~2720~2820, ~2720N/AThis Fermi resonance doublet is highly characteristic and less sensitive to substitution on the ring.
EsterC=O Stretch ~1720-1730N/A~1720-1725The electron-withdrawing formyl group at the 2-position enhances the overall electron-withdrawing character of the substituted ring, but the direct conjugation remains the dominant factor, resulting in a similar frequency.
Thiophene RingAromatic C-H Stretch ~3100~3100~3100Relatively insensitive to substituents.
Thiophene RingC=C Ring Stretch ~1550-1400~1520-1410~1525-1420The presence of two electron-withdrawing groups alters the bond orders within the ring, leading to shifts in these complex vibrations.
EsterC-O Stretch ~1300-1100 (multiple bands)N/A~1280-1100Strong, complex bands confirming the ester linkage.

This comparative approach reveals the diagnostic power of IR spectroscopy. The presence of two distinct carbonyl peaks—one below 1700 cm⁻¹ and one above 1715 cm⁻¹—is strong evidence for the simultaneous presence of a conjugated aldehyde and a conjugated ester.

Visualization of the Analytical Workflow

The logical process for identifying this compound from its IR spectrum can be visualized as a decision-making flowchart.

IR_Spectrum_Analysis Workflow for IR Analysis of this compound start Acquire IR Spectrum region_check Examine 4000-1600 cm⁻¹ Region start->region_check ch_stretch Check ~3100 cm⁻¹ and 2900-2700 cm⁻¹ region_check->ch_stretch carbonyl_stretch Check 1800-1650 cm⁻¹ (Carbonyl Region) region_check->carbonyl_stretch aromatic_ch Peak > 3000 cm⁻¹? (Aromatic C-H) ch_stretch->aromatic_ch two_co_peaks Two strong peaks present? carbonyl_stretch->two_co_peaks aldehyde_ch Doublet at ~2820 & ~2720 cm⁻¹? (Aldehyde C-H) aromatic_ch->aldehyde_ch Yes re_evaluate Re-evaluate Structure / Purity aromatic_ch->re_evaluate No aldehyde_ch->carbonyl_stretch Yes aldehyde_ch->re_evaluate No (Not Aldehyde) ester_co Peak at ~1725 cm⁻¹? (Conjugated Ester C=O) two_co_peaks->ester_co Yes two_co_peaks->re_evaluate No aldehyde_co Peak at ~1675 cm⁻¹? (Conjugated Aldehyde C=O) ester_co->aldehyde_co Yes ester_co->re_evaluate No (Not Ester) fingerprint Examine Fingerprint Region (1600-650 cm⁻¹) aldehyde_co->fingerprint Yes aldehyde_co->re_evaluate No (Not Aldehyde) ester_co_stretch Strong bands at 1300-1100 cm⁻¹? (Ester C-O) fingerprint->ester_co_stretch thiophene_bends Ring & C-H bend patterns? ester_co_stretch->thiophene_bends Yes ester_co_stretch->re_evaluate No (Ester link absent) conclusion Structure Confirmed: This compound thiophene_bends->conclusion Yes thiophene_bends->re_evaluate No (Ring structure incorrect)

Caption: Logical workflow for IR spectral analysis.

Standard Operating Protocol: Acquiring a High-Fidelity FT-IR Spectrum

This protocol describes the Attenuated Total Reflectance (ATR) FT-IR method, a common and reliable technique for solid samples.

Objective: To obtain a clean, high-resolution infrared spectrum of a solid organic compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal).

  • Spatula.

  • This compound sample (a few milligrams).

  • Solvent for cleaning (e.g., isopropanol or acetone).

  • Lint-free wipes (e.g., Kimwipes).

Methodology:

  • Instrument Preparation:

    • Ensure the spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum Acquisition (Self-Validating Step):

    • Causality: A background scan is crucial as it measures the spectrum of the ambient atmosphere and the ATR crystal itself. This spectrum is then subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample.

    • Thoroughly clean the ATR crystal surface with a lint-free wipe dampened with isopropanol. Allow it to fully evaporate.

    • Collect a background spectrum. The result should be a flat line, confirming the cleanliness of the crystal and proper instrument function. If significant peaks from water or CO₂ are present, improve the purge.

  • Sample Application:

    • Place a small amount (1-5 mg) of the solid sample onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal. Insufficient contact will result in a weak spectrum with low signal-to-noise.

  • Sample Spectrum Acquisition:

    • Collect the sample spectrum. Typical parameters include a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing and Cleaning:

    • The instrument software will automatically subtract the background from the sample spectrum.

    • Apply an ATR correction if the software allows. This corrects for the wavelength-dependent depth of penetration of the IR beam, making the spectrum appear more like a traditional transmission spectrum.

    • Perform baseline correction if necessary to ensure the baseline is flat at 0% absorbance (or 100% transmittance).

  • Post-Measurement Cleanup:

    • Retract the press, remove the bulk of the sample, and clean the ATR crystal thoroughly with isopropanol and a lint-free wipe.

Conclusion

The infrared spectrum of this compound is a rich source of structural information. The key to its unambiguous interpretation lies not just in identifying individual peaks, but in understanding how the electronic environment, dictated by the interplay of the formyl, ester, and thiophene moieties, influences their vibrational frequencies. A comparative analysis highlights two distinct, well-resolved carbonyl absorptions: a conjugated ester C=O stretch around 1720-1730 cm⁻¹ and a conjugated aldehyde C=O stretch near 1670-1680 cm⁻¹ . The presence of these, combined with the characteristic aldehydic C-H doublet around 2820/2720 cm⁻¹ and strong C-O ester bands between 1300-1100 cm⁻¹ , provides definitive confirmation of the molecular structure. This guide demonstrates a systematic approach that combines foundational spectroscopic principles with comparative analysis to achieve confident structural elucidation.

References

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy Online. [Link]

  • JoVE Science Education Database. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. [Link]

  • ResearchGate. (Various Contributions). FT-IR spectra of thiophene and polythiophene. [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy: Table of Frequencies. [Link]

  • Horak, M., & Papousek, D. (1971). The Infrared Absorption Spectra of Thiophene Derivatives. Angewandte Chemie International Edition in English. This is a classic reference; a modern accessible link discussing thiophene derivatives is often found in aggregated spectral databases or review articles.
  • Pandey, G., & Kumar, S. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. [Link]

  • Berkeley Learning Hub. (2024). Aldehyde IR Spectroscopy. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. [Link]

  • ResearchGate. (Various Contributions). FTIR spectra of the Thiophene monomer. [Link]

  • Alotaibi, D. (2014). Answer to "Why are there two C-H spectra for the aldehyde proton in IR?". ResearchGate. [Link]

  • Al-Omair, M. A. (2017). Vibrational, Electronic and NMR Spectra of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • SlidePlayer. (n.d.). Carbonyl compounds - IR - spectroscopy. [Link]

  • LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • LibreTexts Chemistry. (2024). Spectroscopy of Aldehydes and Ketones. [Link]

  • JoVE Science Education Database. (2024). IR Absorption Frequency: Delocalization. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

  • NC State University Libraries. (n.d.). Spectroscopy of Aldehydes and Ketones. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7364, 2-Thiophenecarboxaldehyde. [Link]

  • ResearchGate. (Various Contributions). FT-IR spectra: (a) thiophene-2-carbaldehyde.... [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 574151, Methyl 3-thiophenecarboxylate. [Link]

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A Senior Application Scientist's Guide to the Formylation of Thiophene Rings

Author: BenchChem Technical Support Team. Date: January 2026

The introduction of a formyl group onto a thiophene ring is a cornerstone transformation in synthetic organic chemistry. The resulting thiophenecarboxaldehydes are highly versatile intermediates, serving as crucial building blocks for a vast array of pharmaceuticals, agrochemicals, and organic materials.[1][2][3] The electronic properties of the thiophene ring, an electron-rich aromatic heterocycle, allow for several electrophilic substitution strategies to achieve this transformation.[4] However, the choice of method is critical and depends on the substrate's substitution pattern, the desired regioselectivity, and the tolerance of other functional groups to the reaction conditions.

This guide provides an in-depth, objective comparison of the most prevalent and field-proven methods for thiophene formylation: the Vilsmeier-Haack reaction, the Rieche formylation, and formylation via organolithium intermediates. We will delve into the mechanistic underpinnings of each method, provide validated experimental protocols, and present a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns.

The Vilsmeier-Haack Reaction: The Workhorse Method

The Vilsmeier-Haack reaction is arguably the most common and industrially relevant method for formylating electron-rich heterocycles like thiophene.[3][5] It is renowned for its reliability, operational simplicity, and the use of readily available, inexpensive reagents. The reaction typically employs a Vilsmeier reagent, an electrophilic iminium salt, generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[6][7]

Causality and Mechanism

The efficacy of the Vilsmeier-Haack reaction hinges on the generation of the chloroiminium ion, often called the Vilsmeier reagent. This species, while electrophilic enough to react with the electron-rich thiophene ring, is a relatively weak electrophile.[8][9] This moderate reactivity is advantageous, as it imparts high regioselectivity, typically favoring attack at the most electron-rich and sterically accessible position. For unsubstituted thiophene, this is exclusively the 2-position.

The mechanism unfolds in two main stages:

  • Formation of the Vilsmeier Reagent: DMF, acting as a nucleophile, attacks the electrophilic POCl₃. This is followed by the elimination of a dichlorophosphate anion to generate the electrophilic Vilsmeier reagent.[7]

  • Electrophilic Aromatic Substitution: The π-system of the thiophene ring attacks the carbon of the Vilsmeier reagent. The resulting intermediate is then rearomatized.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt intermediate to yield the final thiophene-2-carboxaldehyde.[6][8]

Vilsmeier_Haack_Mechanism cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Substitution & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Thiophene Thiophene Intermediate Iminium Intermediate Thiophene->Intermediate + Vilsmeier Reagent Aldehyde 2-Thiophenecarboxaldehyde Intermediate->Aldehyde Hydrolysis (H₂O) Vilsmeier_Workflow start Start reagents Charge flask with N-methylformanilide and POCl₃ start->reagents stand Allow mixture to stand for 30 minutes reagents->stand add_thiophene Add thiophene dropwise at 25-35°C stand->add_thiophene stir Stir for 2 hours, then let stand for 15 hours add_thiophene->stir quench Pour into ice/water mixture stir->quench extract Extract with diethyl ether quench->extract wash Wash with dilute HCl, then NaHCO₃ solution extract->wash dry Dry over Na₂SO₄, concentrate wash->dry distill Distill under vacuum dry->distill end Obtain 2-Thiophenecarboxaldehyde distill->end

Caption: Experimental workflow for the Vilsmeier-Haack reaction.

Methodology:

  • Reagent Preparation: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place N-methylformanilide (1.0 mole) and phosphorus oxychloride (1.0 mole). Allow the mixture to stand for 30 minutes.

  • Thiophene Addition: Begin stirring and immerse the flask in a cold-water bath. Add thiophene (1.1 moles) dropwise at a rate that maintains the internal temperature between 25–35 °C.

  • Reaction: After the addition is complete, continue stirring for 2 hours at the same temperature, then allow the mixture to stand at room temperature for 15 hours.

  • Workup: Pour the viscous solution into a vigorously stirred mixture of 400 g of cracked ice. Separate the aqueous layer and extract it with diethyl ether.

  • Purification: Combine the organic layers, wash sequentially with dilute HCl and saturated sodium bicarbonate solution, then wash with water. Dry the ether solution over anhydrous sodium sulfate.

  • Isolation: Concentrate the solution and distill the resulting oil under reduced pressure to yield 2-thiophenecarboxaldehyde (boiling point 97–100°C / 27 mm). [10]

Rieche Formylation: A Lewis Acid-Mediated Approach

The Rieche formylation is an alternative electrophilic substitution method that utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄). [11][12][13]

Causality and Mechanism

The driving force of the Rieche formylation is the activation of dichloromethyl methyl ether by the Lewis acid. TiCl₄ coordinates to the ether oxygen, facilitating the departure of a methoxy group and generating a highly electrophilic dichloromethyl cation equivalent. This potent electrophile then attacks the thiophene ring. Subsequent hydrolysis during workup converts the dichloromethyl group into the aldehyde functionality.

Rieche_Mechanism cluster_0 Electrophile Formation cluster_1 Substitution & Hydrolysis DCMME Dichloromethyl methyl ether Electrophile Electrophilic Cation [CH(Cl)OMe]⁺TiCl₄⁻ DCMME->Electrophile + TiCl₄ TiCl4 TiCl₄ Thiophene Thiophene Intermediate Dichloromethyl Intermediate Thiophene->Intermediate + Electrophile Aldehyde 2-Thiophenecarboxaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of the Rieche formylation of thiophene.

Performance and Scope

This method is particularly effective for electron-rich aromatic compounds. [1][13]Yields are typically moderate to good. A key consideration is regioselectivity, which can be influenced by the Lewis acid and substrate. For 3-substituted thiophenes, it has been shown that using TiCl₄ with dichloromethyl methyl ether can achieve high selectivity (up to 46:1) for the 2-formyl isomer, albeit sometimes in lower yields compared to the Vilsmeier-Haack reaction. [5][14] Limitations: The primary drawbacks are the requirement for strictly anhydrous conditions and the harshness of the strong Lewis acid, which can be incompatible with many functional groups. [1]The reagents are also highly corrosive and moisture-sensitive.

Experimental Protocol: Rieche Formylation

This is a general protocol for the Rieche formylation of an electron-rich aromatic substrate. [15] Methodology:

  • Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the thiophene substrate (1.0 equiv) and dry dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Lewis Acid Addition: Slowly add titanium tetrachloride (TiCl₄) (1.8-2.0 equiv). Stir for 5-10 minutes.

  • Formylating Agent Addition: Slowly add dichloromethyl methyl ether (1.1 equiv).

  • Reaction: Allow the reaction to stir at 0 °C for several hours, monitoring by TLC.

  • Quench and Workup: Slowly quench the reaction by pouring it into a mixture of ice and water. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, concentrate, and purify the residue by silica gel chromatography. [15]

Formylation via Organolithium Intermediates

This method represents a fundamentally different strategy, relying on the generation of a potent nucleophile from the thiophene ring rather than an electrophilic attack. It involves the deprotonation of thiophene with a strong organolithium base, typically n-butyllithium (n-BuLi), followed by quenching the resulting anion with an electrophilic formyl source like DMF. [1][11]

Causality and Mechanism

The high acidity of the α-protons (C2/C5) of the thiophene ring (pKa ≈ 33) allows for facile deprotonation by a strong base like n-BuLi. [16]This step, known as lithiation or metalation, is highly regioselective and creates a powerful 2-lithiothiophene nucleophile. [17]This nucleophile then readily attacks the electrophilic carbonyl carbon of DMF. The resulting lithium alkoxide intermediate is stable at low temperatures and is hydrolyzed during aqueous workup to furnish the aldehyde.

Lithiation_Formylation_Mechanism cluster_0 Lithiation (Deprotonation) cluster_1 Formylation & Hydrolysis Thiophene Thiophene Lithiothiophene 2-Lithiothiophene Thiophene->Lithiothiophene + n-BuLi (-78°C, THF) nBuLi n-BuLi Intermediate Alkoxide Intermediate Lithiothiophene->Intermediate + DMF DMF_re DMF Aldehyde 2-Thiophenecarboxaldehyde Intermediate->Aldehyde Hydrolysis (H₂O)

Caption: Mechanism of formylation via a lithiated thiophene intermediate.

Performance and Scope

The hallmark of this method is its exceptional and predictable regioselectivity, which is dictated entirely by the initial deprotonation step. [16]For substituted thiophenes, lithiation occurs at the most acidic available position, often allowing for the synthesis of isomers that are difficult to obtain via electrophilic substitution. Yields are typically good to excellent. For example, amide-directed lithiation followed by quenching with DMF can give yields as high as 77%. [16]This method is ideal for substrates that are sensitive to the acidic conditions of the Vilsmeier-Haack or Rieche reactions.

Limitations: The major operational challenges are the use of pyrophoric n-BuLi and the requirement for strictly anhydrous and inert conditions at cryogenic temperatures (-78 °C). [1][18]Traces of water or oxygen will rapidly quench the organolithium species. Furthermore, the strong basicity of n-BuLi is incompatible with acidic functional groups (e.g., -OH, -NH, -COOH) on the substrate.

Experimental Protocol: Lithiation and Formylation of 2-Methylthiophene

This protocol provides a regioselective route to 5-methyl-2-thiophenecarboxaldehyde. [1]

Lithiation_Workflow start Start dissolve Dissolve 2-methylthiophene in anhydrous THF under Argon start->dissolve cool Cool solution to -78°C dissolve->cool add_buli Add n-BuLi dropwise, stir for 1 hour cool->add_buli add_dmf Add anhydrous DMF dropwise, stir for 1 hour add_buli->add_dmf warm Warm to room temperature add_dmf->warm quench Quench with saturated aqueous NH₄Cl warm->quench extract Extract with diethyl ether quench->extract dry Dry over Na₂SO₄, concentrate extract->dry end Purify by chromatography dry->end

Caption: Experimental workflow for lithiation-formylation.

Methodology:

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Argon), dissolve 2-methylthiophene (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equiv) dropwise via syringe. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.2 equiv) dropwise to the reaction mixture. Continue stirring at -78 °C for another hour.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the mixture with diethyl ether. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield 5-methyl-2-thiophenecarboxaldehyde. [1]

Comparative Analysis

The choice of formylation method is a strategic decision based on a balance of factors including substrate compatibility, desired regiochemistry, scalability, and laboratory capabilities.

FeatureVilsmeier-Haack ReactionRieche FormylationFormylation via Organolithium
Formylating Agent Vilsmeier Reagent (from DMF/POCl₃)Dichloromethyl methyl etherDMF
Activator/Base POCl₃, (COCl)₂, etc.Lewis Acid (e.g., TiCl₄, SnCl₄)Strong Base (e.g., n-BuLi, LDA)
Mechanism Type Electrophilic Aromatic SubstitutionElectrophilic Aromatic SubstitutionNucleophilic Addition
Typical Conditions 0 °C to RT, aqueous workup0 °C to RT, strictly anhydrous-78 °C, strictly anhydrous & inert
Typical Yield Good to Excellent (e.g., 71-74%) [10]Moderate to GoodGood to Excellent (e.g., 77%) [16]
Regioselectivity High (favors most electron-rich α-position) [1]Generally high, catalyst dependent [5]Excellent (directed by most acidic proton) [1]
Advantages Reliable, scalable, uses common reagents [1]Effective for electron-rich aromatics [1]Excellent regioselectivity, mild to base-tolerant groups
Disadvantages Can be harsh for acid-sensitive substrates [1]Harsh Lewis acid, requires anhydrous conditions [1]Requires cryogenic temps, inert atmosphere, pyrophoric reagents [18]

Conclusion

The formylation of thiophene rings can be accomplished effectively through several distinct methodologies.

  • The Vilsmeier-Haack reaction stands out as the most robust, reliable, and scalable method for general purposes, particularly when targeting the thermodynamically favored 2-position of simple thiophenes.

  • The Rieche formylation offers an alternative electrophilic strategy, though its operational demands (anhydrous conditions, strong Lewis acids) make it a more specialized choice.

  • Formylation via organolithium intermediates provides unparalleled control over regioselectivity, making it the premier method for synthesizing specific isomers that are inaccessible through electrophilic substitution or for use with acid-sensitive substrates. Its demanding experimental conditions, however, require specialized laboratory capabilities.

Ultimately, a careful analysis of the target molecule's structure, the desired regiochemical outcome, and the available resources will guide the synthetic chemist to the most appropriate and efficient formylation strategy.

References

  • Synthesis method of 2-thiophenecarboxaldehyde. (2012). Google Patents.
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  • Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. (n.d.). MDPI. Retrieved from [Link]

  • Thiophene-2-carboxaldehyde. (n.d.). Wikipedia. Retrieved from [Link]

  • Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. (2000). ResearchGate. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • ChemInform Abstract: Regioselective Electrophilic Formylation - 3-Substituted Thiophenes as a Case Study. (2000). ResearchGate. Retrieved from [Link]

  • Formylation - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved from [Link]

  • Transition-Metal-Free Synthesis of Borylated Thiophenes via Formal Thioboration. (2018). Organic Chemistry Portal. Retrieved from [Link]

  • Formyl and Acyl Derivatives of Thiophenes and their Reactions. (n.d.). ResearchGate. Retrieved from [Link]

  • Thiophen derivatives. Part XVI. The Vilsmeier–Haack reaction with 3- and 4-methoxybenzo[b]thiophen. (1970). Journal of the Chemical Society C: Organic. Retrieved from [Link]

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  • Process for production of 2-thiophene aldehydes. (1994). Google Patents.
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  • Synthesis of Saturated N-Heterocycles. (2016). The Journal of Organic Chemistry. Retrieved from [Link]

  • CHAPTER 21: Thiophene Synthesis. (2022). The Royal Society of Chemistry. Retrieved from [Link]

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  • Metal-free organocatalytic S-formylation of thiols using CO2. (2024). ResearchGate. Retrieved from [Link]

  • Formylation - Lithium Halogen Exchange. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011. (2011). HETEROCYCLES. Retrieved from [Link]

  • Formylation - Rieche Formylation. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • Palladium-catalyzed formylation of aryl, heterocyclic, and vinylic halides. (1974). Journal of the American Chemical Society. Retrieved from [Link]

  • PREPARATION OF THIOPHENE-2-ALDEHYDE AND SOME SUBSTITUTED THIOPHENE ALDEHYDES1. (1948). The Journal of Organic Chemistry. Retrieved from [Link]

  • Lithium Halogen exchange using n-BuLi and DMF for formylation failing why? (n.d.). ResearchGate. Retrieved from [Link]

  • Methanol as a formylating agent in nitrogen heterocycles. (2020). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • CHAPTER 6 - Organometallic Chemistry of Heterocycles: New Remarkable Facts. (n.d.). ResearchGate. Retrieved from [Link]

  • Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. (2022). CCS Chemistry. Retrieved from [Link]

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A Comparative Guide to the Biological Activities of Methyl 2-formylthiophene-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The thiophene ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its structural and electronic properties that facilitate favorable interactions with a multitude of biological targets.[1][2] Its aromatic nature and potential for diverse functionalization have made it a focal point in the development of novel therapeutic agents.[1] Within this class, Methyl 2-formylthiophene-3-carboxylate stands out as a particularly versatile synthetic intermediate.[3][4] The presence of a reactive aldehyde (formyl) group at the 2-position and a modifiable ester at the 3-position provides a robust platform for creating extensive libraries of derivatives.

This guide offers a comparative analysis of the biological activities of derivatives synthesized from the this compound core. We will explore key therapeutic areas—oncology, infectious diseases, and inflammation—providing a critical evaluation of their performance supported by experimental data and elucidating the structure-activity relationships that govern their potency.

Anticancer and Antiproliferative Activity: Targeting Cellular Proliferation

Thiophene derivatives have consistently demonstrated significant potential as anticancer agents by interfering with various signaling pathways crucial for cancer progression.[2] Modifications of the this compound scaffold, particularly through the formation of Schiff bases or carboxamides, have yielded compounds with potent cytotoxic effects against a range of human cancer cell lines.

The primary synthetic route involves the condensation of the 2-formyl group with various aromatic or heterocyclic amines to yield Schiff base derivatives. This approach allows for the systematic exploration of how different substituents impact biological activity.

G cluster_synthesis Synthesis A Methyl 2-formyl- thiophene-3-carboxylate C Schiff Base Derivative A->C Condensation (Acid Catalyst, Reflux) B Primary Amine (R-NH2) B->C D Biological Screening (e.g., MTT Assay) C->D Evaluation

Caption: General workflow for synthesizing and screening Schiff base derivatives.

Many of these derivatives exert their anticancer effects by inhibiting critical cellular targets. For instance, certain thiophene carboxamides have been designed as biomimetics of Combretastatin A-4 (CA-4), a potent natural product that inhibits tubulin polymerization.[5][6] These derivatives effectively arrest the cell cycle and induce apoptosis.[5][6] Others function as kinase inhibitors, targeting enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is pivotal for tumor angiogenesis.[7]

Comparative Anticancer Activity of Thiophene Derivatives

Compound ClassTarget Cell LineIC50 (µM)Mechanism of ActionReference
Thiophene Carboxamide (CA-4 Biomimetic)Hep3B5.46Tubulin Polymerization Inhibitor[5]
Thiophene Carboxamide (CA-4 Biomimetic)Colo205> 300Tubulin Polymerization Inhibitor[5]
Thiophene-2-carboxamideMCF-70.09PTP1B Inhibition[8]
Thiophene-2-carboxamideHepG20.72PTP1B Inhibition[8]
2-Thioureidothiophene-3-carboxylateOvarian Cancer Cells1.1 (CXCR2)CXCR2 Antagonist[9]
Thiophene-3-carboxamideHCT116191.1 nM (VEGFR-2)VEGFR-2 Kinase Inhibitor[7]

Causality in Experimental Design: The choice of cancer cell lines for screening is critical. Using a panel of cell lines from different tissue origins (e.g., breast - MCF-7, liver - HepG2, colon - HT-29) provides a broader understanding of a compound's spectrum of activity and potential for tissue-specific efficacy. The MTT assay is a standard first-line colorimetric assay for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the urgent development of new classes of anti-infective agents.[10] Thiophene-based structures have emerged as a promising foundation for this endeavor, with numerous derivatives exhibiting significant antibacterial and antifungal properties.[11][12]

Derivatives from the this compound core can be readily synthesized and tested against a panel of clinically relevant pathogens. Structure-activity relationship (SAR) studies reveal that the nature and position of substituents on the thiophene ring and its appendages dramatically influence antimicrobial potency and spectrum.[13] For example, the introduction of pyridine side chains has been shown to produce excellent antimicrobial activity.[13]

Comparative Antimicrobial Activity of Thiophene Derivatives

Derivative ClassBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)Reference
Pyridine-ThiopheneS. aureus20A. fumigatus12[13]
Pyridine-ThiopheneE. coli21S. racemosum18[13]
Pyridine-ThiopheneP. aeruginosa22--[13]
3-Amino Thiophene-2-carboxamideS. aureus20--[10]
3-Amino Thiophene-2-carboxamideB. subtilis19--[10]

Trustworthiness in Protocols: A self-validating antimicrobial screening protocol must include both positive and negative controls. A well-characterized antibiotic (e.g., Ampicillin, Gentamicin) serves as the positive control to confirm the sensitivity of the microbial strains and the validity of the assay conditions.[13] The solvent used to dissolve the test compounds (e.g., DMSO) serves as the negative control to ensure it has no intrinsic antimicrobial activity.

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key pathological feature of numerous diseases, from arthritis to neurodegenerative disorders. The arachidonic acid cascade, which involves the cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, is a primary target for anti-inflammatory drugs.[14][15] Thiophene derivatives have been investigated as inhibitors of these enzymes, offering a potential alternative to traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).

G AA Arachidonic Acid (from Cell Membrane) COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Pain, Fever, Inflammation) COX->PGs LTs Leukotrienes (Inflammation) LOX->LTs Inhibitor Thiophene Derivative Inhibitor->COX Inhibition Inhibitor->LOX Inhibition G A 1. Seed cancer cells in a 96-well plate (5x10^3 cells/well) B 2. Incubate for 24h to allow attachment A->B C 3. Treat cells with various concentrations of thiophene derivatives B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5- diphenyltetrazolium bromide) D->E F 6. Incubate for 4h. (Viable cells convert MTT to formazan) E->F G 7. Solubilize formazan crystals with DMSO or SDS F->G H 8. Measure absorbance at 570 nm using a plate reader G->H

Sources

A Comparative Guide to the Reactivity of 2-Formyl vs. 3-Formyl Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Thiophene and its derivatives are cornerstone heterocyclic scaffolds in modern chemistry, recognized for their integral role in the development of pharmaceuticals and advanced functional materials.[1][2] Their unique electronic properties make them "privileged structures" in drug design and versatile building blocks for organic electronics like conducting polymers.[1][3] Among the simplest and most useful thiophene derivatives are the isomeric formylthiophenes. The position of the aldehyde (formyl) group—either at the 2- (alpha) or 3- (beta) position—profoundly influences the molecule's electronic landscape and steric environment. This, in turn, dictates the reactivity of both the aldehyde functionality and the aromatic thiophene ring itself.

This guide provides an in-depth comparison of the reactivity of 2-formylthiophene and 3-formylthiophene. We will dissect the underlying electronic and steric factors and provide supporting experimental frameworks to illustrate these differences, offering researchers a predictive understanding for synthetic planning.

The Electronic and Steric Landscape: A Tale of Two Isomers

The reactivity of any substituted thiophene is a direct consequence of the interplay between the inherent properties of the thiophene ring and the electronic influence of its substituents.

Inherent Reactivity of the Thiophene Ring

Thiophene is an electron-rich aromatic heterocycle, significantly more reactive towards electrophilic substitution than benzene.[4][5] This heightened reactivity stems from the ability of the sulfur heteroatom to effectively stabilize the positively charged intermediate (the σ-complex) formed during the reaction via resonance delocalization of its lone pair electrons.[4] This stabilization is most effective when the electrophile attacks the C2 (α) position, as it allows for three resonance structures, one of which places the positive charge directly on the sulfur atom. Attack at the C3 (β) position results in a less stable intermediate with only two resonance structures, neither of which directly involves the heteroatom in charge delocalization.[4][6] Consequently, electrophilic substitution on unsubstituted thiophene shows a strong preference for the C2 position.

Influence of the Electron-Withdrawing Formyl Group

The formyl group (-CHO) is a moderately deactivating, electron-withdrawing group (EWG) due to both inductive and resonance effects. Its presence on the thiophene ring pulls electron density away from the aromatic system, making it less nucleophilic and thus less reactive towards electrophilic attack compared to unsubstituted thiophene. However, the position of this EWG creates distinct electronic and steric environments in the two isomers.

  • 2-Formylthiophene: The formyl group at the C2 position exerts its strongest deactivating effect on the adjacent C3 and the remote C5 positions. The carbonyl carbon of the aldehyde is directly conjugated with the sulfur atom through the ring's π-system. Theoretical studies on the analogous thiophene-2-carboxylic acid suggest the possibility of an intramolecular interaction between the carbonyl oxygen and the thiophene sulfur.[7][8] This interaction can polarize the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it a more potent target for nucleophiles.

  • 3-Formylthiophene: When the formyl group is at the C3 position, it primarily deactivates the adjacent C2 and C4 positions. The carbonyl group is less directly influenced by the sulfur heteroatom compared to the 2-isomer. Crucially, the aldehyde functionality is flanked by C-H bonds at both the C2 and C4 positions. This creates a more sterically crowded environment around the carbonyl carbon compared to the 2-formyl isomer, where one side is occupied by the relatively less bulky sulfur atom.[9][10] This increased steric hindrance can impede the approach of nucleophiles.

Visualizing Electronic and Steric Effects

The diagrams below illustrate the key differences discussed.

Figure 1: Steric environment of 2- vs. 3-formylthiophene.

Comparative Reactivity in Key Transformations

The structural differences outlined above translate directly into observable differences in chemical reactivity.

Nucleophilic Addition to the Carbonyl Group

This is the quintessential reaction of aldehydes.[11][12] The rate and success of this reaction depend on the electrophilicity of the carbonyl carbon and the accessibility for the nucleophile to attack.

General Observation: 2-Formylthiophene is significantly more reactive towards nucleophilic addition than 3-formylthiophene.

Causality:

  • Electronic Factors: The carbonyl carbon in 2-formylthiophene is more electrophilic. The proximity to the sulfur atom allows for more effective polarization of the C=O bond, making the carbon atom more electron-deficient and "primed" for attack.[7]

  • Steric Factors: As shown in Figure 1, the approach to the carbonyl carbon in 3-formylthiophene is more obstructed by the adjacent C-H bonds of the ring than in the 2-isomer.[9][10] This steric hindrance raises the activation energy for the nucleophilic attack.

The Wittig reaction , which converts aldehydes and ketones into alkenes via a phosphonium ylide, serves as an excellent case study for this reactivity difference.[13][14] In a competitive reaction, a Wittig reagent will react preferentially with the more electrophilic and less hindered 2-formylthiophene.

Electrophilic Aromatic Substitution

While the formyl group deactivates the ring, forcing substitution reactions still reveals important regiochemical differences.

  • 2-Formylthiophene: Electrophilic attack is strongly directed to the C5 position. The C3 position is strongly deactivated, and the C4 position is less so, but C5 remains the most electron-rich site available for substitution.

  • 3-Formylthiophene: Electrophilic attack is directed primarily to the C5 position, which is an alpha-position and the least deactivated site.

Aldol Condensation

The aldol condensation involves the reaction of an enolate with a carbonyl compound.[15][16] When formylthiophenes act as the electrophilic partner (the "acceptor"), their relative reactivity mirrors that seen in other nucleophilic additions. Therefore, 2-formylthiophene will generally undergo crossed aldol condensations more readily and in higher yield than 3-formylthiophene when reacted with a common enolate source.

Quantitative Data Summary

To quantify the reactivity difference, we can compare outcomes from a competitive reaction. The following table presents hypothetical yet chemically sound data from a competitive Wittig olefination experiment.

Parameter 2-Formylthiophene 3-Formylthiophene Reference
Reaction Type Competitive Wittig OlefinationCompetitive Wittig Olefination[13],
Reactants Equimolar mix of 2- & 3-isomersEquimolar mix of 2- & 3-isomers-
Reagent 0.8 eq. Ph₃P=CH₂0.8 eq. Ph₃P=CH₂-
Relative Conversion ~85%~15%-
Product Ratio (2-vinyl : 3-vinyl) ~5.7 : 1~5.7 : 1-
¹H NMR Aldehyde Shift (δ, ppm) ~9.9~9.8-
¹³C NMR Carbonyl Shift (δ, ppm) ~183~185-

Note: NMR data are typical literature values and can vary with solvent. The higher deshielding of the carbonyl carbon in the 3-isomer may seem counterintuitive but reflects the complex interplay of electronic effects in the thiophene ring.

Experimental Protocol: A Self-Validating Competitive Wittig Reaction

This protocol is designed to directly measure the relative reactivity of the two isomers in a single, self-validating experiment. The product ratio, determined by GC-MS or ¹H NMR spectroscopy, serves as a direct readout of relative reaction rates.

G start Prepare Ylide Solution reactants Combine Aldehydes: 1.0 mmol 2-Formylthiophene 1.0 mmol 3-Formylthiophene in dry THF (10 mL) addition Slowly add Ylide Solution (0.8 mmol) to aldehyde mixture at 0°C reactants->addition reaction Stir at Room Temperature Monitor by TLC (e.g., 2 hours) addition->reaction quench Quench with Saturated NH4Cl solution reaction->quench extract Extract with Diethyl Ether (3x) Combine organic layers quench->extract dry Dry over Na2SO4 Filter and Concentrate extract->dry analyze Analyze Crude Product by GC-MS and/or ¹H NMR dry->analyze result Determine Product Ratio: 2-Vinylthiophene vs. 3-Vinylthiophene analyze->result

Figure 2: Workflow for the competitive Wittig reaction.

Methodology:

  • Preparation of the Wittig Ylide:

    • To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add methyltriphenylphosphonium bromide (357 mg, 1.0 mmol) and 10 mL of anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-butyllithium (0.40 mL of a 2.5 M solution in hexanes, 1.0 mmol) dropwise. The solution will turn a characteristic deep orange or yellow, indicating ylide formation.

    • Stir the ylide solution at 0°C for 30 minutes. For this competitive experiment, we will prepare a stock and use 0.8 mmol.

  • Competitive Reaction Setup:

    • In a separate flame-dried flask, dissolve 2-formylthiophene (112 mg, 1.0 mmol) and 3-formylthiophene (112 mg, 1.0 mmol) in 10 mL of anhydrous THF.

    • Cool this aldehyde solution to 0°C.

  • Reaction Execution:

    • Using a syringe, slowly add the prepared Wittig ylide solution (0.8 mmol) to the stirred solution of the aldehydes over 10 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature.

    • Monitor the disappearance of the starting materials by Thin Layer Chromatography (TLC).

  • Workup and Analysis:

    • Once the reaction is complete (or after a set time, e.g., 2 hours), quench the reaction by adding 10 mL of saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter and carefully concentrate the solvent under reduced pressure.

    • Analyze the resulting crude oil by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the product peaks for 2-vinylthiophene and 3-vinylthiophene. Alternatively, analyze by ¹H NMR and integrate the characteristic vinyl proton signals for each product to determine the ratio.

Expected Outcome: The analysis will show a significantly higher abundance of 2-vinylthiophene, confirming the greater reactivity of 2-formylthiophene under these conditions.

Conclusion and Outlook

The position of the formyl group on the thiophene ring is not a trivial structural detail; it is a critical determinant of chemical reactivity. This guide has established that 2-formylthiophene is the more reactive isomer towards nucleophilic addition at the carbonyl carbon . This is a direct result of a favorable combination of electronic effects, which render its carbonyl carbon more electrophilic, and a less sterically hindered environment for nucleophilic attack. Conversely, while both isomers are deactivated towards electrophilic aromatic substitution, they exhibit predictable and distinct regioselectivity.

For researchers in drug development and materials science, a firm grasp of these principles is indispensable. It allows for the rational design of synthetic routes, the prediction of reaction outcomes, and the selective functionalization of these valuable heterocyclic scaffolds to build molecular complexity and achieve desired functions.

References

  • Brainly.in. (2023, December 27). Explain electrophilic substitution reaction in thiophene.
  • BenchChem. (n.d.). Electrophilic Substitution on the Thiophene Ring: A Technical Guide.
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A Comparative Guide to the X-ray Crystallography of Thiophene Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Unambiguous Power of X-ray Crystallography

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the atomic and molecular structure of a compound.[1] It provides a high-resolution, three-dimensional map of electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and the overall molecular conformation.[1] This level of detail is often unattainable with other techniques and is crucial for understanding the subtle structural features that govern the biological activity of thiophene carboxamide derivatives.

Why X-ray Crystallography is Essential for Thiophene Carboxamides

The planarity of the thiophene ring and the conformational flexibility of the carboxamide linker are key determinants of how these molecules interact with their biological targets. X-ray crystallography provides direct evidence of:

  • Conformational Preferences: The orientation of the carboxamide group relative to the thiophene ring (syn vs. anti) and the torsion angles of substituents are precisely determined.

  • Intermolecular Interactions: The crystal packing reveals a wealth of information about non-covalent interactions such as hydrogen bonding, π-π stacking, and other weak interactions that are critical for molecular recognition and crystal stability.

  • Absolute Stereochemistry: For chiral derivatives, X-ray crystallography can unambiguously determine the absolute configuration of stereocenters.[2]

A Comparative Landscape: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography is the gold standard for solid-state structure determination, it is often complemented by other techniques that provide dynamic and solution-state information.

TechniqueStrengths for Thiophene Carboxamide AnalysisLimitations
Single-Crystal X-ray Diffraction (SC-XRD) - Unambiguous 3D structure determination. - Precise bond lengths and angles. - Elucidation of intermolecular interactions and packing. - Absolute configuration determination.[2]- Requires high-quality single crystals, which can be challenging to grow. - Provides a static picture of the molecule in the solid state, which may not represent the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Provides information about the molecular structure and dynamics in solution.[3] - Can identify different conformers present in solution. - Does not require crystallization.- Structure elucidation can be complex for novel compounds. - Provides time-averaged structural information. - Determination of through-space interactions (NOE) can be ambiguous for conformationally flexible molecules.
Density Functional Theory (DFT) Calculations - Can predict low-energy conformations and rotational barriers.[4] - Complements experimental data by providing insights into electronic properties. - Can be used to model molecules that are difficult to crystallize or analyze by NMR.- Accuracy is highly dependent on the chosen functional and basis set.[5] - Does not provide direct experimental evidence of the structure. - May not accurately model weak intermolecular interactions.

Experimental Protocol: From Powder to Publication-Ready Structure

The following is a comprehensive, step-by-step methodology for the single-crystal X-ray crystallographic analysis of a novel thiophene carboxamide derivative.

Part 1: Crystal Growth and Selection

High-quality single crystals are the cornerstone of a successful X-ray diffraction experiment.

  • Purification: The compound must be of high purity (>98%).

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find conditions where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly over several days.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the compound solution, reducing its solubility and promoting crystallization.

    • Slow Cooling: Prepare a saturated solution at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Crystal Selection: Under a microscope, select a crystal with well-defined faces and no visible cracks or defects, typically 0.1-0.3 mm in each dimension.[6]

Part 2: Data Collection

Modern diffractometers automate much of the data collection process.

  • Mounting: The selected crystal is mounted on a goniometer head.

  • Data Collection Strategy: The software, such as Bruker's APEX suite, will determine an optimal strategy to collect a complete and redundant dataset.[7]

  • X-ray Exposure: The crystal is exposed to a monochromatic X-ray beam and rotated, with diffraction patterns collected on a detector at each step.

Part 3: Data Processing and Structure Solution
  • Integration: The raw diffraction images are processed to determine the position and intensity of each reflection.

  • Scaling and Merging: The intensities are scaled and merged to produce a single reflection file.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: The initial positions of the atoms are determined using direct methods or Patterson methods, often with software like SHELXT.[2]

Part 4: Structure Refinement and Validation
  • Refinement: The atomic positions and other parameters are refined against the experimental data using software like SHELXL or OLEX2.[2] This is an iterative process to minimize the difference between the observed and calculated structure factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated to ensure its chemical and crystallographic reasonability using tools like PLATON.[3] This includes checking for missed symmetry, unusual bond lengths and angles, and analyzing the displacement ellipsoids.

The overall workflow can be visualized as follows:

workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination & Analysis Synthesis Synthesis & Purification Crystallization Crystal Growth Synthesis->Crystallization Selection Crystal Selection Crystallization->Selection Mounting Mounting Selection->Mounting Data_Collection Data Collection Mounting->Data_Collection Integration Integration & Scaling Data_Collection->Integration Solution Structure Solution Integration->Solution Refinement Refinement Solution->Refinement Validation Validation & Analysis Refinement->Validation Publication Publication (CIF) Validation->Publication

Caption: General workflow for small molecule X-ray crystallography.

Comparative Crystallographic Data of Thiophene Carboxamide Derivatives

The following table presents a comparison of crystallographic data for several thiophene carboxamide derivatives, illustrating the structural diversity within this class of compounds.

CompoundFormulaCrystal SystemSpace GroupKey Structural FeaturesReference
2-Thiophenecarboxamide C₅H₅NOSOrthorhombicPna2₁Four independent molecules in the asymmetric unit linked by N–H···O hydrogen bonds to form a one-dimensional tube.[7][7]
N-(2-Nitrophenyl)thiophene-2-carboxamide C₁₁H₈N₂O₃SMonoclinicP2₁/cTwo molecules in the asymmetric unit with different dihedral angles between the rings. Intramolecular N—H···O hydrogen bonds.[8][8]
Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate C₁₁H₉NO₃S₂MonoclinicP2₁/cTwo independent molecules in the asymmetric unit connected by C-H···O interactions.[9][9]
1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-1-en-3-one C₁₃H₁₀O₂SMonoclinicP2₁/cNearly planar molecule with O—H⋯O hydrogen bonds forming chains.

Logical Relationships in Structure Determination

The process of solving and refining a crystal structure is a logical progression from raw data to a validated molecular model.

logic Diffraction_Images Diffraction Images Reflection_List Reflection List (hkl, I, σ(I)) Diffraction_Images->Reflection_List Integration Electron_Density_Map Electron Density Map Reflection_List->Electron_Density_Map Structure Solution (Phasing) Initial_Model Initial Atomic Model Electron_Density_Map->Initial_Model Model Building Refined_Model Refined Structure Initial_Model->Refined_Model Refinement (Least-squares) Validated_Model Validated Model (CIF) Refined_Model->Validated_Model Validation

Caption: Logical flow from diffraction data to a validated crystal structure.

Conclusion

X-ray crystallography is an indispensable tool for the detailed structural characterization of thiophene carboxamide derivatives. It provides unparalleled insight into their three-dimensional architecture, which is fundamental for understanding their biological function and for the development of new therapeutic agents. By following rigorous experimental protocols and employing modern software for data analysis and validation, researchers can obtain high-quality, publication-ready crystal structures that stand up to scientific scrutiny. This guide serves as a foundational resource for scientists and researchers in the field of drug discovery and materials science, empowering them to leverage the full potential of X-ray crystallography in their research endeavors.

References

  • APEX Software | Bruker. (n.d.). Bruker. Retrieved January 4, 2026, from [Link]

  • CRYSTALS - Chemical Crystallography. (n.d.). University of Oxford. Retrieved January 4, 2026, from [Link]

  • Resources | Single-Crystal X-ray Diffraction. (n.d.). OpenScholar @ University of Virginia. Retrieved January 4, 2026, from [Link]

  • Structure validation practical. (n.d.). Protein Data Bank in Europe. Retrieved January 4, 2026, from [Link]

  • X-Ray Data Analysis Software Packages. (n.d.). Materials Research Laboratory, University of Illinois. Retrieved January 4, 2026, from [Link]

  • Crystallographic software list. (n.d.). International Union of Crystallography. Retrieved January 4, 2026, from [Link]

  • Spek, A. L. (2006). Structure validation. In Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford University Press. [Link]

  • Groom, C. R., & Allen, F. H. (2018). A Practical Guide to the Design of Molecular Crystals. Accounts of Chemical Research, 51(12), 3096–3105. [Link]

  • Nguyen, T. T., Tran, T. T. H., Vo, D. D., & Nguyen, H. T. (2019). Some chalcones derived from thiophene-3-carbaldehyde: synthesis and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 7), 1018–1023. [Link]

  • N-(2-Nitrophenyl)thiophene-2-carboxamide. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2678. [Link]

  • Validation of Experimental Crystal Structures. (n.d.). Cambridge Crystallographic Data Centre. Retrieved January 4, 2026, from [Link]

  • Staples, R. J. (2015). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 9), a001. [Link]

  • Müller, P. (2009). Practical suggestions for better crystal structures. Crystallography Reviews, 15(1), 57–83. [Link]

  • Selected Crystal data and structure refinement of the co-crystal (CCDC: 2002994). (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Abdeen, S., Abou-Seri, S. M., & El-Damasy, A. K. (2023). Development of trisubstituted thiophene-3-carboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity. RSC Medicinal Chemistry, 14(6), 1141–1155. [Link]

  • Metwally, A. M., El-Sayed, M. A. A., & El-Gaby, M. S. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 25. [Link]

  • Structure of thiophene 3 i obtained by single crystal X‐ray diffraction, CCDC: 2293105. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

  • Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate. (2021). Journal of Molecular Structure, 1239, 130510. [Link]

  • Thiophene-3-carboxamide. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2025). International Journal of Molecular Sciences, 26(14), 6823. [Link]

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A Comparative Guide to HPLC Purity Assessment of Synthesized Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the critical purity assessment of Methyl 2-formylthiophene-3-carboxylate. As a key intermediate in the synthesis of various pharmaceutical compounds, ensuring its purity is paramount to the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] We will move beyond rote protocols to explore the fundamental principles and strategic decisions that underpin the development of robust and reliable HPLC methods, ensuring your analytical approach is both scientifically sound and fit for purpose.

The Analytical Imperative: Why Purity Matters

This compound is a heterocyclic building block characterized by its thiophene core, an electron-withdrawing formyl group, and a methyl ester. This combination of functional groups makes it a versatile precursor, but also susceptible to specific impurities arising from its synthesis—such as unreacted starting materials, by-products from side reactions, or degradation products. A validated HPLC method is one of the most crucial components of a Certificate of Analysis, providing quantitative evidence of purity and impurity profiles.[2] The objective is not merely to detect the main compound but to separate, identify, and quantify all potential process-related impurities and degradants.

Foundational Strategy in HPLC Method Development

Developing a robust HPLC method is a systematic process that requires a deep understanding of chromatographic principles.[2] For a molecule like this compound, a reverse-phase HPLC (RP-HPLC) approach is the logical starting point due to its moderate polarity. The core components of method development are the stationary phase, mobile phase, and detector settings.[2]

The workflow for developing and validating a purity assessment method is a multi-stage process, ensuring the final protocol is reliable and reproducible.

HPLC_Purity_Assessment_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis Dev1 Define Analytical Goal (Purity Assay, Impurity Profile) Dev2 Analyte Characterization (pKa, logP, UV spectra) Dev1->Dev2 Dev3 Initial Screening (Column, Mobile Phase, pH) Dev2->Dev3 Dev4 Method Optimization (Gradient, Flow Rate, Temp.) Dev3->Dev4 Val1 Specificity Dev4->Val1 Final Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 RA1 Sample Preparation Val5->RA1 Validated Method RA2 System Suitability Test (SST) RA1->RA2 RA3 Sample Analysis RA2->RA3 RA4 Data Processing & Reporting RA3->RA4 RA4->Dev1 Re-development/ Re-validation

Caption: General workflow for HPLC purity method development and validation.

Stationary Phase (Column) Selection: A Comparative View

The choice of column is the most critical factor for achieving separation.[2] For this analysis, we compare two common C18 columns.

  • Conventional C18 (e.g., PerfectSil Target ODS-3): This is the workhorse of RP-HPLC.[1] Its alkyl chains provide strong hydrophobic retention, which is ideal for separating the main analyte from more polar impurities. However, residual silanols on the silica surface can sometimes lead to peak tailing for polar or basic compounds.

  • End-capped, High-Purity Silica C18 (e.g., SunFire C18): These columns are manufactured with high-purity silica and undergo exhaustive end-capping to minimize accessible silanol groups.[3] This results in improved peak shape (less tailing), better reproducibility, and enhanced stability at a wider pH range. For impurity analysis where peak symmetry is crucial for accurate integration, this is often the superior choice.

Verdict: Begin with a high-purity, end-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm) for robust method development.[1][4]

Mobile Phase Optimization: The Key to Selectivity

The mobile phase composition dictates the retention and elution of analytes. A typical mobile phase consists of an aqueous component (A) and an organic modifier (B).[1]

  • Organic Modifier: Acetonitrile (ACN) is generally preferred over methanol for aromatic compounds as it often provides better peak shape and lower UV cutoff.[5]

  • Aqueous Phase & pH Control: The pH of the mobile phase is critical. For this compound, controlling the pH can suppress the ionization of potential acidic impurities (e.g., the corresponding carboxylic acid if hydrolysis occurs), leading to better retention and peak shape.

    • Acidified Water (e.g., 0.1% Formic Acid): Simple to prepare and MS-compatible.[6] Formic acid sets the pH to around 2.7, which is effective for keeping most carboxylic acids in their protonated, more retained form.

    • Buffered Solution (e.g., 20 mM Phosphate Buffer): Provides more robust pH control than a simple acid solution. A phosphate buffer at pH 3.0 can offer superior reproducibility, although it is not compatible with mass spectrometry.

The logical flow for selecting and optimizing these parameters is crucial for efficient method development.

Method_Development_Logic Start Start: Analyze Analyte Properties Column Select Column (e.g., End-capped C18) Start->Column MobilePhase Select Mobile Phase (ACN/H2O) Start->MobilePhase Detector Select Wavelength (e.g., 275 nm based on UV Scan) Start->Detector ScoutGradient Run Scouting Gradient (e.g., 5-95% ACN in 20 min) Column->ScoutGradient MobilePhase->ScoutGradient Eval Evaluate Chromatogram: - Good Retention? - Peak Shape OK? - All Peaks Resolved? ScoutGradient->Eval AdjustpH Adjust pH (Add Formic Acid or Buffer) Eval->AdjustpH No (Poor Peak Shape) OptimizeGradient Optimize Gradient Slope & Time Eval->OptimizeGradient No (Poor Resolution) Isocratic Develop Isocratic Method (If applicable) Eval->Isocratic Yes (Simple Profile) Final Final Validated Method Eval->Final Yes (Complex Profile, Gradient Optimized) AdjustpH->ScoutGradient OptimizeGradient->ScoutGradient Isocratic->Final

Caption: Decision-making workflow for HPLC method development.

Comparative Analysis: Two Methodologies

We present two distinct methods: a rapid isocratic method suitable for routine quality control where the impurity profile is well-understood, and a comprehensive gradient method for in-depth impurity profiling during process development or stability studies.

ParameterMethod A: Rapid Isocratic QCMethod B: Comprehensive Impurity ProfilingRationale for Choices
Column High-Purity C18, 150 x 4.6 mm, 3.5 µmHigh-Purity C18, 250 x 4.6 mm, 5 µmShorter column for faster run times in QC; longer column for higher resolution in profiling.[7]
Mobile Phase A Water with 0.1% Formic AcidWater with 0.1% Formic AcidProvides acidic pH to ensure consistent protonation of acidic species.[6]
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile with 0.1% Formic AcidACN is a strong solvent providing good peak shapes for aromatic compounds.[5]
Elution Mode Isocratic: 60% A / 40% BGradientIsocratic is faster and simpler for known analytes. Gradient is necessary to elute compounds with a wide range of polarities.[7]
Gradient Program N/ATime 0: 30% B; Time 25: 80% B; Time 30: 80% B; Time 31: 30% B; Time 35: 30% BA shallow gradient ensures the separation of closely eluting impurities.
Flow Rate 1.2 mL/min1.0 mL/minHigher flow rate reduces run time in the isocratic method.
Column Temp. 30 °C30 °CControlled temperature ensures reproducible retention times.[4]
Detection (UV) 275 nm275 nmWavelength chosen near the absorbance maximum of the thiophene chromophore for good sensitivity.
Injection Vol. 10 µL10 µLStandard volume for analytical HPLC.
Run Time ~8 minutes35 minutesMethod A is optimized for speed; Method B is optimized for resolution.
Hypothetical Performance Comparison

The following table illustrates the expected performance differences between the two methods when analyzing a synthesized batch of this compound containing two common hypothetical impurities: Impurity 1 (more polar, e.g., 2-formylthiophene-3-carboxylic acid) and Impurity 2 (less polar, e.g., a dimerization by-product).

Performance MetricMethod A: Rapid Isocratic QCMethod B: Comprehensive Impurity ProfilingInterpretation
Retention Time (Main Peak) 4.5 min15.2 minLonger retention in the gradient method due to lower initial organic content.
Resolution (Main Peak / Impurity 1) 1.84.2Method B provides baseline separation (>2.0), crucial for accurate quantification. Method A may be insufficient if Impurity 1 is present at low levels.
Resolution (Main Peak / Impurity 2) 3.58.1Both methods resolve the less polar impurity, but Method B offers superior separation.
Theoretical Plates (Main Peak) 9,50015,000The longer column in Method B provides greater column efficiency and sharper peaks.[4]
Limit of Quantification (LOQ) 0.05%0.01%The superior resolution and peak shape in Method B allow for more sensitive detection of impurities.

Experimental Protocols: A Step-by-Step Guide

Adherence to a precise protocol is essential for reproducibility. Proper sample preparation is critical to protect the HPLC column and ensure accurate results.[1]

Reagent and Sample Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.

  • Mobile Phase B (0.1% Formic Acid in ACN): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Filter and degas.

  • Diluent: Prepare a mixture of Water:Acetonitrile (50:50 v/v).

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the synthesized sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

HPLC System Setup and Execution (Method B)
  • Equip the HPLC system with the specified column (High-Purity C18, 250 x 4.6 mm, 5 µm).

  • Set the column oven temperature to 30 °C.

  • Purge the pump lines with the prepared mobile phases.

  • Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Set the UV detector wavelength to 275 nm.

  • Perform a blank injection (diluent) to ensure no system peaks interfere.

  • Inject the Standard Solution five times to check for system suitability. The relative standard deviation (RSD) for the peak area should be less than 2.0%.[8]

  • Inject the Sample Solution in duplicate.

  • Calculate the purity by area percent, assuming the response factor of the impurities is the same as the main peak. For higher accuracy, impurity standards would be required.

Trustworthiness: The Self-Validating System

A protocol's trustworthiness is established through validation, which demonstrates that the analytical method is suitable for its intended purpose.[9][10] The comprehensive gradient method (Method B) should be validated according to ICH Q2(R1) guidelines.[11]

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by showing that potential impurities and degradation products do not interfere with the main peak.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12] This is typically assessed over a range of 80-120% of the nominal test concentration for an assay.[8]

  • Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] It includes repeatability (intra-assay precision) and intermediate precision.[8]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis.

By performing these validation experiments, the method becomes a self-validating system, providing a high degree of assurance in the quality of the analytical data generated.

References

  • Benchchem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives. Benchchem.
  • SIELC Technologies. Separation of Thiophene-2-carboxylic acid hydrazide on Newcrom R1 HPLC column. SIELC Technologies.
  • Onyx Scientific. An Effective Approach to HPLC Method Development. Onyx Scientific.
  • NIH. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. National Institutes of Health.
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  • NIH. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. National Institutes of Health.
  • HPLC Method Development and Validation for Pharmaceutical Analysis.
  • MDPI. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • ijrpr. HPLC Method Development and Validation. ijrpr.
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A Senior Application Scientist's Comparative Guide to the Synthesis of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Methyl 2-formylthiophene-3-carboxylate

In the landscape of pharmaceutical and fine chemical synthesis, the strategic placement of functional groups on heterocyclic scaffolds is paramount. This compound is a key heterocyclic building block, prized for its bifunctional nature. The aldehyde at the 2-position and the ester at the 3-position offer orthogonal reactivity, enabling chemists to construct complex molecular architectures. This guide provides a comparative analysis of the primary catalytic methods for the synthesis of this valuable intermediate, focusing on the electrophilic formylation of methyl 3-thiophenecarboxylate. Our objective is to furnish researchers, scientists, and drug development professionals with a robust framework for methodological selection, grounded in mechanistic principles and practical, field-proven insights.

The Decisive Factor: Regioselectivity in Electrophilic Substitution of 3-Substituted Thiophenes

The synthesis of this compound via formylation of methyl 3-thiophenecarboxylate is a classic example of an electrophilic aromatic substitution. The critical challenge is controlling the position of the incoming formyl group. The thiophene ring has two activated α-positions (2 and 5) and two less reactive β-positions (3 and 4). When a substituent is present at the 3-position, the regiochemical outcome of the formylation is dictated by a combination of electronic and steric effects.

The methyl carboxylate group (-CO₂Me) at the 3-position is an electron-withdrawing, deactivating group. It deactivates the adjacent 2- and 4-positions by induction and resonance. Consequently, electrophilic attack is directed to the 5-position, which is electronically the most favored. However, steric hindrance plays a crucial role. For many formylating agents, the less sterically hindered 2-position becomes the kinetically favored site of attack. This guide will compare two classical, high-efficacy methods where this principle is exploited: the Vilsmeier-Haack reaction and the Rieche formylation.

Method 1: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is one of the most reliable and widely used methods for formylating electron-rich heterocyclic compounds.[1] It employs a substituted formamide, typically N,N-dimethylformamide (DMF), and a dehydrating/activating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride.[2][3] This combination generates the electrophilic "Vilsmeier reagent" in situ.

Mechanism and Rationale

The reaction proceeds in three main stages:

  • Formation of the Vilsmeier Reagent: DMF acts as a nucleophile, attacking the electrophilic phosphorus center of POCl₃. A subsequent elimination cascade generates the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

  • Electrophilic Attack: The π-system of the thiophene ring attacks the electrophilic carbon of the Vilsmeier reagent. For methyl 3-thiophenecarboxylate, this attack preferentially occurs at the less sterically hindered 2-position to form a cationic sigma complex.

  • Hydrolysis: The resulting iminium salt is stable until a final aqueous workup, during which it is readily hydrolyzed to yield the final aldehyde product.[4]

The choice of POCl₃ as the activating agent is rooted in its efficacy and cost-effectiveness. It readily activates the carbonyl oxygen of DMF, facilitating the formation of the electrophilic species under relatively mild conditions.

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Reaction Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Substitution & Hydrolysis DMF DMF Adduct Intermediate Adduct DMF->Adduct POCl3 POCl₃ POCl3->Adduct Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) Adduct->Vilsmeier - OPOCl₂⁻ Sigma Sigma Complex Thiophene Methyl 3-thiophenecarboxylate Thiophene->Sigma + Vilsmeier Reagent Iminium Iminium Salt Sigma->Iminium - H⁺ Product Methyl 2-formyl- thiophene-3-carboxylate Iminium->Product + H₂O (workup)

Vilsmeier-Haack reaction mechanism for thiophene formylation.
Detailed Experimental Protocol: Vilsmeier-Haack Synthesis

This protocol is a self-validating system. Successful formation of the Vilsmeier reagent is indicated by a change in viscosity and often a color change. The final hydrolysis is a vigorous reaction that confirms the presence of the intermediate iminium salt.

  • Reagent Preparation (Inert Atmosphere): In a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Cool the flask to 0 °C using an ice-water bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a thick, sometimes crystalline, mixture indicates the generation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve methyl 3-thiophenecarboxylate (1.0 eq) in a minimal amount of anhydrous 1,2-dichloroethane or use neat. Add this solution dropwise to the Vilsmeier reagent at 0 °C.

  • Reaction: After addition, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Hydrolysis: Cool the reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto a vigorously stirred slurry of crushed ice (approx. 10 g of ice per 1 mL of reaction mixture). This hydrolysis step is exothermic.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or 30% aqueous sodium hydroxide until the pH is ~7-8. Stir the resulting mixture for 1 hour at room temperature. Transfer the mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: The Rieche Formylation

The Rieche formylation is a powerful alternative that utilizes a Lewis acid catalyst to activate a formylating agent.[5] The most common combination is dichloromethyl methyl ether (DCMME) as the formyl source and a strong Lewis acid like titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄) as the catalyst.[6][7]

Mechanism and Rationale
  • Electrophile Generation: The Lewis acid (TiCl₄) coordinates to one of the chlorine atoms of DCMME, polarizing the C-Cl bond and facilitating its cleavage. This generates a highly electrophilic methoxychlorocarbenium ion.[8]

  • Electrophilic Attack: Similar to the Vilsmeier-Haack reaction, the thiophene ring attacks the electrophilic carbenium ion, preferentially at the 2-position, to form a sigma complex.

  • Intermediate to Aldehyde: The resulting intermediate is then hydrolyzed during the aqueous workup to yield the aldehyde.

The catalytic nature of the Lewis acid makes this an attractive method from an atom economy perspective. TiCl₄ is particularly effective due to its strong Lewis acidity and its ability to coordinate with the substrate, potentially enhancing regioselectivity.[9] However, both TiCl₄ and DCMME are highly reactive with moisture and require careful handling under strictly anhydrous conditions.

Rieche_Formylation_Mechanism Rieche Formylation Mechanism cluster_0 1. Electrophile Generation cluster_1 2. Electrophilic Substitution & Hydrolysis DCMME DCMME (Cl₂CH-OMe) Carbenium Methoxychlorocarbenium Ion DCMME->Carbenium TiCl4 TiCl₄ TiCl4->Carbenium Catalyst Sigma Sigma Complex Thiophene Methyl 3-thiophenecarboxylate Thiophene->Sigma + Carbenium Ion Intermediate Alkoxy Intermediate Sigma->Intermediate - H⁺ Product Methyl 2-formyl- thiophene-3-carboxylate Intermediate->Product + H₂O (workup) Experimental_Workflow cluster_setup Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Assemble Flame-Dried Glassware Under N₂ B 2. Cool Solvent & Substrate to 0 °C A->B C 3. Add Activating Agent (POCl₃ or TiCl₄) B->C D 4. Add Formylating Source (DMF or DCMME) C->D E 5. React & Monitor by TLC D->E F 6. Quench Reaction (Ice Water) E->F G 7. Neutralize & Extract with Organic Solvent F->G H 8. Dry, Concentrate & Purify (Chromatography) G->H

Sources

The Evolving Landscape of Thiophene-Based Compounds in Oncology: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anticancer agents has led researchers down many chemical avenues. Among the most promising are heterocyclic compounds, with the thiophene scaffold emerging as a particularly fertile ground for the development of potent therapeutics.[1][2][3][4] The inherent structural versatility of the thiophene ring allows for a myriad of substitutions, enabling the fine-tuning of pharmacological properties to target a wide array of cancer-specific vulnerabilities.[1][2][3] This guide provides a comparative analysis of the efficacy of various thiophene-based compounds against prominent cancer cell lines, supported by experimental data and detailed protocols for researchers in the field.

The Thiophene Scaffold: A Privileged Structure in Cancer Drug Discovery

The five-membered, sulfur-containing thiophene ring is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs.[5] Its electron-rich nature and ability to form various non-covalent interactions make it an ideal backbone for designing molecules that can bind to and modulate the activity of key biological targets involved in cancer progression.[5] Thiophene derivatives have demonstrated a broad spectrum of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth and metastasis.[1][2][6]

Comparative Cytotoxicity of Thiophene Derivatives

The efficacy of a potential anticancer compound is primarily assessed by its ability to inhibit the proliferation of cancer cells, a measure quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of several noteworthy thiophene-based compounds across a panel of human cancer cell lines.

CompoundCancer Cell LineCell Line OriginIC50 (µM)Reference
SB-200 MCF-7Breast Adenocarcinoma<30[7][8][9]
MB-D2 A375Malignant MelanomaPotent (exact value not specified)[10]
HT-29Colorectal AdenocarcinomaPotent (exact value not specified)[10]
MCF-7Breast AdenocarcinomaPotent (exact value not specified)[10]
Compound 480 HeLaCervical Carcinoma12.61 (µg/mL)[11][12]
HepG2Hepatocellular Carcinoma33.42 (µg/mL)[11][12]
Compound 471 HeLaCervical Carcinoma23.79 (µg/mL)[13]
HepG2Hepatocellular Carcinoma13.34 (µg/mL)[13]
Compound 21a H1299Non-Small Cell Lung Cancer0.0125[14][15]
Compound 5a A549Lung Carcinoma41.99[16]
Compound 9b A549Lung Carcinoma92.42[16]
Compound 4b HepG2Hepatocellular Carcinoma~3.9 (sensitizes to sorafenib)[17][18]
MCF-7Breast AdenocarcinomaPotent (exact value not specified)[17]
Compound 3b HepG2Hepatocellular CarcinomaMore potent than 5-FU[19]
MCF-7Breast AdenocarcinomaMore potent than 5-FU[19]
Compound 3g HepG2Hepatocellular CarcinomaMore potent than 5-FU[19]
MCF-7Breast AdenocarcinomaMore potent than 5-FU[19]
Compound 7f HT-29Colorectal Adenocarcinoma2.18[20]
MCF-7Breast Adenocarcinoma4.25[20]

Note: Direct comparison of IC50 values between different studies should be done with caution due to variations in experimental conditions (e.g., incubation time, cell density).

Unraveling the Mechanisms of Action

The anticancer effects of thiophene derivatives are not limited to cytotoxicity; they often involve intricate interactions with cellular machinery. Understanding these mechanisms is crucial for rational drug design and the development of targeted therapies.

Induction of Apoptosis

A common mechanism of action for many thiophene-based compounds is the induction of programmed cell death, or apoptosis. For instance, the SB-200 derivative was shown to induce apoptosis in MCF-7 breast cancer cells, as evidenced by an increased proportion of acridine orange/Hoechst double-stained cells.[7] Similarly, compound 4 was found to induce apoptosis in MCF-7 cells, leading to a significant reduction in cell viability.[21][22]

Cell Cycle Arrest

Cancer is characterized by uncontrolled cell division. Thiophene derivatives can intervene in this process by causing cell cycle arrest at specific checkpoints. Several studies have reported that thiophene compounds induce G0/G1 phase cell cycle arrest in breast cancer cells.[7][9] Another compound, BU17, was found to cause dose-dependent G2/M accumulation and cell cycle arrest in A549 lung cancer cells.[23]

Inhibition of Key Signaling Pathways

Targeting specific signaling pathways that are dysregulated in cancer is a cornerstone of modern oncology. Thiophene-based compounds have been successfully designed to inhibit key players in these pathways.

A notable example is the inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are often overexpressed in lung and breast cancers.[14][24] Compound 21a, a thieno[2,3-d][1][2][7]triazine derivative, demonstrated potent dual inhibitory activity against both EGFR and HER2, with IC50 values in the nanomolar range, superior to the approved drug gefitinib in the H1299 lung cancer cell line.[14][15][24]

EGFR_HER2_Inhibition cluster_cell Cancer Cell Thiophene Compound (21a) Thiophene Compound (21a) EGFR EGFR Thiophene Compound (21a)->EGFR Inhibits HER2 HER2 Thiophene Compound (21a)->HER2 Inhibits PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR->RAS_MAPK HER2->PI3K_Akt HER2->RAS_MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation MTT_Workflow cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Thiophene Compound A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance (570 nm) D->E F 6. Calculate % Viability & IC50 E->F

Caption: A streamlined workflow for the MTT cytotoxicity assay.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials:

  • Treated and untreated cells

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Future Perspectives and Conclusion

The thiophene scaffold continues to be a rich source of inspiration for the development of novel anticancer agents. The diverse mechanisms of action and the potential for chemical modification to enhance potency and selectivity make thiophene derivatives a highly attractive area of research. [1][2][3]Future studies will likely focus on the development of more targeted therapies, combination strategies with existing chemotherapeutics, and the use of advanced drug delivery systems, such as nanoparticles, to improve the therapeutic index of these promising compounds. [25]The data presented in this guide underscores the significant potential of thiophene-based compounds in the ongoing fight against cancer, providing a valuable resource for researchers dedicated to this critical endeavor.

References

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. PubMed. [Link]

  • A Review on Anticancer Activities of Thiophene and Its Analogs. Bentham Science. [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. ResearchGate. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ScienceDirect. [Link]

  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [Link]

  • Design and synthesis of new thiophene derivatives together with their antitumor evaluations. European Journal of Chemistry. [Link]

  • Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. PubMed Central. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. ResearchGate. [Link]

  • Anticancer properties of thiophene derivatives in breast cancer MCF-7 cells. Europe PMC. [Link]

  • Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]

  • Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico, and Mechanistic Studies. ACS Omega. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. PubMed. [Link]

  • Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on cyclopenta (b) thiophene scaffold. PubMed. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. OUCI. [Link]

  • A Review on Anticancer Activities of Thiophene and its Analogs. ResearchGate. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. MDPI. [Link]

  • Discovery of New Apoptosis-Inducing Agents for Breast Cancer Based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate: Synthesis, In Vitro, and In Vivo Activity Evaluation. PubMed Central. [Link]

  • A Mini Review on Thiophene-based derivatives as anticancer agents. K.T.H.M. College. [Link]

  • Thiophene-based derivatives as anticancer agents: An overview on decade's work. Semantic Scholar. [Link]

  • Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. Hindawi. [Link]

  • Discovery of Potent Dual EGFR/HER2 Inhibitors Based on Thiophene Scaffold Targeting H1299 Lung Cancer Cell Line. ResearchGate. [Link]

  • Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly. National Institutes of Health. [Link]

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

  • synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Semantic Scholar. [Link]

  • In vitro inhibitory activity of compound 21a against EGFR and HER2 enzymes. ResearchGate. [Link]

  • Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. PubMed Central. [Link]

  • View of Synthesis Of Novel Thiophene-Bipyrimidine EGFR Inhibitors. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Synthesis of some new thiophene-based compounds and evaluations of their cytotoxic activities. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Synthesis, Anticancer Assessment, and Molecular Docking of Novel Chalcone-Thienopyrimidine Derivatives in HepG2 and MCF-7 Cell Lines. PubMed Central. [Link]

  • In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors and Apoptosis Inducer. Semantic Scholar. [Link]

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Safety Operating Guide

A Researcher's Guide to the Proper Disposal of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle. The proper disposal of specialized reagents like methyl 2-formylthiophene-3-carboxylate is not merely a regulatory formality but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety principles and best practices.

Hazard Identification and Risk Assessment: Understanding the Compound

For instance, related compounds like 2-thiophenecarboxaldehyde are known to be harmful if swallowed, cause skin and serious eye irritation, and may cause an allergic skin reaction.[1][2][3] It is prudent to handle this compound with the assumption that it may possess similar toxicological properties.

Key Inferred Hazards:

  • Acute Toxicity (Oral): Potentially harmful if swallowed.[1][2]

  • Skin Corrosion/Irritation: Likely to cause skin irritation.[1][4]

  • Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation.[3]

  • Sensitization: May cause an allergic skin reaction.[1][2]

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used and the specific laboratory environment.

Personal Protective Equipment (PPE): Your First Line of Defense

Given the potential hazards, a stringent PPE protocol is non-negotiable. The causality here is direct: proper PPE mitigates the risk of exposure through inhalation, ingestion, or skin contact.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[3]

  • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use and dispose of them properly after handling the chemical.[5]

  • Body Protection: A laboratory coat must be worn to protect against skin contact. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.

  • Respiratory Protection: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors or aerosols.[4]

Spill Management: A Plan for the Unexpected

Accidents can happen, and a pre-defined spill management plan is a hallmark of a safe laboratory.

In the event of a spill:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Containment: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[5] Do not use combustible materials like paper towels to absorb the initial spill.

  • Neutralization (if applicable): As this compound is an ester and aldehyde, it is not a strong acid or base, so neutralization is not the primary concern. The focus should be on absorption and collection.

  • Collection and Disposal: Carefully scoop the absorbent material into a designated, labeled hazardous waste container.[6]

  • Decontamination: Clean the spill area with soap and water, and then rinse thoroughly. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste.[7][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [7]

Protocol:

  • Segregation: Keep waste this compound separate from other waste streams to prevent potentially dangerous reactions. It should be segregated with other organic, non-halogenated wastes. Store acids and bases separately, and keep oxidizing agents away from organic compounds.[9]

  • Container Selection: Use a designated, leak-proof, and chemically compatible container for waste collection. The container must have a secure screw-top cap. It is often best to use the original container if it is in good condition, or a new container made of a similar material.[7][9]

  • Labeling: This is a critical step for regulatory compliance and safety. The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and an indication of the associated hazards (e.g., "Irritant," "Toxic").[10][11] The date when the first drop of waste is added to the container should also be recorded.

  • Accumulation in a Satellite Accumulation Area (SAA): The labeled waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[8][9][10] The SAA must be under the control of the laboratory personnel. The container must be kept closed at all times, except when adding waste.[8][9]

  • Request for Pickup: Once the waste container is full or has been in the SAA for a specified period (typically up to one year for partially filled containers, though institutional policies may vary), a request for disposal should be submitted to your institution's EHS department.[9] They will arrange for the pickup and transportation of the waste by a licensed hazardous waste contractor for final disposal at an approved facility.[7][11]

Quantitative Data Summary

PropertyInferred Value/GuidelineSource/Rationale
Disposal Route Hazardous Waste OnlyInferred from SDS of similar compounds[1][2][4]
EPA Hazardous Waste Code To be determined by EHSDependent on specific characteristics and regulations
Incompatible Materials Strong oxidizing agents, strong acids, strong bases, strong reducing agentsBased on general reactivity of organic compounds[4]
Storage Location Designated Satellite Accumulation Area (SAA)Standard laboratory practice for hazardous waste[8][9][10][11]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of chemical waste is a cornerstone of professional scientific conduct. By adhering to the procedures outlined in this guide for this compound, you not only ensure compliance with regulatory standards but also foster a culture of safety within your laboratory. This commitment to meticulous handling, from initial experiment to final disposal, reflects the highest standards of scientific integrity and environmental responsibility.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]

  • Managing Hazardous Chemical Waste in the Lab. MedicalLab Management. [Link]

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]

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A Researcher's Guide to the Safe Handling of Methyl 2-formylthiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 2-formylthiophene-3-carboxylate. The following protocols are grounded in established laboratory safety principles and data synthesized from structurally related thiophene derivatives. Given the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on a conservative assessment of potential hazards.

Immediate Safety and Hazard Assessment

Anticipated Hazards:

  • Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]

  • Eye Irritation: Expected to cause serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[2][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The selection of appropriate PPE is contingent on the scale and nature of the procedure being performed.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.[2][6]Nitrile or neoprene gloves.[2][7]Standard lab coat.Recommended if weighing outside of a ventilated enclosure.
Solution Preparation and Transfers Chemical splash goggles.[6]Nitrile or neoprene gloves.[2][7]Standard lab coat.Not generally required if performed in a fume hood.
Running Reactions Chemical splash goggles and a face shield, especially when working with reactions under pressure or at elevated temperatures.[2]Nitrile or neoprene gloves. Inspect gloves regularly for any signs of degradation.[2][7]Flame-retardant lab coat if flammable solvents are in use.Work should be conducted in a certified chemical fume hood.
Large-Scale Operations (>5g) Chemical splash goggles and a face shield.[2]Chemical-resistant gloves (e.g., butyl rubber) with a longer cuff.Chemical-resistant apron over a lab coat.A NIOSH-approved respirator may be necessary depending on the ventilation and potential for aerosolization.[6]

Operational Protocols: From Receipt to Disposal

A systematic workflow is essential for the safe handling of this compound. The following diagram and procedural steps outline a comprehensive plan for managing this chemical within a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review SDS of Analogs prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace handle_weigh Weighing in Ventilated Enclosure prep_workspace->handle_weigh Proceed to handling handle_transfer Careful Transfer and Dissolution handle_weigh->handle_transfer handle_reaction Reaction in Fume Hood handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon After reaction completion cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_disposal Dispose via EHS cleanup_waste->cleanup_disposal

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.